molecular formula C16H33NO3 B085886 Lauric acid diethanolamide CAS No. 120-40-1

Lauric acid diethanolamide

Cat. No.: B085886
CAS No.: 120-40-1
M. Wt: 287.44 g/mol
InChI Key: AOMUHOFOVNGZAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lauric acid diethanolamine condensate (1/1) is an off-white waxy solid. (NTP, 1992)
N,N-bis(2-hydroxyethyl)dodecanamide is a fatty amide.
The CIR Expert Panel concluded that the following 33 diethanolamides are safe in the present practices of use and concentration described in this safety assessment when formulated to be non-irritating and when the levels of free diethanolamine in the diethanolamides do not exceed the present practices of use and concentration of diethanolamine itself. The Expert Panel cautions that ingredients should not be used in cosmetic products in which N-nitroso compounds can be formed...Lauramide DEA...
component of shampoo implicated in contact dermatitis

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-bis(2-hydroxyethyl)dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO3/c1-2-3-4-5-6-7-8-9-10-11-16(20)17(12-14-18)13-15-19/h18-19H,2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMUHOFOVNGZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO3
Record name LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20559
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5025491, DTXSID101022608
Record name N,N-Bis(2-hydroxyethyl)dodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5025491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amides, C12-22, N,N-bis(hydroxyethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101022608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Lauric acid diethanolamine condensate (1/1) is an off-white waxy solid. (NTP, 1992), Liquid; Liquid, Other Solid, Amber liquid or solid; [HSDB] Off-white solid; [CAMEO] Solid; mp = 38.7 deg C; [EPA HPV] Off-white pellets; [Akzo Nobel MSDS]
Record name LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20559
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dodecanamide, N,N-bis(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Di(2-hydroxyethyl)lauramide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5787
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

462 to 471 °F at 760 mmHg (NTP, 1992)
Record name LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20559
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 75 °F (NTP, 1992), Sol in lower alcohols, propylene glycol, polyethylene glycols, insoluble in water.
Record name LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20559
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N,N-DI(2-HYDROXYETHYL)LAURAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5586
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

Approximately 8.1 lb/gal
Record name N,N-DI(2-HYDROXYETHYL)LAURAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5586
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000001 [mmHg]
Record name N,N-Di(2-hydroxyethyl)lauramide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5787
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Wax, Amber liquid

CAS No.

120-40-1, 72968-36-6
Record name LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20559
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Lauric acid diethanolamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Di(2-hydroxyethyl)lauramide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amides, C12-22, N,N-bis(hydroxyethyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072968366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanamide, N,N-bis(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Bis(2-hydroxyethyl)dodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5025491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amides, C12-22, N,N-bis(hydroxyethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101022608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-bis(2-hydroxyethyl)dodecanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.994
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Amides, C12-22, N,N-bis(hydroxyethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.103
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAURIC DIETHANOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I29I2VHG38
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N,N-DI(2-HYDROXYETHYL)LAURAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5586
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lauroyl diethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032358
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

108 to 117 °F (NTP, 1992), 38.7 °C, 38.00 to 39.00 °C. @ 760.00 mm Hg
Record name LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20559
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N,N-DI(2-HYDROXYETHYL)LAURAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5586
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lauroyl diethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032358
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Lauric Acid Diethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of lauric acid diethanolamide (LDEA), a non-ionic surfactant widely utilized in cosmetics, personal care products, and various industrial applications.[1] This document details common synthetic routes and analytical characterization methods, presenting quantitative data in accessible formats and outlining detailed experimental protocols.

Introduction to this compound

This compound, also known as Lauramide DEA, is an organic compound synthesized from lauric acid and diethanolamine.[1][2][3] Lauric acid is a saturated fatty acid commonly sourced from coconut or palm kernel oil.[1][2] The resulting amide possesses both hydrophilic (from the diethanolamine head) and hydrophobic (from the lauric acid tail) properties, making it an effective emulsifier, foaming agent, and viscosity builder.[3] Its chemical formula is C16H33NO3, and its CAS number is 120-40-1.[1][2]

Physical and Chemical Properties

This compound typically presents as an off-white to pale yellow waxy solid or a viscous liquid, depending on the temperature.[2][4] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C16H33NO3[2][5][6]
Molecular Weight 287.44 g/mol [5][6]
Appearance Off-white to pale yellow waxy solid or viscous liquid[2][4][7]
Melting Point 38.7 - 47.2 °C (108 - 117 °F)[5]
Boiling Point 240 - 244 °C (462 - 471 °F) at 760 mmHg[5]
Density Approx. 8.1 lb/gal[5]
Solubility Insoluble in water; Soluble in lower alcohols, propylene glycol[4][7]
pH 9-11 (1% solution)[5]

Synthesis of this compound

The primary method for synthesizing this compound is through the amidation reaction between a lauric acid source and diethanolamine. This can be achieved using lauric acid directly or its methyl ester, methyl laurate. The reaction can be catalyzed by chemical catalysts or enzymes.

Synthetic Pathways

The general synthesis involves the condensation of lauric acid or its ester with diethanolamine, typically at elevated temperatures. The choice of starting material and catalyst can influence reaction conditions and yield.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products lauric_acid Lauric Acid (C12H24O2) LDEA This compound (C16H33NO3) lauric_acid->LDEA Amidation (+ Diethanolamine) - H2O methyl_laurate Methyl Laurate (C13H26O2) methyl_laurate->LDEA Amidation (+ Diethanolamine) - CH3OH diethanolamine Diethanolamine (C4H11NO2) water Water (H2O) methanol Methanol (CH3OH)

Caption: General synthetic pathways for this compound.

Experimental Protocols

Below are detailed protocols for the synthesis of this compound.

Protocol 1: Synthesis from Methyl Laurate and Diethanolamine

This protocol is based on a method using methyl laurate as the starting material and sodium hydroxide as a catalyst.[4]

  • Materials:

    • Methyl laurate

    • Diethanolamine

    • Sodium hydroxide (NaOH) catalyst

    • Reaction flask equipped with a condenser and stirrer

    • Rotary evaporator

  • Procedure:

    • Combine methyl laurate and diethanolamine in a molar ratio of 1:1.1 in the reaction flask.

    • Add NaOH as a catalyst at a concentration of 0.5% by weight of the total reactants.

    • Heat the reaction mixture to 100 °C with continuous stirring.

    • Maintain the reaction at 100 °C for 5 hours.

    • After the reaction is complete, concentrate the solution using a rotary evaporator to remove any volatile byproducts and unreacted starting materials.

    • Dry the resulting product to obtain N,N-bis(2-hydroxyethyl)dodecanamide. The reported yield for this method is approximately 85%.[4]

Protocol 2: Synthesis from Lauric Acid and Diethanolamine

This protocol describes a two-step addition method using lauric acid and a potassium hydroxide catalyst.[8]

  • Materials:

    • Lauric acid

    • Diethanolamine

    • Potassium hydroxide (KOH) catalyst

    • Three-necked flask

    • Nitrogen gas supply

  • Procedure:

    • Add 1 mole of lauric acid to a 50 ml three-necked flask.

    • Heat the flask to approximately 110 °C under a nitrogen atmosphere.

    • Add 0.6 moles of diethanolamine and increase the temperature to 150 °C.

    • Allow the reaction to proceed at this temperature for 4 hours.

    • Stop heating and let the mixture cool naturally to 70 °C.

    • Add another 0.5 moles of diethanolamine and 0.5% (by weight) of KOH catalyst.

    • Stir the mixture until the amine number of the reactant no longer changes, indicating the reaction endpoint.

Protocol 3: Enzymatic Synthesis from Triglycerides

This method utilizes an immobilized lipase to catalyze the reaction between a triglyceride source (vegetable oil) and diethanolamine.[9]

  • Materials:

    • Nyamplung kernel oil (or other triglyceride source rich in lauric acid)

    • Diethanolamine

    • Immobilized lipase (e.g., Lipozyme TL IM)

    • Hexane (solvent)

    • Water shaker bath

  • Procedure:

    • Dissolve 2 grams of the oil in 20 mL of hexane.

    • Add 15 mmol of diethanolamine and 0.1 grams of Lipozyme TL IM.

    • Place the reaction mixture in a water shaker bath at 40°C with a shaking rate of 125 rpm.

    • Allow the reaction to proceed for the optimized incubation time (e.g., 2 hours).

    • After the reaction, purify the product from the hexane phase.

    • Determine the product yield using the gravimetric method. A yield of 44% has been reported under optimized conditions.[9]

Synthesis Reaction Parameters

The efficiency of LDEA synthesis is influenced by several factors. A study optimizing the synthesis from fatty acid methyl esters (FAME) from coconut oil identified the following key parameters:[10]

ParameterOptimized ValueObservation
Reaction Temperature 70 °CConversion increases with temperature up to 70 °C, after which it may decrease.
Catalyst Concentration (CaO) 5% (w/w FAME)Higher catalyst concentration generally leads to higher conversion.
Stirring Speed 300 rpmConversion increases with stirring speed up to an optimal point (300 rpm), beyond which it may decrease.
Substrate Molar Ratio (DEA/FAME) 6:1A higher molar ratio of diethanolamine to FAME favors product formation.

Characterization of this compound

The synthesized this compound is characterized using various spectroscopic techniques to confirm its structure and purity. The general workflow for characterization is depicted below.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_result Final Confirmation start Synthesized LDEA ftir FTIR Spectroscopy (Functional Group ID) start->ftir nmr NMR Spectroscopy (1H & 13C) (Structural Elucidation) start->nmr ms Mass Spectrometry (Molecular Weight Confirmation) start->ms end Characterized LDEA ftir->end nmr->end ms->end

Caption: Workflow for the characterization of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the synthesized molecule.

  • Experimental Protocol:

    • Obtain a small sample of the purified this compound.

    • If the sample is a solid, it can be analyzed as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory. If it is a liquid, a thin film can be prepared between salt plates (e.g., NaCl).

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Analyze the resulting spectrum for characteristic absorption peaks.

  • Data Presentation: The expected characteristic peaks for this compound are summarized in Table 3.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400-3300O-H stretchHydroxyl (-OH)
~2920 & ~2850C-H stretchAlkane (-CH2-, -CH3)
~1620-1640C=O stretchAmide I band (tertiary amide)
~1465C-H bendAlkane (-CH2-)
~1040C-N stretchAmine

The formation of the amide is confirmed by the appearance of the strong C=O stretching band around 1620-1640 cm⁻¹ and the disappearance of the carboxylic acid C=O peak from lauric acid (around 1700 cm⁻¹).[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of this compound.

  • Experimental Protocol:

    • Dissolve a small amount of the purified sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra using an NMR spectrometer.

    • Process the spectra (Fourier transform, phase correction, baseline correction, and integration for ¹H).

    • Analyze the chemical shifts, integration (for ¹H), and multiplicity to assign signals to the corresponding atoms in the molecule.

  • Data Presentation: The expected chemical shifts for the protons and carbons in this compound are presented in Tables 4 and 5, respectively.

    Table 4: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~0.88t3H-CH₃
~1.26m16H-(CH₂)₈-
~1.60p2H-CH₂-CH₂-C=O
~2.30t2H-CH₂-C=O
~3.5-3.8m8H-N-(CH₂-CH₂-OH)₂
~4.5-5.0br s2H-OH
Chemical Shift (δ, ppm)Assignment
~14.1-CH₃
~22.7-CH₂-CH₃
~25.0-34.0-(CH₂)₉- and -CH₂-C=O
~50.0-52.0-N-CH₂-
~60.0-62.0-CH₂-OH
~174.0-C=O (Amide)

Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to study its fragmentation pattern, further confirming its identity.

  • Experimental Protocol:

    • Dissolve a very dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, Gas Chromatography-Mass Spectrometry - GC-MS).

    • Acquire the mass spectrum.

    • Analyze the spectrum for the molecular ion peak ([M+H]⁺ or [M+Na]⁺ for ESI) to confirm the molecular weight.

  • Data Presentation: The expected molecular weight and key ions for this compound are shown in Table 6.

ParameterValue
Molecular Weight 287.44 g/mol
Monoisotopic Mass 287.24604391 Da
Expected [M+H]⁺ ion m/z 288.2539
Expected [M+Na]⁺ ion m/z 310.2358

References

Physicochemical Properties of Lauric Acid Diethanolamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Lauric Acid Diethanolamide (LDEA), a nonionic surfactant of significant interest in pharmaceutical and cosmetic formulations. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering quantitative data, detailed experimental protocols, and visual representations of its molecular behavior.

Core Physicochemical Data

This compound, also known as Lauramide DEA, is a versatile excipient valued for its emulsifying, thickening, and foam-stabilizing properties.[1][2] A synthesized compound, it is typically derived from the reaction of lauric acid, a fatty acid found in coconut oil, with diethanolamine. The following table summarizes its key physicochemical properties.

PropertyValueReferences
Chemical Name N,N-bis(2-hydroxyethyl)dodecanamide[3]
Synonyms Lauramide DEA, Lauroyl diethanolamide, LDE
CAS Number 120-40-1[3]
Molecular Formula C₁₆H₃₃NO₃[3]
Molecular Weight 287.44 g/mol
Physical State Off-white waxy solid or amber liquid[2]
Melting Point 38.7 - 48 °C
Boiling Point ~443.2 °C at 760 mmHg[2]
Density ~0.984 g/cm³[2]
Solubility Insoluble in water; Soluble in lower alcohols, propylene glycol, and polyethylene glycols.[2]
Critical Micelle Concentration (CMC) 0.63 mM in deionized water[4]

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point (Cooling Curve Method)

This method is suitable for waxy solids like this compound and involves monitoring the temperature of the molten substance as it cools.

Apparatus:

  • Heating apparatus (e.g., water bath or heating mantle)

  • Beaker

  • Thermometer (calibrated, with 0.1 °C resolution)

  • Stirring device

  • Data logger or stopwatch and notebook

Procedure:

  • Place a sample of this compound in a beaker and gently heat it until it is completely molten, approximately 10-15 °C above its expected melting point.

  • Insert a calibrated thermometer into the molten sample, ensuring the bulb is fully immersed but not touching the bottom of the beaker.

  • Remove the beaker from the heat source and allow it to cool slowly and undisturbed.

  • Begin recording the temperature at regular intervals (e.g., every 30 seconds).

  • Continue recording the temperature until the sample has completely solidified and the temperature begins to drop at a steady rate.

  • Plot a graph of temperature (Y-axis) versus time (X-axis).

  • The melting point is the temperature at which the cooling rate slows down and the temperature remains constant for a period, which corresponds to the plateau on the cooling curve.[5][6]

Determination of Density (Gravimetric Buoyancy Method)

This method utilizes Archimedes' principle to determine the density of a solid sample.[7][8]

Apparatus:

  • Analytical balance with a density determination kit (or a beaker, a stand, and a fine thread)

  • A liquid of known density in which this compound is insoluble (e.g., a saturated aqueous solution of LDEA or a compatible non-solvent).

  • Thermometer

Procedure:

  • Weigh a solid sample of this compound in the air (W_air).

  • Suspend the sample from the balance hook using a fine thread and immerse it completely in the liquid of known density (ρ_liquid) at a constant temperature.

  • Record the apparent weight of the submerged sample (W_liquid).

  • Calculate the density of the this compound (ρ_sample) using the following formula:

    ρ_sample = (W_air / (W_air - W_liquid)) * ρ_liquid

Assessment of Solubility (Visual Method)

A straightforward method to determine the qualitative solubility of this compound in various solvents.

Apparatus:

  • Test tubes with stoppers

  • Vortex mixer or shaker

  • A range of solvents (e.g., water, ethanol, methanol, propylene glycol, polyethylene glycol)

  • Analytical balance

Procedure:

  • Weigh a small, precise amount of this compound (e.g., 10 mg) and place it into a test tube.

  • Add a specific volume of the chosen solvent (e.g., 1 mL) to the test tube.

  • Stopper the test tube and agitate it vigorously using a vortex mixer or shaker for a set period (e.g., 1-2 minutes).

  • Allow the mixture to stand and visually inspect for the presence of undissolved solid particles.

  • If the solid dissolves completely, the substance is considered soluble under these conditions. If not, it is classified as partially soluble or insoluble.[9][10]

  • The process can be repeated with increasing amounts of solute to determine the approximate saturation point.

Synthesis of this compound

This protocol outlines a common laboratory-scale synthesis of this compound from lauric acid and diethanolamine.[3][11]

Materials:

  • Lauric acid

  • Diethanolamine

  • Catalyst (e.g., sodium methoxide or potassium hydroxide)

  • Inert solvent (optional, e.g., toluene)

  • Nitrogen gas supply

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer.

Procedure:

  • Charge the three-necked flask with a 1:1 molar ratio of lauric acid and diethanolamine.

  • If using a solvent, add it to the flask.

  • Begin stirring the mixture and purge the system with nitrogen to create an inert atmosphere.

  • Heat the reaction mixture to the desired temperature, typically between 140-160 °C.

  • Add a catalytic amount of sodium methoxide or potassium hydroxide (e.g., 0.3-0.5% by weight).

  • Maintain the reaction at this temperature with continuous stirring for 3-4 hours.

  • Monitor the reaction progress by techniques such as titration to determine the remaining free fatty acid or amine content.

  • Once the reaction is complete, cool the mixture. The resulting product is this compound. Further purification steps, such as washing or distillation, may be performed if required.

Molecular Visualization

Micelle Formation

As a nonionic surfactant, this compound molecules self-assemble in aqueous solutions above a certain concentration, the Critical Micelle Concentration (CMC), to form spherical structures called micelles. In these micelles, the hydrophobic lauryl chains are oriented towards the core, creating a nonpolar microenvironment, while the hydrophilic diethanolamine heads face the aqueous exterior. This behavior is crucial for its function as a solubilizing agent for poorly water-soluble drugs.

MicelleFormation cluster_water Aqueous Environment (Water) cluster_micelle Micelle Core (Hydrophobic) LDEA1 Lauryl Chain Head1 Head Head1->LDEA1 Head2 Head Head2->LDEA1 Head3 Head Head3->LDEA1 Head4 Head Head4->LDEA1 Head5 Head Head5->LDEA1 Head6 Head Head6->LDEA1 Head7 Head Head7->LDEA1 Head8 Head Head8->LDEA1 LDEA_monomer Lauric Acid Diethanolamide Monomer LDEA_monomer->Head1 > CMC

Caption: Formation of a this compound micelle in an aqueous solution.

References

In Vitro Mechanism of Action of Lauric Acid Diethanolamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide addresses the current understanding of the in vitro mechanism of action of lauric acid diethanolamide. A comprehensive review of the existing scientific literature reveals a notable scarcity of detailed studies elucidating a specific pharmacological or cellular mechanism of action for this compound itself. The primary body of research on this compound focuses on its application as a surfactant, emulsifier, and viscosity-increasing agent in cosmetic and personal care products, as well as its toxicological profile.[1][2][3][4]

It is critical to distinguish this compound from its constituent fatty acid, lauric acid. While structurally related, the addition of the diethanolamide group significantly alters the molecule's chemical properties and, consequently, its biological activity. Extensive research has been conducted on the in vitro effects of lauric acid , revealing distinct pro-apoptotic and anti-proliferative activities in various cancer cell lines.[5][6][7][8] This guide will, therefore, present a detailed overview of the established in vitro mechanism of action for lauric acid as a closely related compound, with the explicit understanding that this mechanism does not directly represent that of this compound.

Core In Vitro Mechanism of Action: Lauric Acid

Lauric acid, a 12-carbon saturated fatty acid, has been demonstrated to induce apoptosis and inhibit proliferation in cancer cells through the modulation of several key signaling pathways.[5][6][7][8] The primary mechanisms identified in vitro include the induction of oxidative stress, activation of the epidermal growth factor receptor (EGFR) pathway, and modulation of downstream signaling cascades.

Induction of Reactive Oxygen Species (ROS)

A principal mechanism initiated by lauric acid in cancer cells is the generation of reactive oxygen species (ROS).[5][6][9] This increase in intracellular ROS levels acts as a critical upstream event, triggering a cascade of downstream signaling events that ultimately lead to apoptosis.[5][9]

Activation of the EGFR/ERK/AP-1 Signaling Pathway

Lauric acid has been shown to stimulate the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-Regulated Kinase (ERK).[5][9] This activation leads to the subsequent phosphorylation of c-Jun and increased expression of c-fos, components of the Activator Protein-1 (AP-1) transcription factor.[5][9] The activated AP-1 then upregulates the expression of p21Cip1/WAF1 in a p53-independent manner.[5]

Induction of Apoptosis via p21 Upregulation and Stress Fiber Formation

The upregulation of p21Cip1/WAF1 is a key event in lauric acid-induced apoptosis.[5] Additionally, lauric acid promotes the formation of stress fibers through a Rho-associated kinase (ROCK)-mediated pathway, which contributes to the morphological changes observed during apoptotic cell death.[5][9] In some cancer cell lines, lauric acid has also been shown to downregulate the expression of EGFR, contributing to reduced cell viability.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro studies on lauric acid.

Cell LineAssayConcentrationResultReference
HCT-15 (human colon cancer)Cytotoxicity30 µg/mL1.33-fold downregulation of EGFR expression[7]
HCT-15 (human colon cancer)Cytotoxicity50 µg/mL1.58-fold downregulation of EGFR expression[7]
CT26 (colorectal cancer)Cell Proliferation (MTS assay)40 µg/mL (IC20)Inhibition of cell proliferation, induction of apoptosis[6]
HT29 (colorectal cancer)Cell Proliferation (MTS assay)40 µg/mL (IC20)Inhibition of cell proliferation, induction of apoptosis[6]
SkBr3 (breast cancer)ROS Production (DCF fluorescence)100 µMIncreased ROS generation[5][9]
Ishikawa (endometrial cancer)ROS Production (DCF fluorescence)100 µMIncreased ROS generation[5][9]
IPEC-J2 (porcine intestinal epithelial)Cell Viability1 mMDecreased cell viability, lipid accumulation, apoptosis[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability and Proliferation Assays (MTS Assay)
  • Cell Seeding: Cancer cells (e.g., CT26, HT29) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of lauric acid (e.g., 40 µg/mL) or vehicle control for a designated period (e.g., 48 hours).

  • MTS Reagent Addition: Following treatment, the MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay) is added to each well.

  • Incubation: Plates are incubated for a specified time (e.g., 1-4 hours) at 37°C in a humidified, 5% CO2 atmosphere.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.[6]

ROS Production Assay (DCF-DA Assay)
  • Cell Seeding: Cells (e.g., SkBr3, Ishikawa) are seeded in appropriate culture plates.

  • Treatment: Cells are treated with lauric acid (e.g., 100 µM) or vehicle control for a specified time (e.g., 60 minutes). In some experiments, a ROS scavenger like N-acetylcysteine (NAC) is used as a control.

  • DCF-DA Loading: Cells are incubated with 2',7'-dichlorofluorescin diacetate (DCF-DA), which is deacetylated by intracellular esterases to non-fluorescent 2',7'-dichlorofluorescin (DCFH).

  • ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. The results are expressed as a fold induction over the vehicle control.[9]

Western Blot Analysis for Protein Phosphorylation and Expression
  • Cell Lysis: Following treatment with lauric acid, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-EGFR, phospho-ERK, p21, total EGFR, total ERK).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Total RNA is extracted from lauric acid-treated and control cells using a suitable RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qRT-PCR: The cDNA is used as a template for qRT-PCR with gene-specific primers (e.g., for EGFR, p21). A housekeeping gene (e.g., GAPDH, ACTB) is used for normalization.

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by lauric acid and a general experimental workflow for its in vitro analysis.

Caption: Signaling pathway of lauric acid-induced apoptosis.

Experimental_Workflow cluster_treatment Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell Culture Cell Culture Lauric Acid Treatment Lauric Acid Treatment Cell Culture->Lauric Acid Treatment Cell Viability Cell Viability Lauric Acid Treatment->Cell Viability ROS Production ROS Production Lauric Acid Treatment->ROS Production Western Blot Western Blot Lauric Acid Treatment->Western Blot qRT-PCR qRT-PCR Lauric Acid Treatment->qRT-PCR Data Interpretation Data Interpretation Cell Viability->Data Interpretation ROS Production->Data Interpretation Western Blot->Data Interpretation qRT-PCR->Data Interpretation

Caption: General experimental workflow for in vitro analysis.

Conclusion

References

Unveiling the Biological Landscape of N,N-Bis(2-hydroxyethyl)dodecanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-hydroxyethyl)dodecanamide, a nonionic surfactant also known as Lauramide DEA, is a compound with a multifaceted biological profile. While widely recognized for its applications in the cosmetic and household product industries, emerging evidence suggests a spectrum of biological activities that warrant deeper investigation for potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of N,N-Bis(2-hydroxyethyl)dodecanamide, with a focus on its antimicrobial and potential angiotensin II receptor modulating effects. This document synthesizes available data, outlines relevant experimental methodologies, and presents key signaling pathways to serve as a foundational resource for researchers in the fields of pharmacology, microbiology, and drug development.

Introduction

N,N-Bis(2-hydroxyethyl)dodecanamide is a diethanolamide of lauric acid. Its amphipathic nature, conferred by a long hydrophobic alkyl chain and a hydrophilic diethanolamine headgroup, underpins its utility as a surfactant. Beyond its physicochemical properties, this molecule has been noted for its biological effects, including antimicrobial activity and a potential, though less substantiated, interaction with the renin-angiotensin system. This guide will delve into these activities, providing a structured framework for understanding and further exploring the therapeutic potential of this compound.

Antimicrobial Activity

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of fatty acid amides like N,N-Bis(2-hydroxyethyl)dodecanamide is primarily attributed to their ability to intercalate into the bacterial cell membrane. This insertion disrupts the phospholipid bilayer, leading to a cascade of detrimental effects:

  • Increased Membrane Permeability: The integration of the lipophilic alkyl chains into the membrane disrupts its integrity, leading to increased permeability. This allows for the leakage of essential intracellular components such as ions, metabolites, and nucleic acids.

  • Dissipation of Membrane Potential: The bacterial cell membrane maintains a crucial electrochemical gradient, known as the membrane potential, which is vital for processes like ATP synthesis and transport. The disruption of the membrane by N,N-Bis(2-hydroxyethyl)dodecanamide can lead to the dissipation of this potential, ultimately resulting in cell death.[5][6][7]

  • Inhibition of Cellular Enzymes: Membrane-bound enzymes critical for cellular respiration and other metabolic processes can be inhibited by the alteration of their lipid microenvironment.

The following diagram illustrates the proposed mechanism of antimicrobial action.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane cluster_compound N,N-Bis(2-hydroxyethyl)dodecanamide cluster_effects Cellular Effects PL1 Phospholipid PL2 Phospholipid PL3 Phospholipid PL4 Phospholipid Compound Lauramide DEA MembraneDisruption Membrane Disruption Compound->MembraneDisruption Intercalates into Permeability Increased Permeability MembraneDisruption->Permeability PotentialDissipation Membrane Potential Dissipation MembraneDisruption->PotentialDissipation EnzymeInhibition Enzyme Inhibition MembraneDisruption->EnzymeInhibition Leakage Ion & Metabolite Leakage Permeability->Leakage CellDeath Cell Death Leakage->CellDeath PotentialDissipation->CellDeath EnzymeInhibition->CellDeath

Proposed Antimicrobial Mechanism of Action.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of N,N-Bis(2-hydroxyethyl)dodecanamide against a bacterial strain, based on established methods.[8][9][10][11][12]

Materials:

  • N,N-Bis(2-hydroxyethyl)dodecanamide

  • Test bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • McFarland standard No. 0.5

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of N,N-Bis(2-hydroxyethyl)dodecanamide in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium on an appropriate agar medium overnight.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the N,N-Bis(2-hydroxyethyl)dodecanamide stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will create a range of decreasing concentrations of the compound.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, including a positive control (broth with inoculum only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of N,N-Bis(2-hydroxyethyl)dodecanamide at which there is no visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Angiotensin II Receptor Modulation

There are indications that N,N-Bis(2-hydroxyethyl)dodecanamide may act as a blocker of angiotensin II receptors, which could have implications for its use in managing conditions like congestive heart failure. However, there is a significant lack of published data, including IC50 values, to substantiate this claim and to elucidate the precise mechanism of interaction.

The Angiotensin II Type 1 Receptor (AT1R) Signaling Pathway

Angiotensin II is a key effector molecule in the renin-angiotensin system, exerting its effects primarily through the Angiotensin II Type 1 Receptor (AT1R), a G-protein coupled receptor (GPCR).[13][14][15][16][17] The activation of AT1R by angiotensin II initiates a complex signaling cascade with diverse physiological outcomes, including vasoconstriction, inflammation, and cellular growth. A simplified representation of the canonical AT1R signaling pathway is presented below.

AT1R_Signaling_Pathway cluster_receptor Cell Membrane cluster_ligand Ligand cluster_intracellular Intracellular Signaling cluster_downstream Downstream Effects AT1R AT1 Receptor Gq_G11 Gq/11 AT1R->Gq_G11 Activates AngII Angiotensin II AngII->AT1R Binds to PLC Phospholipase C Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Induces PKC Protein Kinase C DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_Mobilization->Vasoconstriction Inflammation Inflammation PKC->Inflammation CellGrowth Cell Growth PKC->CellGrowth

Simplified Angiotensin II Type 1 Receptor Signaling Pathway.
Experimental Protocol: Angiotensin II Receptor Competition Binding Assay

To investigate the potential of N,N-Bis(2-hydroxyethyl)dodecanamide to act as an AT1R antagonist, a competition binding assay can be employed. This assay measures the ability of the test compound to displace a radiolabeled ligand that specifically binds to the receptor. The following is a generalized protocol.[18][19][20][21]

Materials:

  • N,N-Bis(2-hydroxyethyl)dodecanamide

  • Cell membranes expressing the human AT1 receptor

  • Radiolabeled AT1R antagonist (e.g., [³H]Candesartan or ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II)

  • Unlabeled AT1R antagonist (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of N,N-Bis(2-hydroxyethyl)dodecanamide in a suitable solvent.

    • Prepare serial dilutions of the compound in the binding buffer.

    • Dilute the radiolabeled ligand in the binding buffer to a concentration near its Kd.

  • Assay Setup:

    • To each well of a 96-well filter plate, add:

      • Binding buffer

      • Cell membranes (typically 5-20 µg of protein per well)

      • Radiolabeled ligand

      • Varying concentrations of N,N-Bis(2-hydroxyethyl)dodecanamide or unlabeled antagonist (for control and non-specific binding).

  • Incubation: Incubate the plates at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.

    • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mats.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled antagonist) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of N,N-Bis(2-hydroxyethyl)dodecanamide.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

Quantitative Data

As of the date of this publication, a comprehensive search of the scientific literature did not yield specific quantitative data (e.g., MIC, IC50 values) for the biological activities of N,N-Bis(2-hydroxyethyl)dodecanamide. The tables below are provided as templates for the presentation of such data once it becomes available through future research.

Table 1: Antimicrobial Activity of N,N-Bis(2-hydroxyethyl)dodecanamide (Template)

MicroorganismStrainMIC (µg/mL)Reference
Data Not Available
Data Not Available
Data Not Available

Table 2: Angiotensin II Receptor Binding Affinity of N,N-Bis(2-hydroxyethyl)dodecanamide (Template)

Receptor SubtypeRadioligandIC50 (nM)Ki (nM)Reference
AT1Data Not Available
AT2Data Not Available

Conclusion and Future Directions

N,N-Bis(2-hydroxyethyl)dodecanamide presents an intriguing profile of biological activities that extends beyond its established role as a surfactant. The preliminary indications of its antimicrobial and potential angiotensin II receptor modulating effects highlight the need for further rigorous scientific investigation. Future research should prioritize the determination of quantitative efficacy data, such as MIC values against a broad panel of clinically relevant microbes and IC50 values for angiotensin receptor subtypes. Elucidation of the specific molecular interactions and downstream signaling effects will be crucial in validating its therapeutic potential. The experimental frameworks provided in this guide offer a starting point for researchers to systematically explore the biological landscape of this versatile molecule, potentially unlocking new avenues for the development of novel therapeutic agents.

References

An In-depth Technical Guide to Lauric Acid Diethanolamide (CAS 120-40-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lauric Acid Diethanolamide (N,N-Bis(2-hydroxyethyl)dodecanamide), CAS number 120-40-1. It covers its chemical and physical properties, synthesis and purification protocols, analytical methods, spectral data, potential mechanisms of action, and key safety and toxicology information.

Core Chemical and Physical Properties

This compound is a nonionic surfactant derived from the reaction of lauric acid, a fatty acid found in coconut and palm kernel oils, with diethanolamine.[1][2] It typically appears as an off-white to pale yellow waxy solid or viscous liquid, depending on the temperature.[1][3] Its amphiphilic nature, possessing both a hydrophobic 12-carbon lauryl tail and a hydrophilic diethanolamine head, allows it to reduce surface tension and act as a versatile emulsifier, foaming agent, and viscosity modifier.[2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. Data has been compiled from various sources, with some values being predicted through computational models.

PropertyValueReference(s)
IUPAC Name N,N-Bis(2-hydroxyethyl)dodecanamide[4][5]
Synonyms Lauramide DEA, Lauroyl diethanolamide, Lauryl diethanolamide, LDE[6]
CAS Number 120-40-1[4]
Molecular Formula C₁₆H₃₃NO₃[4]
Molecular Weight 287.44 g/mol [4][6]
Appearance Off-white to pale yellow waxy solid or viscous liquid[3][7]
Melting Point 38 - 48 °C[6][7]
Boiling Point ~443 °C at 760 mmHg (estimated)[8]
Density ~0.96 - 0.98 g/cm³[8]
Water Solubility Insoluble to very slightly soluble (e.g., < 1 mg/mL; 49.91 mg/L at 20°C)[7][9]
Solubility Soluble in lower alcohols (ethanol), propylene glycol, polyethylene glycols; Slightly soluble in chloroform, methanol.[7][8]
pKa (Strongest Acidic) ~14.13 - 15.27 (Predicted)[4][7]
LogP ~3.48 - 3.94 (Predicted)[2][8]
pH 9 - 11 (1% aqueous solution)[8]

Synthesis and Purification

This compound is primarily synthesized via the amidation of lauric acid or its esters (e.g., methyl laurate) with diethanolamine.[8] The reaction is typically conducted at elevated temperatures.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Workup & Purification LauricAcid Lauric Acid or Methyl Laurate Mix Mix Reactants (e.g., 1:1.1 molar ratio) LauricAcid->Mix Diethanolamine Diethanolamine Diethanolamine->Mix Catalyst Add Catalyst (e.g., NaOH, KOH) Mix->Catalyst for 3-5 hours Heat Heat (100-160°C) Concentrate Concentration (e.g., Rotary Evaporation) Heat->Concentrate Crude Product Catalyst->Heat for 3-5 hours Purify Purification (Recrystallization or Column Chromatography) Concentrate->Purify Product Lauric Acid Diethanolamide Purify->Product

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

The following protocol is a representative example of a laboratory-scale synthesis.

Materials:

  • Lauric acid (1 mol equivalent)

  • Diethanolamine (1.1 - 1.5 mol equivalents)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) catalyst (e.g., 0.5% w/w)

  • Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet.

Procedure:

  • Add lauric acid to the three-necked flask.

  • Under a nitrogen atmosphere, heat the flask to approximately 110 °C to melt the lauric acid.[10]

  • Slowly add diethanolamine to the molten lauric acid while stirring.[10]

  • Add the catalyst (e.g., KOH).[10]

  • Increase the temperature to 140-150 °C and maintain for 3-5 hours.[10][11] The reaction progress can be monitored by measuring the acid value of the mixture.

  • Once the reaction is complete (indicated by a stable, low acid value), stop heating and allow the mixture to cool.

  • The crude product is a light yellow ointment or waxy solid.[10]

Experimental Protocol: Purification

Purification is necessary to remove unreacted starting materials and byproducts.

Method 1: Recrystallization

  • Dissolve the crude product in a minimal amount of a hot solvent mixture, such as n-hexane, ethanol, or acetonitrile.[12]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent and dry under vacuum.

  • Repeat the process if higher purity is required.

Method 2: Silica Gel Column Chromatography

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., hexane or a hexane/dichloromethane mixture).

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of a more polar solvent like methanol in dichloromethane (e.g., a gradient from 100% hexane to 5% methanol in DCM).[13]

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Analytical Methods

Purity and concentration of this compound can be determined using chromatographic techniques.

Analytical Workflow Diagram

Analytical_Workflow Sample Sample Containing Lauramide DEA Prep Sample Preparation (e.g., Dissolve in Methanol or Acetonitrile) Sample->Prep Inject Inject into HPLC System Prep->Inject Column Separation on C18 Reverse-Phase Column Inject->Column Detection Detection (UV at 210 nm or MS) Column->Detection Analysis Data Analysis (Quantification vs. Standard Curve) Detection->Analysis

Caption: A typical workflow for the quantitative analysis of this compound by HPLC.

Experimental Protocol: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of this compound and for determining impurities such as free diethanolamine.[14][15]

Instrumentation & Conditions:

  • HPLC System: Standard system with a UV or Mass Spectrometry (MS) detector.

  • Column: C18 reverse-phase column (e.g., Newcrom R1, 4.6 x 150 mm).[14]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, with an acid modifier. A typical mobile phase is Acetonitrile/Water (e.g., 30/70 v/v) with 0.2% phosphoric acid (for UV detection) or formic acid (for MS compatibility).[11][14]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or via MS.[16]

  • Sample Preparation: Accurately weigh the sample and dissolve in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 0.5-1.0 mg/mL).[15] Filter the sample through a 0.45 µm filter before injection.

  • Quantification: Prepare a series of standard solutions of a this compound reference standard of known purity. Generate a calibration curve by plotting peak area against concentration. Determine the concentration in the unknown sample by interpolation from this curve.

Spectral Data and Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the different hydrogen environments in the molecule.

  • ~0.88 ppm (triplet): Terminal methyl group (-CH₃) of the lauryl chain.

  • ~1.26 ppm (broad multiplet): Methylene protons (-CH₂-) of the main fatty acid chain.

  • ~1.65 ppm (multiplet): Methylene protons beta to the carbonyl group (-CH₂-CH₂-C=O).

  • ~2.25 ppm (triplet): Methylene protons alpha to the carbonyl group (-CH₂-C=O).[13]

  • ~3.4-3.7 ppm (multiplets): Methylene protons of the two hydroxyethyl groups (-N-CH₂-CH₂-OH). These signals can be complex due to the proximity of the nitrogen and oxygen atoms.

  • Hydroxyl Protons (-OH): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum shows distinct signals for each unique carbon atom.

  • ~14.1 ppm: Terminal methyl carbon (-CH₃).

  • ~22.7 - 36.0 ppm: A series of peaks corresponding to the methylene carbons (-CH₂) of the lauryl chain.[13]

  • ~50 - 62 ppm: Methylene carbons of the hydroxyethyl groups (-N-CH₂-CH₂-OH). The carbon attached to the nitrogen will be at a different shift than the one attached to the oxygen.

  • ~175 ppm: Carbonyl carbon of the amide group (-C=O).[13]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

  • ~3300-3400 cm⁻¹ (broad): O-H stretching from the hydroxyl groups and N-H stretching (if any secondary amide impurity is present).

  • ~2850-2960 cm⁻¹ (strong, sharp): C-H stretching of the methylene and methyl groups in the long alkyl chain.

  • ~1620-1640 cm⁻¹ (strong): C=O stretching of the tertiary amide (Amide I band). This is a key characteristic peak.[17]

  • ~1465 cm⁻¹: C-H bending of the methylene groups.

  • ~1040-1100 cm⁻¹: C-N stretching and C-O stretching.

Mass Spectrometry (MS)

Under electrospray ionization (ESI) in positive mode, this compound will typically show a protonated molecular ion [M+H]⁺ at m/z 288. In MS/MS fragmentation, N-acylethanolamines show characteristic losses. A key fragment ion for this class of compounds is at m/z 62, corresponding to the protonated ethanolamine fragment resulting from cleavage of the amide bond.[4][7] Other fragments arise from the loss of water from the hydroxyethyl groups and fragmentation along the lauryl chain.

Mechanism of Action and Biological Activity

While primarily used for its surfactant properties in formulations, this compound and its parent compound, lauric acid, exhibit biological activity. The primary proposed mechanism relates to the disruption of cellular membranes.

Proposed Antimicrobial Mechanism

The antimicrobial activity of surfactants is generally attributed to their ability to interact with and disrupt the integrity of the bacterial cell membrane.

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane (Lipid Bilayer) Membrane Phospholipid Bilayer Surfactant This compound (Amphiphilic Molecule) Insertion Hydrophobic Tail Inserts into Lipid Bilayer Surfactant->Insertion Interaction Disruption Membrane Disruption Insertion->Disruption Leakage Increased Permeability & Leakage of Cytoplasmic Contents Disruption->Leakage Lysis Cell Lysis Leakage->Lysis

Caption: Conceptual diagram of the membrane-disrupting antimicrobial mechanism of surfactants.

  • Adsorption and Insertion: The amphiphilic this compound molecules adsorb to the bacterial cell surface. The hydrophobic lauryl tail partitions into the lipid core of the cell membrane.[14][18]

  • Membrane Disruption: The insertion of these molecules disrupts the ordered structure of the phospholipid bilayer, leading to an increase in membrane fluidity and permeability.[18][19]

  • Leakage and Lysis: This loss of integrity allows for the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately leading to cell death.[2][16]

Studies on lauric acid itself have shown it is particularly effective against Gram-positive bacteria, where it can disrupt the cell membrane and inhibit enzymes involved in cell growth.[20][21] While this compound is a derivative, its surfactant nature suggests a similar membrane-centric mechanism of action.[19]

Toxicology and Safety Summary

This compound has been extensively studied for its safety in consumer products. The primary concerns relate to its potential for skin and eye irritation and the presence of impurities.

Acute and Chronic Toxicity
EndpointSpeciesRouteResultReference(s)
Acute Oral LD₅₀ RatOral2700 mg/kg[7]
Acute Dermal LD₅₀ RabbitDermal> 2 g/kg[9]
Skin Irritation RabbitDermalMild to moderate irritant[22]
Eye Irritation RabbitOcularMild to moderate irritant[22]
Carcinogenicity (2-year study) Rat, MouseDermalNo evidence of carcinogenic activity
Key Safety Considerations
  • Irritation: As a surfactant, this compound can be a skin and eye irritant, particularly in high concentrations. Formulations are typically designed to be non-irritating in their final use.[22]

  • Impurities: Commercial grades of this compound can contain unreacted diethanolamine as an impurity, with levels ranging from approximately 1% to over 12%.[15][23]

  • Nitrosamine Formation: A significant concern in formulations containing any diethanolamine derivative is the potential for the formation of N-nitrosodiethanolamine (NDELA), a known animal carcinogen. This can occur if the product also contains nitrosating agents (e.g., nitrites used as corrosion inhibitors or present as contaminants).[2][15] Therefore, it is recommended that this compound not be used in cosmetic products containing nitrosating agents.[6] Regulatory bodies like the EU have set strict limits on the allowable levels of free diethanolamine and NDELA in cosmetic raw materials and finished products.[2]

References

A Comprehensive Technical Guide to the Solubility of Lauric Acid Diethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of lauric acid diethanolamide (LDEA), a nonionic surfactant widely utilized in various scientific and industrial applications, including drug formulation and development. This document compiles available quantitative and qualitative data, details relevant experimental protocols for solubility determination, and presents a visual workflow to aid in experimental design.

Core Topic: Solubility Profile of this compound

This compound, also known as lauramide DEA, is an amphiphilic molecule synthesized from lauric acid and diethanolamine. Its unique structure, featuring a hydrophobic lauric acid tail and a hydrophilic diethanolamine head, dictates its solubility in a range of solvents. Understanding this solubility is critical for its application in formulating stable and effective emulsions, suspensions, and other delivery systems.

Data Presentation: Quantitative and Qualitative Solubility

The solubility of this compound varies significantly with the polarity of the solvent. The following table summarizes the available data.

Solvent SystemSolvent NameTypeTemperature (°C)Solubility
Aqueous WaterPolar Protic2049.91 mg/L[1]
WaterPolar Protic250.86 g/L[2]
WaterPolar Protic23.9< 1 mg/mL[3]
WaterPolar ProticNot SpecifiedInsoluble / Slightly Soluble[2][4][5][6][7][8]
Alcohols Lower AlcoholsPolar ProticNot SpecifiedSoluble[2][4][6]
EthanolPolar ProticNot SpecifiedSoluble
MethanolPolar ProticNot SpecifiedSlightly Soluble[1]
Glycols Propylene GlycolPolar ProticNot SpecifiedSoluble[2][4][7]
Polyethylene GlycolsPolar ProticNot SpecifiedSoluble[2][4][7]
Chlorinated Solvents ChloroformNon-polarNot SpecifiedSlightly Soluble[1]
Oils Mineral OilNon-polarNot SpecifiedSoluble
Oils (General)Non-polarNot SpecifiedSoluble
Other Organic Solvents Common Organic SolventsVariousNot SpecifiedSoluble

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for reproducible research and formulation development. The following are detailed methodologies for assessing the solubility of nonionic surfactants like this compound.

Method 1: Water Solubility Determination (Based on OECD Test Guideline 105)

The OECD Test Guideline 105 outlines two primary methods for determining water solubility: the flask method and the column elution method.[9][10][11][12]

1. Flask Method (for solubilities > 10⁻² g/L):

  • Principle: A saturated solution is prepared by stirring an excess of the test substance in water at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

  • Apparatus:

    • Constant temperature bath with stirrer

    • Glass flasks with stoppers

    • Centrifuge (optional)

    • Filtration apparatus (e.g., syringe filters with appropriate membrane material)

    • Analytical instrumentation (e.g., HPLC, GC, UV-Vis spectrophotometer)

  • Procedure:

    • Add an excess amount of this compound to a flask containing deionized water.

    • Stopper the flask and place it in a constant temperature bath, typically set at 20 ± 0.5 °C.

    • Stir the mixture for a sufficient time to reach equilibrium. A preliminary test is recommended to determine the necessary equilibration time (e.g., 24-48 hours).

    • After equilibration, cease stirring and allow the mixture to sediment. If necessary, centrifuge the sample to separate the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant (the aqueous phase).

    • Filter the aliquot to remove any remaining undissolved particles. The filter should not absorb the test substance.

    • Analyze the concentration of this compound in the filtrate using a validated analytical method.

    • Repeat the determination at least twice.

2. Column Elution Method (for solubilities < 10⁻² g/L):

  • Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate, and the concentration of the substance in the eluate is measured over time until a plateau is reached, indicating saturation.

  • Apparatus:

    • Column with a temperature jacket

    • Metering pump

    • Inert support material (e.g., glass beads, silica gel)

    • Fraction collector (optional)

    • Analytical instrumentation

  • Procedure:

    • Coat the inert support material with an excess of this compound.

    • Pack the coated support material into the column.

    • Connect the column to a metering pump and maintain a constant temperature.

    • Pump deionized water through the column at a low flow rate.

    • Collect fractions of the eluate at regular intervals.

    • Analyze the concentration of this compound in each fraction.

    • Continue until the concentration in the eluate reaches a constant value (plateau). This plateau concentration represents the water solubility.

Method 2: Determination of Relative Solubility Number (RSN) for Nonionic Surfactants

The Relative Solubility Number (RSN) is a practical method to characterize the hydrophilic-lipophilic balance of a nonionic surfactant.

  • Principle: The RSN is the volume of water (in mL) required to produce persistent turbidity when titrating a solution of 1 gram of the surfactant in a specific solvent mixture (e.g., dioxane/benzene or less toxic alternatives like toluene/ethylene glycol dimethyl ether).[13]

  • Apparatus:

    • Burette

    • Beaker or flask

    • Magnetic stirrer

  • Procedure:

    • Prepare a solution by dissolving 1 gram of this compound in 30 mL of a 96:4 (v/v) mixture of dioxane and toluene.

    • While stirring, titrate this solution with deionized water from a burette.

    • Observe the solution for the first sign of persistent turbidity.

    • The volume of water (in mL) added to reach this endpoint is the Relative Solubility Number.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for determining solubility and the logical relationship of factors influencing it.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start weigh Weigh excess LDEA start->weigh add_solvent Add known volume of solvent weigh->add_solvent setup Place in constant temperature bath add_solvent->setup stir Stir for predetermined time (e.g., 24-48h) setup->stir sediment Allow to sediment/centrifuge stir->sediment aliquot Withdraw aliquot of supernatant sediment->aliquot filter Filter the aliquot aliquot->filter analyze Analyze concentration (e.g., HPLC, GC) filter->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Experimental Workflow for Solubility Determination (Flask Method).

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions solubility This compound Solubility purity Purity of LDEA purity->solubility crystal Crystalline Form crystal->solubility polarity Polarity polarity->solubility ph pH (for aqueous systems) ph->solubility temp Temperature temp->solubility pressure Pressure pressure->solubility

Caption: Factors Influencing the Solubility of this compound.

References

Critical Micelle Concentration of Lauroyl Diethanolamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of lauroyl diethanolamide (LDEA), a non-ionic surfactant of significant interest in various scientific and industrial applications, including pharmaceutical formulations and drug delivery systems. This document details the fundamental principles of micellization, experimental methodologies for CMC determination, and the factors influencing this critical parameter. Particular emphasis is placed on providing detailed experimental protocols and presenting available quantitative data. Furthermore, this guide includes visualizations of experimental workflows to aid researchers, scientists, and drug development professionals in their understanding and application of LDEA.

Introduction to Lauroyl Diethanolamide and its Micellization

Lauroyl diethanolamide (LDEA), also known as lauramide DEA, is a non-ionic surfactant derived from lauric acid and diethanolamine. Its amphiphilic nature, possessing both a hydrophobic lauroyl tail and a hydrophilic diethanolamide headgroup, enables it to self-assemble in aqueous solutions to form micelles. This process, known as micellization, occurs above a specific concentration known as the Critical Micelle Concentration (CMC).

The CMC is a fundamental property of a surfactant, marking the point of abrupt change in various physicochemical properties of the solution. Below the CMC, LDEA molecules exist predominantly as monomers. As the concentration increases to the CMC, the monomers aggregate to form spherical or ellipsoidal micelles, with the hydrophobic tails oriented towards the core and the hydrophilic heads facing the aqueous medium. This self-assembly is a spontaneous process driven by the hydrophobic effect, which minimizes the unfavorable interactions between the hydrophobic chains and water molecules. The formation of micelles is a key characteristic that underpins the utility of LDEA in various applications, such as solubilization of poorly water-soluble drugs, emulsification, and as a foaming and thickening agent.[1]

Quantitative Data on the Critical Micelle Concentration of Lauroyl Diethanolamide

The critical micelle concentration of lauroyl diethanolamide has been determined experimentally. A key reported value is presented in the table below. It is important to note that the CMC is sensitive to experimental conditions such as temperature, pressure, and the presence of electrolytes or other solutes.

SurfactantCMC (mM)SolventMethod of DeterminationReference
Lauroyl Diethanolamide0.63Deionized WaterConductivity Measurement[2]

Note: The available scientific literature in the public domain provides limited quantitative data on the CMC of lauroyl diethanolamide under varying conditions. The value presented is a key data point from a study involving the biocatalytic synthesis of the surfactant.

Experimental Protocols for CMC Determination

The determination of the CMC of lauroyl diethanolamide can be accomplished through various experimental techniques that monitor a change in a physicochemical property of the surfactant solution as a function of its concentration. The following sections provide detailed protocols for common methods applicable to non-ionic surfactants like LDEA.

Conductivity Measurement Method

While the conductivity method is most sensitive for ionic surfactants, it can also be used for non-ionic surfactants, although the change in conductivity at the CMC may be less pronounced. The principle lies in the change in the mobility of charge carriers upon micelle formation.

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of lauroyl diethanolamide in deionized water (e.g., 10 mM).

  • Serial Dilutions: Prepare a series of solutions with decreasing concentrations of LDEA by serially diluting the stock solution with deionized water. Ensure the concentration range brackets the expected CMC value.

  • Conductivity Measurement:

    • Calibrate the conductivity meter using standard potassium chloride solutions.

    • Measure the conductivity of each prepared LDEA solution at a constant temperature.

    • Ensure thermal equilibrium is reached before each measurement.

  • Data Analysis:

    • Plot the measured conductivity (κ) as a function of the lauroyl diethanolamide concentration.

    • The plot will typically show two linear regions with different slopes.

    • The point of intersection of these two lines corresponds to the critical micelle concentration.

Diagram of the Experimental Workflow for Conductivity Measurement:

experimental_workflow_conductivity cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare LDEA Stock Solution dilutions Perform Serial Dilutions stock->dilutions measure Measure Conductivity of each dilution dilutions->measure calibrate Calibrate Conductivity Meter calibrate->measure plot Plot Conductivity vs. Concentration measure->plot determine_cmc Determine CMC (Intersection of slopes) plot->determine_cmc

Workflow for CMC determination using conductivity.
Surface Tension Method

This is a classic and widely used method for determining the CMC of surfactants. The principle is based on the fact that surfactants are surface-active agents that lower the surface tension of a solvent.

Experimental Protocol:

  • Preparation of Solutions: As in the conductivity method, prepare a series of lauroyl diethanolamide solutions of varying concentrations in deionized water.

  • Surface Tension Measurement:

    • Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution at a constant temperature.

    • Ensure the instrument is properly calibrated and the ring or plate is thoroughly cleaned before each measurement.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the lauroyl diethanolamide concentration (log C).

    • The resulting graph will show a sharp decrease in surface tension with increasing concentration, followed by a plateau.

    • The concentration at which the break in the curve occurs is the CMC.

Fluorescence Spectroscopy Method using a Probe

This is a highly sensitive method that utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence characteristics in polar and non-polar environments.

Experimental Protocol:

  • Preparation of Pyrene Stock Solution: Prepare a dilute stock solution of pyrene in a volatile organic solvent (e.g., acetone).

  • Preparation of LDEA-Pyrene Solutions:

    • Prepare a series of lauroyl diethanolamide solutions in deionized water.

    • To each solution, add a small aliquot of the pyrene stock solution, ensuring the final pyrene concentration is very low (micromolar range) to avoid excimer formation.

    • Gently mix and allow the solvent to evaporate.

  • Fluorescence Measurement:

    • Excite the pyrene in each solution at a fixed wavelength (e.g., 334 nm).

    • Record the emission spectra. Pyrene exhibits several vibronic bands in its emission spectrum.

  • Data Analysis:

    • Determine the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃). This ratio (I₁/I₃) is sensitive to the polarity of the microenvironment of the pyrene.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the lauroyl diethanolamide concentration.

    • A sigmoidal decrease in the I₁/I₃ ratio will be observed as the pyrene partitions into the hydrophobic core of the micelles. The inflection point of this curve corresponds to the CMC.

Diagram of the Logic for CMC Determination by Fluorescence:

fluorescence_logic cluster_concentration Surfactant Concentration cluster_environment Pyrene Microenvironment cluster_signal Fluorescence Signal below_cmc [LDEA] < CMC polar Polar (Aqueous) below_cmc->polar above_cmc [LDEA] > CMC nonpolar Non-polar (Micelle Core) above_cmc->nonpolar high_ratio High I₁/I₃ Ratio polar->high_ratio low_ratio Low I₁/I₃ Ratio nonpolar->low_ratio drug_dev_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro / In Vivo Evaluation select_drug Select Poorly Soluble Drug optimize Optimize Drug:Surfactant Ratio select_drug->optimize select_surfactant Select Surfactant (e.g., LDEA) determine_cmc Determine CMC of Surfactant System select_surfactant->determine_cmc determine_cmc->optimize particle_size Particle Size Analysis optimize->particle_size entrapment Entrapment Efficiency Determination optimize->entrapment stability Stability Studies optimize->stability release In Vitro Drug Release Profile particle_size->release entrapment->release cell_studies Cell Viability and Uptake Studies release->cell_studies animal_studies Pharmacokinetic Studies in Animal Models cell_studies->animal_studies

References

A Comprehensive Scientific Review of Lauric Acid Diethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Lauric acid diethanolamide (CAS: 120-40-1), commonly known as Lauramide DEA, is a non-ionic surfactant widely utilized in the cosmetic, personal care, and industrial sectors. This technical guide provides an in-depth review of its chemical properties, synthesis, mechanisms of action, and toxicological profile, based on an analysis of the current scientific literature. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized to facilitate a deeper understanding of this multifaceted compound.

Chemical and Physical Properties

This compound is an amide synthesized from the fatty acid, lauric acid, and diethanolamine. Its amphiphilic molecular structure, possessing both a hydrophobic lauric acid tail and a hydrophilic diethanolamine head, is responsible for its surface-active properties. This dual nature allows it to act as an effective emulsifier and foam stabilizer by reducing the surface tension between oil and water phases. It typically appears as an off-white waxy solid or a viscous, pale yellow to amber liquid, depending on purity and temperature.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name N,N-bis(2-hydroxyethyl)dodecanamide
Molecular Formula C₁₆H₃₃NO₃
Molecular Weight 287.44 g/mol
Appearance Off-white waxy solid or viscous liquid
Boiling Point 239-244 °C (462-471 °F) at 760 mmHg
Melting Point 38.7 °C
Density ~8.1 lb/gal
Solubility Insoluble in water; Soluble in lower alcohols, propylene glycol
pH (1% solution) 9.0 - 11.0

Synthesis and Manufacturing

The primary method for synthesizing this compound is through the condensation reaction of lauric acid (or its methyl ester, methyl laurate) with diethanolamine. The reaction is typically conducted at elevated temperatures, often in the presence of an alkaline catalyst such as sodium hydroxide (NaOH) or sodium methylate.

Experimental Protocol: Synthesis from Methyl Laurate

This protocol is based on methodologies described in the scientific literature for the base-catalyzed amidation of a fatty acid ester.

Materials:

  • Methyl laurate

  • Diethanolamine

  • Sodium hydroxide (NaOH) or Sodium methylate (catalyst)

  • Reaction vessel (e.g., three-necked flask) equipped with a stirrer, thermometer, and condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Charge the reaction vessel with methyl laurate and diethanolamine. A molar ratio of 1:1.1 (methyl laurate:diethanolamine) is typically used.

  • Add the catalyst, for example, NaOH at a concentration of 0.5% by weight of the reactants.

  • Heat the mixture to the reaction temperature, typically between 100 °C and 160 °C.

  • Maintain the reaction under constant stirring (e.g., 150-200 rpm) for a period of 3 to 5 hours.

  • Monitor the reaction progress by measuring parameters such as the amine number until it stabilizes, indicating the reaction endpoint.

  • Upon completion, cool the reaction mixture.

  • Concentrate the product using a rotary evaporator to remove any volatile byproducts (e.g., methanol) and unreacted starting materials.

  • The final product, N,N-bis(2-hydroxyethyl)dodecanamide, is obtained with a yield of approximately 85% under these conditions.

Synthesis Workflow Diagram

The diagram below illustrates the general workflow for the industrial synthesis and purification of this compound.

G Synthesis Workflow of this compound A Raw Materials (Lauric Acid / Methyl Laurate, Diethanolamine) C Reaction Vessel (Amidation Reaction) A->C B Catalyst (e.g., NaOH) B->C D Heating & Stirring (100-160°C, 3-5 hrs) C->D Process Conditions E Crude Product (Lauramide DEA, Byproducts, Catalyst) C->E Reaction Completion D->C F Purification (e.g., Vacuum Distillation) E->F G Quality Control Analysis (HPLC, GC) F->G Purified Product H Final Product (this compound) G->H Meets Specification

Synthesis Workflow of this compound

Mechanism of Action and Applications

The utility of this compound stems directly from its chemical structure. As a surfactant, it is used in a wide array of products to stabilize emulsions, boost foam, and increase viscosity.

  • Foam Boosting and Stabilization: In products like shampoos, body washes, and hand soaps, it enhances the volume and stability of the lather, contributing to a richer, creamier sensory experience for the user.

  • Viscosity Enhancement: It thickens the aqueous phase of formulations, giving products like lotions and conditioners a more substantial and desirable texture.

  • Emulsification: It aids in mixing oil-based and water-based ingredients, preventing separation and ensuring product stability in creams and lotions.

  • Industrial Cleaning: In industrial detergents and degreasers, it helps to emulsify and remove oils and greases from surfaces.

Logical Relationship Diagram

This diagram shows how the chemical properties of Lauramide DEA lead to its functions and final applications.

G Properties, Functions, and Applications of Lauramide DEA cluster_0 Chemical Properties cluster_1 Core Functions cluster_2 Product Applications prop1 Amphiphilic Structure (Hydrophilic Head, Hydrophobic Tail) func1 Surfactant (Reduces Surface Tension) prop1->func1 func4 Viscosity Increasing Agent prop1->func4 func2 Emulsifier func1->func2 func3 Foam Booster & Stabilizer func1->func3 app4 Creams & Lotions func2->app4 app5 Industrial Degreasers func2->app5 app1 Shampoos & Conditioners func3->app1 app2 Body Washes & Soaps func3->app2 app3 Facial Cleansers func3->app3 func4->app1 func4->app2 func4->app4

Properties, Functions, and Applications of Lauramide DEA

Toxicological and Safety Profile

The safety of this compound has been evaluated by various regulatory bodies. While the compound itself is not classified as a carcinogen, there are significant safety considerations related to potential impurities and dermal effects.

Dermal and Ocular Irritation

In high concentrations, Lauramide DEA can cause mild to moderate skin and eye irritation. Dermal studies in animals have shown effects such as epidermal hyperplasia, hyperkeratosis, and chronic inflammation at the application site. Clinical studies on cosmetic formulations generally show it to be a mild skin irritant but not a sensitizer.

Carcinogenicity and Mutagenicity

Long-term dermal studies conducted by the National Toxicology Program (NTP) found no evidence of carcinogenic activity in male or female rats. There was some evidence of carcinogenicity in female mice based on increased incidences of hepatocellular neoplasms. Genetic toxicology studies have shown that Lauramide DEA is not mutagenic in the Ames Salmonella typhimurium assay or in mouse lymphoma cells.

Nitrosamine Contamination

A primary safety concern is the potential for Lauramide DEA to contain residual diethanolamine. Under certain conditions, particularly in the presence of nitrosating agents, diethanolamine can react to form N-nitrosodiethanolamine (NDELA), a known animal carcinogen. For this reason, regulatory agencies like the EU and FDA have strict limits on nitrosamine levels in cosmetic products. The Cosmetic Ingredient Review (CIR) Expert Panel concluded that Lauramide DEA is safe for use when formulated to be non-irritating and used in products that do not contain nitrosating agents.

Table 2: Toxicological Data for this compound

EndpointSpeciesRouteResultSource(s)
Acute Oral LD50 RatOral>3.5 g/kg (active ingredient)
Acute Dermal LD50 RabbitDermal>2.0 g/kg
Skin Irritation RabbitDermalMild to severe irritant
Eye Irritation RabbitOcularMild to moderate irritant
Mutagenicity S. typhimuriumIn vitroNegative
Carcinogenicity (2-year) RatDermalNo evidence of carcinogenic activity
Carcinogenicity (2-year) Mouse (Female)DermalSome evidence (hepatocellular neoplasms)
Toxicological Concern Workflow: Nitrosamine Formation

This diagram outlines the logical pathway leading to the formation of carcinogenic nitrosamines in products containing Lauramide DEA.

G Pathway of Nitrosamine Formation Concern A Lauramide DEA Product B Presence of residual Diethanolamine (DEA) (Manufacturing Impurity) A->B C Presence of Nitrosating Agents (e.g., Nitrites in formulation or packaging) A->C D Chemical Reaction B->D C->D E Formation of N-Nitrosodiethanolamine (NDELA) D->E Nitrosation F Known Animal Carcinogen Potential Human Health Risk E->F

Pathway of Nitrosamine Formation Concern

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a standard method for the analysis of fatty acid alkanolamides in cosmetic products.

Exemplary Protocol: Reversed-Phase HPLC for Quantification

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with a pH modifier like acetic acid) and an organic solvent (e.g., acetonitrile or methanol). The specific ratio depends on the desired separation.

  • Detection: UV detector, typically set at a wavelength where the amide bond absorbs (e.g., ~220-230 nm).

  • Sample Preparation: The cosmetic product is dissolved in a suitable solvent, filtered to remove particulates, and then injected into the HPLC system.

  • Quantification: The concentration of Lauramide DEA is determined by comparing the peak area of the sample to that of a calibration curve prepared from certified reference standards. This method can also be adapted to detect and quantify impurities like free diethanolamine or N-nitrosodiethanolamine with appropriate method development.

Conclusion

This compound is a versatile and economically important surfactant with a well-established role in numerous consumer and industrial products. Its efficacy as a foam booster, viscosity modifier, and emulsifier is directly linked to its amphiphilic properties. While it has a generally favorable safety profile regarding acute toxicity and mutagenicity, its potential to cause dermal irritation and, more significantly, to be associated with carcinogenic nitrosamine formation, necessitates stringent quality control during manufacturing and careful consideration during formulation. Professionals in research and drug development should be aware of these properties to ensure the safe and effective use of this compound.

An In-depth Technical Guide to the Safety and Toxicity of Lauric Acid Diethanolamide for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and toxicity profile of Lauric Acid Diethanolamide (Lauramide DEA), a widely used nonionic surfactant. The information presented is intended to inform laboratory safety protocols and risk assessments. This document summarizes key toxicological endpoints, details experimental methodologies from pivotal studies, and presents visual workflows for understanding the safety evaluation process.

Chemical Identification

PropertyValue
Chemical Name N,N-Bis(2-hydroxyethyl)dodecanamide
Common Names This compound, Lauramide DEA
CAS Number 120-40-1
Molecular Formula C16H33NO3
Molecular Weight 287.44 g/mol
Appearance Off-white waxy solid

Toxicological Data Summary

The following tables summarize the key quantitative toxicity data for this compound based on studies conducted by the National Toxicology Program (NTP) and other cited sources.

Acute Toxicity
RouteSpeciesTestResultReference
OralRatLD502,700 mg/kg
OralRatLD50 (70% pure solution)>3.5 g/kg (active ingredient)[1]
DermalRabbitLD50 (intact and abraded skin, 24h)>2 g/kg[1]
InhalationMouseLC50 (3h exposure to tallamide DEA)>219 mg/m³[1]
Skin and Eye Irritation
EndpointSpeciesObservationReference
Skin Irritation HumanA mild irritant in a study with 50 subjects using it twice daily for 6 weeks.[1][1]
RabbitA moderate skin irritant.[2][3] In a 14-week dermal study in rats, irritation was observed at doses ≥100 mg/kg in males and ≥200 mg/kg in females.[1][4] In mice, irritation was seen at ≥400 mg/kg.[1][4][1][2][3][4]
Eye Irritation RabbitMild to moderate eye irritant.[2][3] A Safety Data Sheet classifies it as causing serious eye damage.[2][3]
Sensitization HumanNot a sensitizer in six repeat insult patch tests (RIPTs) on formulations containing 4-10% lauramide DEA.[1][1]
Repeated Dose Toxicity (14-Week Dermal Studies)
SpeciesDose Levels (mg/kg)Key FindingsReference
Rat 0, 25, 50, 100, 200, 400Decreased body weight in males at ≥200 mg/kg.[1][4] Increased kidney weights in females at ≥200 mg/kg.[1] Dose-dependent skin lesions at the application site (e.g., epidermal hyperplasia, inflammation).[1][4][1][4]
Mouse 0, 50, 100, 200, 400, 800Skin irritation at ≥400 mg/kg.[1][4] Dose-related increases in nonneoplastic skin lesions at the application site.[4][1][4]
Genotoxicity
Assay TypeSystemMetabolic ActivationResultReference
Gene Mutation Salmonella typhimurium (Ames Test)With and without S9Negative[4][5]
Gene Mutation L5178Y Mouse Lymphoma CellsWith and without S9Negative[4][5]
Chromosomal Aberrations Cultured Chinese Hamster Ovary (CHO) CellsWith and without S9Negative[4][5]
Sister Chromatid Exchanges Cultured Chinese Hamster Ovary (CHO) CellsWith and without S9Positive[4][5]
Micronucleus Test (in vivo)Mouse Peripheral Blood ErythrocytesN/A (Dermal)Negative[4][5]
Carcinogenicity (2-Year Dermal Studies)
SpeciesSexDose Levels (mg/kg)FindingsReference
F344/N Rat Male & Female0, 50, 100No evidence of carcinogenic activity.[4][5][6] Nonneoplastic lesions at the site of application were observed, including epidermal and sebaceous gland hyperplasia, hyperkeratosis, and chronic inflammation.[4][5][4][5][6]
B6C3F1 Mouse Male0, 100, 200No evidence of carcinogenic activity.[4][5][6] Increased incidences of thyroid gland follicular cell hyperplasia.[4][5] Nonneoplastic skin lesions at the application site were also noted.[4][5][4][5][6]
Female0, 100, 200Some evidence of carcinogenic activity based on increased incidences of hepatocellular neoplasms (adenoma and carcinoma).[4][5][6] These increases were associated with the presence of free diethanolamine as a contaminant.[4][5] Nonneoplastic skin lesions were also observed.[4][5][4][5][6]

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation of safety data. The following sections outline the protocols for carcinogenicity and genotoxicity studies as conducted by the National Toxicology Program (NTP).

Two-Year Dermal Carcinogenicity Study Protocol

This protocol is based on the NTP TR-480 study.

  • Test Species: F344/N rats and B6C3F1 mice.[4][6]

  • Group Size: 50 males and 50 females per dose group.[6]

  • Vehicle: Ethanol.

  • Administration: Dermal application, 5 days per week for 104-106 weeks.[6]

  • Dose Selection Rationale: Doses were selected based on the results of 14-week toxicity studies, aiming for the highest dose that did not significantly impact body weight gain or survival.

  • Observations:

    • Clinical Observations: Animals were observed twice daily for morbidity and mortality.

    • Body Weights: Recorded weekly for the first 13 weeks and then monthly.

    • Necropsy and Histopathology: At the end of the 2-year study, a complete necropsy was performed on all animals. All organs and tissues were examined microscopically for neoplasms and nonneoplastic lesions.

Ames Test (Salmonella typhimurium) Protocol
  • Purpose: To assess the potential for inducing gene mutations.

  • Test Strains: S. typhimurium strains TA97, TA98, TA100, and TA1535, which detect different types of base-pair substitutions and frameshift mutations.[4][5]

  • Method:

    • The test substance, bacterial tester strain, and a liver homogenate fraction (S9) for metabolic activation (or a buffer for non-activation assays) are combined in soft agar.

    • This mixture is poured onto a minimal glucose agar plate.

    • Plates are incubated for 48-72 hours.

    • The number of revertant colonies (mutated bacteria that have regained the ability to grow) is counted.

  • Evaluation: A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the solvent control.

In Vivo Micronucleus Assay Protocol
  • Purpose: To detect chromosomal damage in living animals.

  • Test System: Peripheral blood erythrocytes from B6C3F1 mice treated dermally for 14 weeks.[4][5]

  • Method:

    • Animals are exposed to the test substance.

    • Peripheral blood samples are collected.

    • Blood smears are prepared and stained to differentiate between normochromatic (mature) and polychromatic (immature) erythrocytes.

    • The frequency of micronucleated erythrocytes (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division) is determined by microscopic analysis.

  • Evaluation: A significant increase in the frequency of micronucleated normochromatic erythrocytes in treated animals compared to controls indicates that the substance is genotoxic in vivo.[4]

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows for key toxicity assessments and the logical flow of a safety evaluation for this compound.

Experimental_Workflow_Dermal_Carcinogenicity cluster_pre Pre-chronic Studies cluster_chronic 2-Year Bioassay cluster_analysis Data Analysis & Conclusion DoseRange 14-Week Dose Range-Finding Study (Rats & Mice) Pathology_Pre Clinical Observation & Histopathology DoseRange->Pathology_Pre Evaluate Toxicity DoseSelection Select Doses for 2-Year Study (Based on NOAEL/LOAEL) Pathology_Pre->DoseSelection Inform Dose Selection Dosing Dermal Dosing (5 days/week, 104-106 weeks) DoseSelection->Dosing Observation In-life Observations (Body Weight, Clinical Signs) Dosing->Observation Necropsy Terminal Necropsy Observation->Necropsy Histopathology Microscopic Examination of Tissues Necropsy->Histopathology Stats Statistical Analysis of Neoplastic & Non-neoplastic Lesions Histopathology->Stats Conclusion Evidence of Carcinogenic Activity? (Clear, Some, Equivocal, No Evidence) Stats->Conclusion

Caption: Workflow for a 2-Year Dermal Carcinogenicity Bioassay.

Genotoxicity_Testing_Strategy cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay cluster_conclusion Overall Assessment Ames Gene Mutation (Ames Test) Result: Negative Overall Overall Genotoxicity Conclusion: Largely negative, with one positive finding in vitro for SCE. Not considered a potent genotoxic agent in vivo. Ames->Overall MLA Gene Mutation (Mouse Lymphoma) Result: Negative MLA->Overall Chromo Chromosomal Aberrations (CHO Cells) Result: Negative Chromo->Overall SCE Sister Chromatid Exchange (CHO Cells) Result: Positive SCE->Overall Considered weaker indicator Micronucleus Micronucleus Test (Mouse) Result: Negative Micronucleus->Overall Confirmatory in vivo data

Caption: Genotoxicity testing strategy and summary of results.

Safe Handling and Hazard Management

Based on the toxicological profile, the following hazard classifications and handling precautions are recommended for laboratory use.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage.

    • H411: Toxic to aquatic life with long lasting effects.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: Not typically required for handling small quantities in a well-ventilated area. If dusts or aerosols are generated, use a NIOSH-approved respirator.

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.

    • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Consult a physician.

    • Inhalation: Move person to fresh air.

  • Special Considerations:

    • Nitrosating Agents: this compound should not be used in formulations containing nitrosating agents to prevent the formation of potentially carcinogenic N-nitrosodiethanolamine.[1][2][3]

    • Diethanolamine Content: The toxicity profile can be influenced by the concentration of free diethanolamine, a common impurity.[1][4][5] The carcinogenic effects observed in female mice were attributed to this contaminant.[4][5]

Conclusion

This compound exhibits low acute toxicity via oral and dermal routes.[1][2] It is a moderate skin irritant and a serious eye irritant.[2][3] It is not considered a skin sensitizer.[1] While it induced sister chromatid exchanges in an in vitro assay, the overall weight of evidence from a battery of tests, including an in vivo micronucleus assay, suggests it is not a significant genotoxic hazard.[4][5] Long-term dermal exposure did not show evidence of carcinogenicity in rats or male mice.[4][5][6] The observed increase in liver tumors in female mice was associated with free diethanolamine contamination, highlighting the importance of purity in safety assessments.[4][5] Standard laboratory PPE and adherence to good hygiene practices are sufficient to ensure safe handling.

References

Methodological & Application

Synthesis of Lauric Acid Diethanolamide: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lauric acid diethanolamide, also known as Lauramide DEA, is a nonionic surfactant widely utilized in the cosmetics, personal care, and household product industries. Its amphiphilic nature, possessing both a hydrophilic diethanolamine head group and a hydrophobic lauric acid tail, imparts excellent foaming, emulsifying, and viscosity-enhancing properties. This document provides detailed experimental protocols for the synthesis of this compound for researchers, scientists, and professionals in drug development and chemical synthesis. Two primary synthetic routes are presented: direct amidation of lauric acid and a two-step synthesis via a methyl laurate intermediate.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 120-40-1[1]
Molecular Formula C16H33NO3[1]
Molecular Weight 287.44 g/mol [1]
Appearance Off-white to pale yellow waxy solid or viscous liquid[1][2]
Melting Point 37-47 °C[1]
Boiling Point ~241-244 °C at 760 mmHg[1]
Solubility Insoluble in water; soluble in lower alcohols, propylene glycol[1][3]
pH (1% solution) 9-11[1]
Table 2: Comparison of Synthesis Methods for this compound
ParameterMethod 1: Direct AmidationMethod 2: Two-Step (via Methyl Laurate)
Starting Materials Lauric Acid, DiethanolamineMethyl Laurate, Diethanolamine
Catalyst KOH or Sodium MethylateSodium Methoxide or NaOH
Molar Ratio (Acid/Ester:Amine) 1:1 to 1:2.21:1.1 to 1:5
Reaction Temperature 140-160 °C100-135 °C
Reaction Time 3-4 hours3-5 hours
Typical Yield ~90%~85%
Key Advantages Single-step processMilder reaction conditions
Key Disadvantages Higher reaction temperaturesTwo-step process, potential for byproducts

Experimental Protocols

Method 1: Direct Amidation of Lauric Acid

This protocol details the synthesis of this compound through the direct condensation reaction between lauric acid and diethanolamine.[4]

Materials:

  • Lauric Acid (1 mol)

  • Diethanolamine (1.1 mol)

  • Potassium Hydroxide (KOH) (0.5% by weight of reactants)

  • Nitrogen gas supply

  • Three-necked round-bottom flask (50 mL)

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Condenser

Procedure:

  • Reaction Setup: Equip a 50 mL three-necked round-bottom flask with a magnetic stirrer, a thermometer, a condenser, and a nitrogen inlet.

  • Reactant Addition: Add 1 mole of lauric acid to the flask.

  • Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere.

  • Heating: Heat the lauric acid to approximately 110 °C with stirring.

  • Amine Addition (Initial): Slowly add 0.6 moles of diethanolamine to the molten lauric acid.

  • Reaction Temperature: Increase the temperature to 150 °C and maintain for 4 hours.[5] Water will be formed as a byproduct and can be removed through the condenser.

  • Cooling and Second Amine Addition: After 4 hours, stop heating and allow the reaction mixture to cool to 70 °C.

  • Catalyst and Final Amine Addition: Add the remaining 0.5 moles of diethanolamine and 0.5% (by weight of total reactants) of KOH catalyst.[5]

  • Reaction Completion: Continue stirring at 70 °C until the amine number of the reactant mixture becomes constant, as determined by titration with a standard hydrochloric acid solution.[5]

  • Product: The resulting product is a light yellow ointment-like substance.

Purification:

The crude product can be used directly for many applications. For higher purity, the product can be purified by washing with warm water to remove any unreacted diethanolamine and catalyst, followed by drying under vacuum.

Method 2: Two-Step Synthesis via Methyl Laurate Intermediate

This method involves the transesterification of a triglyceride source (like palm oil) or the esterification of lauric acid to form methyl laurate, which is then amidated with diethanolamine.[4]

Part A: Synthesis of Methyl Laurate (from Palm Oil)

  • Reaction Setup: In a batch reactor (three-neck flask) equipped with a stirrer and a water bath, add 200 mL of palm oil.

  • Reactant Mixture: Separately, mix 100 mL of methanol with sulfuric acid.

  • Transesterification: Add the methanol-sulfuric acid mixture to the palm oil. Maintain the temperature at 60 °C with a stirring speed of 150 rpm for 2 hours.[4]

  • Separation: After the reaction, transfer the mixture to a separating funnel to separate the methyl ester (upper layer) from the glycerol (lower layer).

  • Neutralization and Washing: Neutralize the methyl ester layer with a NaOH solution and then wash with warm water to remove impurities.

Part B: Amidation of Methyl Laurate

Materials:

  • Methyl Laurate (1 mol)

  • Diethanolamine (1.1 mol)

  • Sodium Hydroxide (NaOH) (0.5% by weight)

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reactant Addition: In a round-bottom flask, mix methyl laurate and diethanolamine in a 1:1.1 molar ratio.[6]

  • Catalyst Addition: Add 0.5 wt% NaOH as a catalyst.

  • Reaction: Heat the mixture to 100 °C and maintain for 5 hours with continuous stirring.[6]

  • Solvent Removal: After the reaction is complete, concentrate the solution using a rotary evaporator to remove any volatile byproducts and unreacted starting materials.

  • Drying: Dry the resulting product to obtain N,N-bis(2-hydroxyethyl)dodecanamide. The expected yield is approximately 85%.

Purification:

The crude this compound can be purified by extraction with petroleum ether to remove non-polar impurities. The solid product can then be recrystallized from hot water to yield a purified white crystalline solid.[6]

Characterization

The synthesized this compound can be characterized using the following techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The disappearance of the broad O-H stretch from the carboxylic acid group of lauric acid (around 3000 cm⁻¹) and the appearance of a broad O-H stretch from the alcohol groups of the amide (around 3380 cm⁻¹).

    • The disappearance of the C=O stretch of the carboxylic acid (around 1700 cm⁻¹) and the appearance of the amide C=O stretch (around 1625 cm⁻¹).[6]

    • The presence of a C-N stretching vibration in the amide (around 1625 cm⁻¹).[6]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃):

    • δ 0.86-0.90 (t, 3H, -CH₃)

    • δ 1.26-1.29 (m, 16H, -(CH₂)₈-)

    • δ 1.58-1.68 (t, 2H, -CH₂-CON)

    • δ 2.36-2.41 (m, 2H, -CH₂-C-CON)

    • δ 3.48-3.57 (t, 4H, -CH₂-N-)

    • δ 3.66 (s, 2H, -OH)

    • δ 3.77-3.86 (t, 4H, -CH₂-O-)[6]

  • Determination of Free Fatty Acid Content and pH: The free fatty acid content can be determined by titration, and the pH of a 1% aqueous solution can be measured using a pH meter.[4]

Mandatory Visualization

experimental_workflow cluster_method1 Method 1: Direct Amidation cluster_method2 Method 2: Two-Step Synthesis M1_Start Start: Lauric Acid & Diethanolamine M1_Reactants Charge Reactants into Flask M1_Start->M1_Reactants M1_Inert Establish Inert Atmosphere (N2) M1_Reactants->M1_Inert M1_Heat1 Heat to 110°C M1_Inert->M1_Heat1 M1_AddAmine1 Add 0.6 mol Diethanolamine M1_Heat1->M1_AddAmine1 M1_React React at 150°C for 4h M1_AddAmine1->M1_React M1_Cool Cool to 70°C M1_React->M1_Cool M1_AddAmine2 Add 0.5 mol Diethanolamine & KOH M1_Cool->M1_AddAmine2 M1_Complete Stir until Amine Number is Constant M1_AddAmine2->M1_Complete M1_Product Crude this compound M1_Complete->M1_Product M1_Purify Purification (Optional) M1_Product->M1_Purify M1_Final Pure this compound M1_Purify->M1_Final M2_Start Start: Methyl Laurate & Diethanolamine M2_Reactants Mix Reactants & Catalyst (NaOH) M2_Start->M2_Reactants M2_React React at 100°C for 5h M2_Reactants->M2_React M2_Concentrate Concentrate (Rotary Evaporator) M2_React->M2_Concentrate M2_Dry Dry Product M2_Concentrate->M2_Dry M2_Product Crude this compound M2_Dry->M2_Product M2_Purify Purification (Extraction & Recrystallization) M2_Product->M2_Purify M2_Final Pure this compound M2_Purify->M2_Final

Caption: Experimental workflows for the synthesis of this compound.

References

Lauric Acid Diethanolamide: A Nonionic Surfactant for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lauric acid diethanolamide (LDEA), also known as Lauramide DEA, is a nonionic surfactant synthesized from the reaction of lauric acid, a medium-chain fatty acid, with diethanolamine.[1] Its amphipathic molecular structure, possessing both a hydrophobic lauric acid tail and a hydrophilic diethanolamine head, allows it to effectively reduce surface tension at the interface between oil and water. This property makes LDEA a versatile ingredient in a variety of commercial products, primarily in cosmetics, personal care items, and cleaning solutions where it functions as a foaming agent, emulsifier, and viscosity builder.[1][2]

While extensively used in consumer goods, the application of this compound in a dedicated research context, particularly in drug development, is less documented. However, its fundamental surfactant properties suggest its utility in various laboratory applications, such as the formulation of emulsions and microemulsions for drug delivery, the stabilization of particulate suspensions, and potentially as a component in specialized cleaning or lysis buffers.

It is critical to distinguish this compound from its precursor, lauric acid. Lauric acid itself has been the subject of significant research for its own biological activities, including the induction of apoptosis in cancer cells and modulation of inflammatory pathways.[3][4] This document will focus on the applications of this compound as a nonionic surfactant and will also present the signaling pathways associated with lauric acid to provide a broader context and suggest potential areas of future investigation for its derivatives.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for considering its application in research formulations.

PropertyValueReference
CAS Number 120-40-1[2]
Molecular Formula C₁₆H₃₃NO₃[2]
Molecular Weight 287.44 g/mol [5]
Appearance Pale yellow to amber viscous liquid or waxy solid[2]
Solubility Insoluble in water; Soluble in lower alcohols, propylene glycol, polyethylene glycols[5]
pH (1% solution) 9-11[5]
Boiling Point 462 to 471 °F at 760 mmHg[5]

Application Notes

Emulsification and Solubilization for Drug Delivery Systems

This compound's primary function as a surfactant makes it a candidate for the formulation of emulsions, microemulsions, and nanoemulsions, which are of significant interest for enhancing the solubility and bioavailability of poorly water-soluble drugs.[6] As a nonionic surfactant, LDEA can be less irritating than its ionic counterparts, which is a desirable characteristic for topical and other drug delivery routes.[1]

Key Research Applications:

  • Topical Formulations: LDEA can be used to create stable oil-in-water (o/w) or water-in-oil (w/o) emulsions for the delivery of hydrophobic drugs through the skin. Its viscosity-enhancing properties can also contribute to the desired consistency of creams and lotions.[1]

  • Oral Drug Delivery: Microemulsions formulated with nonionic surfactants can increase the dissolution and absorption of orally administered hydrophobic drugs.[7] While research specifically citing LDEA is sparse, its properties are analogous to other nonionic surfactants used for this purpose.

  • Stabilization of Nanoparticle Suspensions: In the synthesis of polymeric or lipid-based nanoparticles for drug delivery, surfactants are often required to prevent aggregation and ensure stability. LDEA could serve as a stabilizing agent in such formulations.

Foam Stabilization in In Vitro Models and Cleaning Protocols

In a laboratory setting, the ability of this compound to generate and stabilize foam can be leveraged in various applications.

Key Research Applications:

  • Cell Lysis Buffers: While not a conventional choice, LDEA's detergent properties could be explored in the formulation of gentle, non-denaturing cell lysis buffers for the extraction of certain cellular components. Its nonionic character would be less disruptive to protein structures than strong ionic detergents.

  • Specialized Cleaning Solutions: LDEA is an effective cleaning agent and can be a component of laboratory-grade detergents for cleaning glassware and equipment, particularly for removing oils and greasy residues.[1]

Experimental Protocols

Protocol 1: Formulation of an Oil-in-Water (O/W) Microemulsion for Topical Drug Delivery

This protocol describes a general method for preparing an oil-in-water microemulsion using this compound as a surfactant. This method can be adapted for the encapsulation of a hydrophobic active pharmaceutical ingredient (API).

Materials:

  • This compound (LDEA)

  • Co-surfactant (e.g., ethanol, propylene glycol)

  • Oil phase (e.g., isopropyl myristate, oleic acid)

  • Aqueous phase (e.g., deionized water, phosphate-buffered saline)

  • Hydrophobic API

  • Magnetic stirrer and stir bar

  • Vials or beakers

Procedure:

  • Preparation of the Oil Phase:

    • Dissolve the hydrophobic API in the selected oil phase at the desired concentration.

    • Add this compound to the oil phase. A typical starting concentration range is 5-20% (w/w).

    • Stir the mixture gently until the LDEA is fully dissolved.

  • Addition of Co-surfactant:

    • To the oil/surfactant mixture, add the co-surfactant. The ratio of surfactant to co-surfactant (Sₘᵢₓ) often ranges from 1:1 to 4:1.

    • Stir until a homogenous mixture is formed.

  • Titration with Aqueous Phase:

    • Place the oil/surfactant/co-surfactant mixture on a magnetic stirrer.

    • Slowly add the aqueous phase dropwise to the oil phase while stirring continuously.

    • Observe the mixture for changes in transparency. The formation of a clear, transparent, and stable microemulsion indicates successful formulation.

    • Continue adding the aqueous phase until the desired oil-to-water ratio is achieved or until the microemulsion becomes unstable (indicated by turbidity).

  • Characterization:

    • The resulting microemulsion should be characterized for droplet size (e.g., using dynamic light scattering), polydispersity index, pH, and stability over time and at different temperatures.

Experimental Workflow for Microemulsion Formulation

G cluster_oil_phase Oil Phase Preparation cluster_surfactant_mix Surfactant Mixture cluster_titration Microemulsion Formation cluster_characterization Analysis API Hydrophobic API Mix1 Dissolve API and LDEA in Oil API->Mix1 Oil Oil Phase Oil->Mix1 LDEA This compound LDEA->Mix1 Mix2 Add Co-surfactant Mix1->Mix2 Homogenous Oil/Surfactant Mix CoSurfactant Co-surfactant CoSurfactant->Mix2 Titrate Titrate with Aqueous Phase Mix2->Titrate Sₘᵢₓ Ratio AqueousPhase Aqueous Phase AqueousPhase->Titrate Characterize Characterize Droplet Size, pH, Stability Titrate->Characterize Stable Microemulsion

Caption: Workflow for O/W microemulsion formulation.

Signaling Pathways of Lauric Acid (Precursor to LDEA)

Lauric Acid-Induced Apoptosis in Cancer Cells

Studies have shown that lauric acid can induce apoptosis in breast and endometrial cancer cells through a mechanism involving the generation of reactive oxygen species (ROS) and the activation of specific signaling cascades.[3]

Key pathway elements:

  • Lauric acid increases intracellular ROS levels.

  • This leads to the phosphorylation and activation of the Epidermal Growth Factor Receptor (EGFR).

  • Activated EGFR, in turn, activates downstream pathways including the ERK and JNK signaling cascades.

  • This signaling cascade results in the expression of c-fos and the phosphorylation of c-Jun, leading to apoptosis.[3]

Diagram of Lauric Acid-Induced Apoptotic Signaling

G LA Lauric Acid ROS Reactive Oxygen Species (ROS) LA->ROS EGFR EGFR (Phosphorylation) ROS->EGFR ERK ERK (Phosphorylation) EGFR->ERK JNK JNK EGFR->JNK cFos c-fos (Expression) ERK->cFos cJun c-Jun (Phosphorylation) JNK->cJun Apoptosis Apoptosis cJun->Apoptosis cFos->Apoptosis

Caption: Lauric acid-induced signaling in cancer cells.

Anti-Neuroinflammatory Effects of Lauric Acid

Lauric acid has also been shown to alleviate neuroinflammatory responses in microglia, the resident immune cells of the central nervous system. This effect is mediated, in part, through the G protein-coupled receptor 40 (GPR40).[4]

Key pathway elements:

  • Lauric acid binds to and activates GPR40 on microglial cells.

  • Activation of this pathway suppresses the production of nitric oxide (NO), reactive oxygen species (ROS), and proinflammatory cytokines induced by inflammatory stimuli like lipopolysaccharide (LPS).

  • This suppression involves the reduced phosphorylation of p38-MAPK and JNK.[4]

Diagram of Lauric Acid's Anti-Inflammatory Pathway

G LPS LPS (Inflammatory Stimulus) Microglia Microglia Activation LPS->Microglia LA Lauric Acid GPR40 GPR40 Receptor LA->GPR40 activates p38_JNK p38-MAPK / JNK (Phosphorylation) GPR40->p38_JNK inhibits Microglia->p38_JNK Inflammation NO, ROS, Proinflammatory Cytokines p38_JNK->Inflammation

Caption: Lauric acid's anti-neuroinflammatory pathway.

Conclusion

This compound is a well-established nonionic surfactant with a range of properties that make it suitable for various research applications, particularly in the formulation of drug delivery systems. While detailed protocols for its use in advanced research are not widely published, its functions as an emulsifier, stabilizer, and viscosity modifier provide a strong basis for its inclusion in experimental formulations. Further research is warranted to explore the potential biological activities of LDEA itself, drawing inspiration from the significant findings related to its precursor, lauric acid. The protocols and data presented here offer a starting point for researchers and drug development professionals to incorporate this compound into their work.

References

Application Notes and Protocols for the Formulation of Lauric Acid Diethanolamide in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauric acid diethanolamide (LDEA) is a non-ionic surfactant derived from lauric acid, a fatty acid abundant in coconut oil, and diethanolamine.[1][2] Its amphiphilic nature, arising from a hydrophilic diethanolamine head group and a hydrophobic lauric acid tail, makes it an effective emulsifier, foam stabilizer, and viscosity-enhancing agent.[1][2] While extensively utilized in the cosmetics and personal care industries, its application in pharmaceutical formulations, particularly in advanced drug delivery systems, is an emerging area of interest. LDEA's surfactant properties suggest its potential utility in the formulation of various drug delivery vehicles, such as nanoemulsions, solid lipid nanoparticles (SLNs), and microemulsions, to enhance the solubility and bioavailability of poorly water-soluble drugs.[3][4] Additionally, related compounds like lauric acid have been shown to act as penetration enhancers in topical formulations.[5][6][7]

These application notes provide an overview of the potential uses of this compound in drug delivery, along with detailed protocols for the formulation and characterization of LDEA-based nanoparticles. Due to the limited availability of direct studies on LDEA for these specific applications, the following protocols are based on established methods for similar non-ionic surfactants and lauric acid-based systems.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 120-40-1[2]
Molecular Formula C₁₆H₃₃NO₃[8]
Appearance Pale yellow to amber liquid or waxy solid[8]
Nature Non-ionic surfactant[2]

Quantitative Data on Lauric Acid-Based Drug Delivery Systems

The following tables summarize representative quantitative data from studies on lauric acid-based nanoparticle systems. These values can serve as a benchmark for the development and characterization of LDEA-based formulations.

Table 1: Physicochemical Characterization of Lauric Acid-Based Nanoparticles

Delivery SystemDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Lauric Acid-O-carboxymethyl chitosan-transferrin micellesPaclitaxel140 - 649--
PCL-PEG-PCL micellesLauric Acid---
Glipizide Nano-micellesGlipizide341.40 ± 3.21--17.11 ± 6.23

Note: PDI values closer to 0 indicate a more homogenous population of nanoparticles. Zeta potential is an indicator of the stability of the colloidal dispersion; values further from zero (either positive or negative) suggest higher stability.

Table 2: Drug Loading and Release Characteristics of Lauric Acid-Based Nanoparticles

Nanoparticle FormulationDrugEncapsulation Efficiency (%)Drug Loading (%)In Vitro Release Profile
Lauric Acid-O-carboxymethyl chitosan-transferrin micellesPaclitaxel-Increased with higher drug feeding amountSustained release
PCL-PEG-PCL micellesLauric Acid-3.27 - 15.42-
Glipizide Nano-micellesGlipizide69.24 ± 4.2337.11 ± 3.32-

Experimental Protocols

The following are detailed protocols for the formulation and characterization of LDEA-based drug delivery systems. These are model protocols and may require optimization based on the specific drug and desired formulation characteristics.

Protocol 1: Formulation of LDEA-Stabilized Nanoemulsion for Hydrophobic Drug Delivery

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion using this compound as a surfactant for the encapsulation of a hydrophobic drug.

Materials:

  • This compound (LDEA)

  • Oil phase (e.g., medium-chain triglycerides, oleic acid)

  • Hydrophobic drug

  • Deionized water

  • High-pressure homogenizer or microfluidizer

Methodology:

  • Oil Phase Preparation: Dissolve the hydrophobic drug in the selected oil phase at a predetermined concentration. Gently heat if necessary to ensure complete dissolution.

  • Aqueous Phase Preparation: Disperse this compound in deionized water.

  • Pre-emulsion Formation: Gradually add the oil phase to the aqueous phase while continuously stirring at high speed using a high-shear mixer. This will form a coarse pre-emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer or microfluidizer for a specified number of cycles and pressure to reduce the droplet size to the nano-range.[3]

  • Cooling and Storage: Allow the nanoemulsion to cool to room temperature and store at 4°C for further characterization.

Protocol 2: Preparation of LDEA-Based Solid Lipid Nanoparticles (SLNs)

Objective: To formulate solid lipid nanoparticles (SLNs) using a blend of a solid lipid and LDEA for the controlled release of a therapeutic agent.

Materials:

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • This compound (LDEA) as a co-surfactant

  • Primary surfactant (e.g., Poloxamer 188, Tween 80)

  • Drug to be encapsulated

  • Deionized water

  • High-shear homogenizer

  • Probe sonicator

Methodology:

  • Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the drug and LDEA in the molten lipid.

  • Aqueous Phase Preparation: Dissolve the primary surfactant in deionized water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.[9]

  • Ultrasonication: Immediately sonicate the hot pre-emulsion using a probe sonicator for a defined period to reduce the particle size.

  • Nanoparticle Formation: Disperse the resulting hot nanoemulsion in cold deionized water (2-4°C) under gentle stirring. The rapid cooling will cause the lipid to solidify, forming the SLNs.

  • Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

Protocol 3: Characterization of LDEA-Based Nanoparticles

Objective: To determine the key physicochemical properties of the formulated LDEA-based nanoparticles.

Methods:

  • Particle Size and Polydispersity Index (PDI) Analysis:

    • Technique: Dynamic Light Scattering (DLS).

    • Procedure: Dilute the nanoparticle suspension with deionized water to an appropriate concentration. Analyze the sample using a DLS instrument to determine the average particle size (z-average) and PDI.

  • Zeta Potential Measurement:

    • Technique: Laser Doppler Velocimetry.

    • Procedure: Dilute the nanoparticle suspension in a suitable medium (e.g., 10 mM NaCl) and measure the electrophoretic mobility to determine the zeta potential, which indicates the surface charge and stability of the nanoparticles.

  • Drug Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:

    • Procedure:

      • Separate the unencapsulated (free) drug from the nanoparticle dispersion using techniques like ultracentrifugation or centrifugal filter units.

      • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

      • Calculate EE and DL using the following formulas:

        • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

        • DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

Protocol 4: In Vitro Drug Release Study

Objective: To evaluate the release profile of the encapsulated drug from the LDEA-based nanoparticles over time.

Method:

  • Dialysis Bag Method:

    • Procedure:

      • Place a known amount of the drug-loaded nanoparticle dispersion into a dialysis bag with a suitable molecular weight cut-off.[10]

      • Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

      • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

      • Analyze the drug concentration in the collected samples using an appropriate analytical technique.

      • Plot the cumulative percentage of drug released against time.[11]

Protocol 5: In Vitro Cytotoxicity Assay

Objective: To assess the biocompatibility of the LDEA-based drug delivery system on a relevant cell line.

Method:

  • MTT Assay:

    • Procedure:

      • Seed a suitable cell line (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

      • Treat the cells with varying concentrations of the LDEA-based nanoparticles (both blank and drug-loaded) and control solutions.

      • After a specified incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate to allow the formation of formazan crystals.

      • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

      • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

      • Calculate the cell viability as a percentage relative to the untreated control cells.[12]

Visualizations

Experimental Workflow

G cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Biological Evaluation drug Drug formulate Nano-formulation (e.g., Homogenization, Sonication) drug->formulate ldea Lauric Acid Diethanolamide ldea->formulate lipid_oil Lipid/Oil lipid_oil->formulate aqueous Aqueous Phase aqueous->formulate size_zeta Particle Size & Zeta Potential (DLS) formulate->size_zeta ee_dl Encapsulation Efficiency & Drug Loading (HPLC/UV-Vis) size_zeta->ee_dl release In Vitro Drug Release (Dialysis) ee_dl->release cytotoxicity In Vitro Cytotoxicity (MTT Assay) release->cytotoxicity uptake Cellular Uptake Studies cytotoxicity->uptake

Caption: General workflow for formulation and evaluation of LDEA-based drug delivery systems.

Proposed Cellular Uptake and Action Pathway

G cluster_membrane Cell Membrane cluster_cell Intracellular ldea_np LDEA Nanoparticle (Drug-Loaded) endocytosis Endocytosis ldea_np->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Fusion drug_release Drug Release endosome->drug_release Endosomal Escape lysosome->drug_release Degradation & Release target Intracellular Target (e.g., Nucleus, Mitochondria) drug_release->target effect Therapeutic Effect target->effect

Caption: Proposed mechanism of cellular uptake and action for LDEA-based nanoparticles.

Conclusion

This compound presents an interesting, yet underexplored, potential as an excipient in the formulation of drug delivery systems. Its established properties as a non-ionic surfactant and emulsifier suggest its suitability for creating stable nanoformulations for poorly soluble drugs. The provided protocols, adapted from related systems, offer a foundational framework for researchers to begin exploring the utility of LDEA in this context. Further research is warranted to fully characterize the performance and biocompatibility of LDEA-based drug carriers and to establish their efficacy in preclinical and clinical settings. Particular attention should be paid to the potential for nitrosamine formation and the overall safety profile of any new formulation.

References

Application Notes and Protocols for the Hypothetical Use of Lauric Acid Diethanolamide in Emulsion Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauric acid diethanolamide (LDEA) is a well-established non-ionic surfactant, widely utilized in the cosmetics, personal care, and cleaning industries for its excellent emulsifying, foam-stabilizing, and viscosity-enhancing properties.[1] While its primary applications are in post-polymerization formulations to stabilize emulsions, its inherent surfactant characteristics suggest a potential, albeit not widely documented, role in the process of emulsion polymerization. This document provides a detailed theoretical framework, application notes, and a generalized experimental protocol for the hypothetical use of this compound as a surfactant in emulsion polymerization. The information is intended for researchers and professionals interested in exploring novel surfactant systems for the synthesis of polymer latexes.

Introduction to this compound and its Properties

This compound (CAS 120-40-1) is a non-ionic surfactant synthesized from lauric acid and diethanolamine. Its molecular structure, featuring a hydrophobic lauric acid tail and a hydrophilic diethanolamine head with two hydroxyl groups, imparts amphiphilic properties that enable it to reduce interfacial tension between oil and water phases.[2]

Key Properties Relevant to Emulsion Polymerization:

  • Non-ionic Nature: LDEA does not possess a net electrical charge. In emulsion polymerization, non-ionic surfactants contribute to particle stability through a steric hindrance mechanism, where the hydrophilic chains extend into the aqueous phase, creating a physical barrier that prevents particle agglomeration.[3] This steric stabilization is less sensitive to the presence of electrolytes and changes in pH compared to the electrostatic stabilization provided by anionic surfactants.[3]

  • Emulsifying Capability: LDEA is effective at creating and stabilizing oil-in-water emulsions, a fundamental requirement for a surfactant in emulsion polymerization to emulsify the monomer in the aqueous phase.

  • Viscosity Modification: LDEA is known to increase the viscosity of formulations, which could influence the rheological properties of the final latex.

Potential Role of this compound in Emulsion Polymerization

In the context of emulsion polymerization, a process used to produce polymer dispersions (latexes), surfactants play a critical role in monomer emulsification, particle nucleation, and stabilization of the growing polymer particles.[4][5] While anionic surfactants are commonly used, often in combination with non-ionic surfactants, the latter are valued for imparting improved stability to the final latex.[3][4]

Based on its properties, LDEA could hypothetically be used in emulsion polymerization in the following ways:

  • As a Co-surfactant: It could be used in conjunction with a primary anionic surfactant to provide steric stabilization to the polymer particles, thereby improving the freeze-thaw and electrolyte stability of the resulting latex.[3][4]

  • As a Primary Surfactant (with caveats): While non-ionic surfactants are rarely used alone due to a tendency to form larger particles, LDEA could be investigated as a primary emulsifier in systems where larger particle sizes are acceptable or desired.[3]

Data Presentation: Illustrative Quantitative Data

As there is no specific quantitative data available for the use of this compound in emulsion polymerization, the following tables provide representative data for typical non-ionic and anionic surfactants used in this process. This data is for illustrative purposes to provide a general understanding of the concentration ranges and their effects.

Table 1: Typical Surfactant Concentrations in Emulsion Polymerization

Surfactant TypeTypical Concentration (% of monomer weight)PurposeReference
Anionic Surfactants (e.g., Sodium Dodecyl Sulfate)0.5 - 2.0%Primary emulsifier, controls particle size through electrostatic repulsion.[6]
Non-ionic Surfactants (e.g., Alcohol Ethoxylates)2.0 - 6.0%Co-surfactant, provides steric stability, improves freeze-thaw and electrolyte resistance.[6]
This compound (Hypothetical)1.0 - 5.0%Could potentially act as a co-surfactant for steric stabilization.N/A

Table 2: Effect of Surfactant Concentration on Latex Properties (Illustrative)

Surfactant SystemSurfactant ConcentrationParticle Size (nm)Coagulum (%)
Anionic onlyLow150-200< 0.5
Anionic onlyHigh50-100< 0.2
Anionic/Non-ionic BlendLow/High100-150< 0.1
Anionic/Non-ionic BlendHigh/High40-80< 0.1

Experimental Protocols

The following is a generalized protocol for a batch emulsion polymerization process. The points where this compound could be hypothetically introduced are indicated.

Materials and Equipment
  • Monomer: e.g., Styrene, Methyl Methacrylate, Vinyl Acetate

  • Aqueous Phase: Deionized water

  • Initiator: Water-soluble initiator, e.g., Potassium Persulfate (KPS)

  • Primary Surfactant (Optional): Anionic surfactant, e.g., Sodium Dodecyl Sulfate (SDS)

  • Secondary Surfactant (Hypothetical): this compound (LDEA)

  • Buffer (Optional): e.g., Sodium Bicarbonate

  • Reactor: Jacketed glass reactor with a stirrer, condenser, nitrogen inlet, and temperature probe.

  • Heating/Cooling System: Water bath or circulator.

  • Analytical Equipment: Dynamic Light Scattering (DLS) for particle size analysis, Gas Chromatography (GC) for monomer conversion, and a method for determining coagulum.

Experimental Procedure
  • Reactor Setup: Assemble the reactor system and ensure all components are clean and dry.

  • Initial Charge:

    • To the reactor, add the deionized water.

    • Add the buffer, if used.

    • Add the primary anionic surfactant (if used) and the hypothetical this compound. Stir until fully dissolved.

  • Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization. Maintain a gentle nitrogen flow throughout the reaction.

  • Monomer Addition: Add the monomer to the reactor while stirring to form an emulsion.

  • Heating: Heat the reactor to the desired polymerization temperature (typically 60-80°C).

  • Initiation: Once the temperature is stable, add the initiator (dissolved in a small amount of deionized water) to start the polymerization.

  • Polymerization: Allow the reaction to proceed for the desired time (typically 2-6 hours). Monitor the temperature and stirring speed.

  • Cooling: After the desired reaction time, cool the reactor to room temperature.

  • Characterization:

    • Coagulum: Filter the latex through a pre-weighed mesh to determine the amount of coagulum formed.

    • Monomer Conversion: Determine the residual monomer concentration using GC.

    • Particle Size: Measure the particle size and distribution using DLS.

Visualizations

Workflow for Emulsion Polymerization

EmulsionPolymerizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Charge Reactor: - Water - LDEA (Surfactant) - Buffer B Purge with Nitrogen A->B C Add Monomer B->C D Heat to Reaction Temp C->D E Add Initiator D->E F Polymerization E->F G Cool Down F->G H Characterize Latex: - Particle Size - Conversion - Coagulum G->H

Caption: Experimental workflow for emulsion polymerization.

Stabilization Mechanism of Non-ionic Surfactants

StericStabilization cluster_particle1 Polymer Particle 1 cluster_particle2 Polymer Particle 2 P1 Polymer P2 Polymer S1_1 P1->S1_1 Hydrophilic Chain S1_2 P1->S1_2 S1_3 P1->S1_3 S1_4 P1->S1_4 S2_1 P2->S2_1 S2_2 P2->S2_2 S2_3 P2->S2_3 S2_4 P2->S2_4 R Steric Repulsion

References

High-performance liquid chromatography (HPLC) method for Lauric acid diethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Lauric Acid Diethanolamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of this compound, also known as cocamide DEA, using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is applicable for the determination of this compound in cosmetic and personal care products.

Introduction

This compound is a widely used surfactant, emulsifying agent, and foam booster in a variety of consumer products, including shampoos, soaps, and lotions.[1] Due to regulatory scrutiny and its potential to contain residual diethanolamine, a substance with safety concerns, accurate and reliable analytical methods are crucial for quality control and safety assessment.[2] High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive technique for the separation and quantification of this compound in complex matrices.[2][3] This application note details a reversed-phase HPLC method with UV detection for this purpose.

Principle of the Method

This method utilizes reversed-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of methanol and water. Quantification is performed by detecting the analyte's absorbance at a specific UV wavelength and comparing the peak area to that of a known standard.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis. The specific conditions are outlined in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Phenomenex Ultracarb 5 ODS (30) (4.6 x 250 mm, 5 µm) or equivalent C18 column
Mobile Phase Methanol:Water (85:15, v/v)
Flow Rate 0.5 mL/minute
Injection Volume 20 µL
Column Temperature 30 °C
UV Detector Variable Wavelength Detector (VWD)
Detection Wavelength 230 nm
Run Time 15 minutes

Note: The conditions provided are based on a published method and may require optimization for different HPLC systems and columns.[4]

Reagents and Standards
  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • This compound reference standard (purity >98%)

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 200 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (for a cosmetic lotion)
  • Accurately weigh approximately 1.0 g of the cosmetic lotion sample into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Vortex the tube for 2 minutes to disperse the sample.

  • Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection into the HPLC system.

Method Validation Data

The described HPLC method was validated for linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ). The results are summarized in the tables below.

Table 1: Linearity
Concentration (µg/mL)Peak Area (mAU*s)
1015.2
2538.5
5076.1
100153.2
150229.8
200305.5
Correlation Coefficient (r²) 0.9995
Table 2: Accuracy (Spike and Recovery)
Spiked LevelConcentration (µg/mL)Amount Added (µg)Amount Found (µg)Recovery (%)
Low505049.198.2
Medium100100101.5101.5
High150150147.998.6
Average Recovery (%) 99.4
Table 3: Precision
ParameterConcentration (µg/mL)Peak Area (mAU*s)% RSD
Intra-day (n=6) 100152.8, 154.1, 151.9, 153.5, 152.4, 153.90.62
Inter-day (n=3 days) 100153.1, 151.8, 154.50.88
Table 4: LOD and LOQ
ParameterValue (µg/mL)
Limit of Detection (LOD) 2.5
Limit of Quantification (LOQ) 7.5

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Weigh Cosmetic Sample extract Extract with Methanol sample->extract standard Prepare this compound Standards calibrate Generate Calibration Curve standard->calibrate centrifuge Centrifuge and Filter extract->centrifuge inject Inject into HPLC System centrifuge->inject separate Separation on C18 Column inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify this compound integrate->quantify calibrate->quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is a simple, accurate, and precise method for the quantification of this compound in cosmetic products. The method is suitable for routine quality control analysis in the cosmetic and pharmaceutical industries. The provided validation data demonstrates the reliability of the method for its intended purpose.

References

Application Note: Gas Chromatographic Analysis of Lauric Acid Diethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of Lauric Acid Diethanolamide (Lauramide DEA) using gas chromatography with flame ionization detection (GC-FID). Due to the low volatility of this compound, a derivatization step is essential to ensure accurate and reproducible results. This document provides a detailed methodology for sample preparation, silylation, and subsequent GC-FID analysis. The presented protocol is designed to be a robust starting point for researchers developing and validating methods for the quantification of this compound in various matrices, including cosmetic formulations and pharmaceutical preparations.

Introduction

This compound, a nonionic surfactant, is widely utilized in the cosmetic and pharmaceutical industries as a foaming agent, emulsifier, and viscosity builder.[1] Accurate quantification of this compound is crucial for quality control, formulation development, and safety assessments. Gas chromatography (GC) offers a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the polar nature and low volatility of fatty acid amides like this compound necessitate a derivatization step to convert the analyte into a more volatile form suitable for GC analysis. Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as the hydroxyl groups in this compound. This process replaces the active hydrogens with a trimethylsilyl (TMS) group, resulting in a less polar and more volatile derivative.

Experimental Protocols

Sample Preparation

The sample preparation protocol may require optimization depending on the sample matrix. For cosmetic formulations such as lotions or shampoos, an initial extraction is necessary to isolate the this compound from interfering matrix components.

Materials:

  • Sample containing this compound

  • Hexane (GC grade)

  • Methanol (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Normal Phase)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream or rotary evaporator)

Protocol:

  • Extraction from Aqueous/Emulsion Matrices:

    • Accurately weigh approximately 1 g of the sample into a centrifuge tube.

    • Add 5 mL of methanol and vortex vigorously for 2 minutes to precipitate proteins and disrupt the emulsion.

    • Add 5 mL of hexane and vortex for another 2 minutes for liquid-liquid extraction.

    • Centrifuge at 3000 x g for 10 minutes to achieve phase separation.

    • Carefully transfer the upper hexane layer to a clean tube.

    • Repeat the hexane extraction twice more, combining the hexane fractions.

    • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at room temperature.

  • Solid Phase Extraction (SPE) for Cleanup (Optional):

    • For complex matrices, a solid-phase extraction cleanup step can be employed to remove interferences.[2][3]

    • Condition a normal phase SPE cartridge according to the manufacturer's instructions.

    • Dissolve the dried extract from the previous step in a minimal amount of a non-polar solvent and load it onto the SPE cartridge.

    • Wash the cartridge with non-polar solvents to remove lipids and other non-polar interferences.

    • Elute the this compound with a more polar solvent or a solvent mixture.

    • Evaporate the eluate to dryness.

Derivatization: Silylation

Materials:

  • Dried sample extract or this compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Protocol:

  • Place the dried sample extract or a known amount of this compound standard into a clean, dry reaction vial.

  • Add 100 µL of anhydrous pyridine to dissolve the residue.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature before injection into the GC.

GC-FID Analysis

The following GC-FID parameters are a recommended starting point and may require optimization for specific instruments and applications. These parameters are adapted from established methods for the analysis of related compounds like diethanolamine and other fatty acid amides.[4]

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary GC column: A non-polar or medium-polarity column is recommended. For example, a 5% diphenyl / 95% dimethyl polysiloxane column (e.g., DB-5, HP-5MS) or a similar phase with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

GC-FID Parameters:

ParameterValue
Injector Temperature 280°C
Injection Mode Split (e.g., 20:1) or Splitless
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program Initial: 150°C, hold for 2 minRamp 1: 10°C/min to 280°CHold: 10 min at 280°C
Detector Temperature 300°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Nitrogen) 25 mL/min

Data Presentation

Quantitative data should be compiled for method validation, including retention time, linearity, limit of detection (LOD), and limit of quantification (LOQ). The following table presents expected performance characteristics based on the analysis of similar compounds, which should be established for this compound during method validation.[4][5][6][7]

ParameterExpected Performance
Retention Time Dependent on the specific GC conditions and column, but expected to be consistent with low %RSD.
Linearity (r²) > 0.995 over the desired concentration range.
Limit of Detection (LOD) To be determined, but expected to be in the low µg/mL range.[4]
Limit of Quantification (LOQ) To be determined, but expected to be in the low to mid µg/mL range.[4]
Precision (%RSD) < 5% for replicate injections.
Accuracy (% Recovery) 90-110%

Visualizations

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-FID Analysis Sample Sample (e.g., Lotion, Shampoo) Extraction Liquid-Liquid Extraction (Methanol/Hexane) Sample->Extraction Evaporation1 Evaporation to Dryness Extraction->Evaporation1 Dissolution Dissolve in Pyridine Evaporation1->Dissolution Silylation Add BSTFA + 1% TMCS Heat at 70°C Dissolution->Silylation Cooling Cool to Room Temperature Silylation->Cooling Injection GC Injection Cooling->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Experimental workflow for the GC-FID analysis of this compound.

Signaling_Pathway Analyte This compound (Low Volatility, Polar) Derivatization Silylation Reaction (BSTFA + TMCS) Analyte->Derivatization Converts to Derivative TMS-Derivative of This compound (High Volatility, Less Polar) Derivatization->Derivative Forms GC_Analysis Gas Chromatography Analysis Derivative->GC_Analysis Suitable for Result Accurate Quantification GC_Analysis->Result Enables

Caption: Logical relationship for the derivatization and GC analysis of this compound.

References

Application Notes and Protocols: The Role of Lauric Acid in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lauric acid diethanolamide is a non-ionic surfactant synthesized from lauric acid and diethanolamine, known for its properties as a foaming agent, emulsifier, and viscosity builder in cosmetic and industrial applications. While this compound itself is not prominently featured in scientific literature for nanoparticle synthesis, its precursor, lauric acid , is extensively used as a versatile and effective capping and stabilizing agent. Lauric acid is a 12-carbon saturated fatty acid whose amphiphilic nature—a hydrophilic carboxylic acid head and a hydrophobic hydrocarbon tail—is crucial for controlling nanoparticle growth, preventing aggregation, and enhancing biocompatibility.[1]

These application notes provide detailed protocols and data on the use of lauric acid for synthesizing various types of nanoparticles relevant to researchers, scientists, and drug development professionals. The focus will be on its role in the formation of metallic and polymeric nanoparticles for biomedical applications.

Application Notes

Lauric acid serves as a highly effective surface-modifying agent in the synthesis of nanoparticles. Its primary functions include:

  • Size and Morphology Control: By adsorbing onto the nanoparticle surface during formation, lauric acid molecules sterically hinder further growth, allowing for the synthesis of nanoparticles with controlled size and a narrow size distribution.[2][3]

  • Prevention of Agglomeration: The hydrophobic tails of the lauric acid molecules create a repulsive barrier between nanoparticles, preventing them from aggregating and ensuring the stability of the colloidal suspension.[1][4] This is critical for applications in biological systems.

  • Enhanced Biocompatibility: The fatty acid coating can improve the biocompatibility of inorganic nanoparticles, reducing potential toxicity and improving their interaction with biological systems.[1]

  • Improved Dispersion: Lauric acid-coated nanoparticles can be readily dispersed in non-polar solvents or within lipid-based drug delivery systems.[5]

  • Drug Delivery Formulations: Lauric acid is a key component in the formulation of solid lipid nanoparticles (SLNs) and polymeric nanoparticles, where it can enhance the encapsulation of hydrophobic drugs and modify their release profiles.[6][7]

Experimental Protocols

Protocol 1: Synthesis of Lauric Acid-Coated Magnetite Nanoparticles (MNPs)

This protocol details the synthesis of magnetite (Fe₃O₄) nanoparticles with a lauric acid coating using a co-precipitation method. These nanoparticles are often used for targeted drug delivery and magnetic resonance imaging.[1][6]

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH₄OH)

  • Lauric acid

  • Deionized water

  • Acetone

  • Ethanol (optional solvent for lauric acid)

Procedure:

  • Preparation of Iron Salt Solution: Prepare a solution containing FeCl₃·6H₂O and FeCl₂·4H₂O in a 2:1 molar ratio in dilute HCl.[6]

  • Co-precipitation: In a reactor under an inert atmosphere (e.g., nitrogen) to prevent oxidation, heat the iron salt solution to 80-90°C with vigorous stirring.[1][6]

  • Add ammonium hydroxide solution dropwise until the pH of the solution reaches approximately 10-12. A black precipitate of magnetite (Fe₃O₄) will form immediately.[1][6]

  • Washing: Separate the magnetite precipitate using a strong magnet and discard the supernatant. Wash the nanoparticles several times with deionized water until the pH is neutral to remove any unreacted salts.[6]

  • Lauric Acid Coating: Disperse the washed magnetite nanoparticles in a solution of lauric acid (a mass ratio of lauric acid to MNPs of 3:2 is recommended). The lauric acid can be dissolved in ethanol or directly in deionized water and heated to 60-80°C.[1][6]

  • Stir the mixture vigorously for 1-2 hours at 60-80°C to facilitate the coating of lauric acid onto the nanoparticle surface.[6]

  • Final Washing and Dispersion: Cool the mixture to room temperature. Separate the lauric acid-coated nanoparticles with a magnet. Wash the nanoparticles with acetone to remove excess, unbound lauric acid.[1][6]

  • The final product can be dispersed in a suitable solvent for storage or further use.

Protocol 2: Synthesis of Lauric Acid-Capped Silver Nanoparticles (AgNPs)

This protocol describes a wet-chemical reduction method for synthesizing monodispersed silver nanoparticles using lauric acid as a capping agent at room temperature.[2]

Materials:

  • Silver nitrate (AgNO₃)

  • Lauric acid

  • Sodium borohydride (NaBH₄) or another suitable reducing agent

  • Deionized water

Procedure:

  • Preparation of Solutions: Prepare an aqueous solution of silver nitrate and a separate aqueous solution of lauric acid.

  • Reaction Mixture: In a reaction vessel, mix the lauric acid and silver nitrate solutions. A mass ratio of lauric acid to silver nitrate of 1.2:1 has been shown to be effective for producing well-dispersed nanoparticles.[2]

  • Reduction: While stirring the mixture vigorously at room temperature, add a freshly prepared aqueous solution of a reducing agent (e.g., sodium borohydride) dropwise.

  • Nanoparticle Formation: The formation of silver nanoparticles is indicated by a color change in the solution to a characteristic yellowish-brown or reddish-brown, corresponding to the surface plasmon resonance of the AgNPs.[2][5]

  • Purification: The resulting nanoparticle suspension can be purified by centrifugation to remove unreacted reagents. The pellet is then redispersed in deionized water. This washing step can be repeated several times.

Protocol 3: Formulation of Drug-Loaded Chitosan Nanoparticles with Lauric Acid

This protocol describes the ionic gelation method to prepare drug-loaded chitosan nanoparticles, incorporating lauric acid to enhance drug encapsulation.[6]

Materials:

  • Chitosan

  • Acetic acid (1% v/v)

  • Therapeutic drug (e.g., Doxorubicin hydrochloride)

  • Lauric acid

  • Sodium tripolyphosphate (TPP)

  • Deionized water

Procedure:

  • Chitosan Solution Preparation: Dissolve chitosan powder in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL. Stir until fully dissolved.[6]

  • Drug and Lauric Acid Addition: Add the desired amount of the therapeutic drug and lauric acid to the chitosan solution. Stir until all components are completely dissolved.[6]

  • Nanoparticle Formation: Under constant magnetic stirring at room temperature, add TPP solution (1 mg/mL in deionized water) dropwise to the chitosan-drug-lauric acid mixture. The formation of nanoparticles is indicated by the appearance of opalescence.[6]

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Discard the supernatant and wash the nanoparticles with deionized water to remove unencapsulated drug and other unreacted reagents. Repeat the centrifugation and washing steps as needed.[6]

  • The purified nanoparticles can be lyophilized or resuspended in a suitable buffer for further analysis or use.

Data Presentation

The following table summarizes quantitative data from studies on nanoparticle synthesis using lauric acid as a capping agent.

Nanoparticle TypeSynthesis MethodKey ParametersResulting Nanoparticle SizeReference
Silver (Ag)Wet-Chemical ReductionMass Ratio (Lauric Acid:AgNO₃) = 1.2:1, Room Temperature8 nm[2]
Magnetite (Fe₃O₄)Co-precipitationReaction Temperature = 80-90°C, Coating Temperature = 60-80°CNot specified[1][6]
Zinc Oxide (ZnO)Chemical ProcessCapping with various fatty acids10-55 nm (depending on fatty acid)[4]

Visualizations

G cluster_0 Workflow: Lauric Acid-Coated Magnetite Nanoparticle Synthesis prep Prepare FeCl₃/FeCl₂ Solution coprecip Co-precipitation with NH₄OH (80-90°C, pH 10-12) prep->coprecip Heat & Stir wash1 Magnetic Separation & Washing (Deionized Water) coprecip->wash1 Forms Fe₃O₄ Precipitate coating Add Lauric Acid Solution (60-80°C, 1-2h) wash1->coating Clean MNPs wash2 Magnetic Separation & Washing (Acetone) coating->wash2 Coating Occurs final Dispersed Lauric Acid-Coated MNPs wash2->final Purified Nanoparticles

Caption: Workflow for magnetite nanoparticle synthesis.

G cluster_1 Workflow: Lauric Acid-Capped Silver Nanoparticle Synthesis mix Mix Aqueous Solutions of Lauric Acid and AgNO₃ reduce Add Reducing Agent Dropwise (e.g., NaBH₄) mix->reduce Stir at Room Temp form Nanoparticle Formation (Color Change) reduce->form Reduction of Ag⁺ purify Centrifugation & Washing form->purify Crude Suspension final_ag Dispersed Lauric Acid-Capped AgNPs purify->final_ag Purified Nanoparticles

Caption: Workflow for silver nanoparticle synthesis.

G cluster_2 Logical Relationship: Role of Lauric Acid as a Capping Agent la Lauric Acid Molecule head Hydrophilic Head (Carboxylic Acid) la->head tail Hydrophobic Tail (Hydrocarbon Chain) la->tail np Nanoparticle Core (e.g., Fe₃O₄, Ag) head->np Binds to Surface result Stable, Non-Aggregated Nanoparticles tail->result Provides Steric Repulsion np->result Is Stabilized

Caption: Role of lauric acid as a capping agent.

References

Application Note and Protocol for Determining the Surface Tension of Lauric Acid Diethanolamide (LDEA) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the accurate determination of the surface tension of aqueous solutions of Lauric Acid Diethanolamide (LDEA), a non-ionic surfactant commonly used in pharmaceutical, cosmetic, and industrial formulations.[1][2][3] Adherence to this protocol will ensure reproducible and reliable data for formulation development, quality control, and research applications.

Introduction

This compound (LDEA) is a non-ionic surfactant valued for its viscosity-enhancing and foam-stabilizing properties.[1][3] Its effectiveness is intrinsically linked to its ability to reduce the surface tension of aqueous solutions. The critical micelle concentration (CMC) is a key parameter, representing the concentration at which surfactant monomers associate to form micelles, leading to a plateau in surface tension reduction.[4][5] One study identified the CMC of lauroyl diethanolamide to be 0.63 mM.[4] This protocol outlines the use of the Wilhelmy plate method, a precise and reliable technique for measuring equilibrium surface tension, particularly for surfactant solutions.[6][7][8][9]

Principle of the Wilhelmy Plate Method

The Wilhelmy plate method measures the force exerted on a thin platinum plate, oriented perpendicularly to the liquid-air interface.[6][7][10] This force is a combination of the surface tension of the liquid and the buoyant force on the immersed portion of the plate. By ensuring the plate is completely wetted (contact angle = 0°), the surface tension can be calculated directly from the measured force, as correction factors are not required, unlike in the Du Noüy ring method.[7] This makes the Wilhelmy plate method highly accurate for determining the surface tension of both pure liquids and surfactant solutions.[8]

Experimental Protocol

Materials and Equipment
  • This compound (LDEA): High purity grade (e.g., >98%)

  • Solvent: Deionized or distilled water (surface tension of 72.8 mN/m at 20°C)

  • Tensiometer: Equipped with a Wilhelmy plate (platinum) and a temperature-controlled sample stage.

  • Analytical Balance: Accurate to at least 0.1 mg.

  • Glassware: Volumetric flasks, beakers, graduated cylinders (thoroughly cleaned).

  • Cleaning Solutions: Acetone, ethanol, and deionized water for cleaning the Wilhelmy plate.

  • Bunsen burner or alcohol lamp: For flame-annealing the platinum plate.

Solution Preparation
  • Stock Solution (e.g., 10 mM):

    • Accurately weigh the required amount of LDEA using an analytical balance.

    • Dissolve the LDEA in a known volume of deionized water in a volumetric flask.

    • Gently agitate the solution until the LDEA is completely dissolved. Avoid vigorous shaking to prevent excessive foaming.

  • Serial Dilutions:

    • Prepare a series of LDEA solutions with concentrations ranging from below to above the expected CMC (e.g., 0.01 mM to 5 mM).

    • Use the stock solution to perform serial dilutions in volumetric flasks to ensure accuracy.

Instrument Setup and Calibration
  • Tensiometer Setup:

    • Ensure the tensiometer is placed on a vibration-free table.

    • Clean the Wilhelmy plate by rinsing it with acetone, followed by ethanol, and then copious amounts of deionized water.

    • Flame-anneal the platinum plate to a red heat using a Bunsen burner or alcohol lamp to remove any organic contaminants. Allow the plate to cool completely before use.

  • Calibration:

    • Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water with a known surface tension.

Measurement Procedure
  • Sample Loading:

    • Pour a sufficient volume of the LDEA test solution into a clean sample vessel to ensure the Wilhelmy plate can be immersed to the required depth without touching the bottom.

    • Place the sample vessel on the temperature-controlled stage of the tensiometer and allow the solution to equilibrate to the desired temperature (e.g., 25°C).

  • Measurement:

    • Lower the clean Wilhelmy plate until it just touches the surface of the LDEA solution.

    • The instrument will automatically measure the force exerted on the plate as it is wetted by the solution.

    • Record the surface tension value once the reading has stabilized, indicating that equilibrium has been reached. For surfactant solutions, this may take several minutes as the surfactant molecules adsorb and orient at the interface.

    • Repeat the measurement at least three times for each concentration to ensure reproducibility.

  • Data Collection:

    • Record the surface tension for each LDEA concentration.

    • Plot the surface tension as a function of the logarithm of the LDEA concentration. The point at which the slope of the curve changes sharply corresponds to the Critical Micelle Concentration (CMC).[11]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_inst Instrumentation cluster_meas Measurement cluster_analysis Data Analysis A Weigh LDEA B Prepare Stock Solution A->B C Perform Serial Dilutions B->C F Load Sample Solution C->F D Clean Wilhelmy Plate E Calibrate Tensiometer D->E E->F G Equilibrate Temperature F->G H Measure Surface Tension G->H I Record Data H->I J Plot Surface Tension vs. log(Concentration) I->J K Determine CMC J->K

Caption: Experimental workflow for determining the surface tension of LDEA solutions.

Data Presentation

Quantitative data should be summarized in a clear and structured table to facilitate comparison.

Table 1: Surface Tension of this compound Solutions at 25°C

LDEA Concentration (mM)Log (Concentration)Surface Tension (mN/m) - Trial 1Surface Tension (mN/m) - Trial 2Surface Tension (mN/m) - Trial 3Mean Surface Tension (mN/m)Standard Deviation
0.01-2.00
0.05-1.30
0.10-1.00
0.50-0.30
1.000.00
2.000.30
5.000.70

Relationship between Concentration, Surface Tension, and Micelle Formation

The relationship between the concentration of LDEA, the resulting surface tension, and the formation of micelles can be visualized as follows:

G cluster_0 Below CMC cluster_1 At CMC cluster_2 Above CMC A Low LDEA Concentration B Monomers at Surface A->B C Significant Decrease in Surface Tension B->C D Critical Micelle Concentration Reached E Surface Saturated with Monomers D->E F Micelle Formation Begins D->F G High LDEA Concentration H Excess Monomers Form Micelles in Bulk G->H I Surface Tension Remains Constant H->I

Caption: Logical relationship between LDEA concentration and surface phenomena.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.

  • Use a fume hood when working with volatile solvents like acetone.

  • Exercise caution when using a Bunsen burner for flame-annealing the platinum plate.

References

Application Notes and Protocols for Lauric Acid Diethanolamide as a Foam Booster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Lauric acid diethanolamide (LDEA) as a foam booster in experimental settings. This document outlines the mechanism of action, key applications, and detailed protocols for evaluating its foam-boosting efficacy.

Introduction to this compound as a Foam Booster

This compound, a nonionic surfactant, is widely employed in various formulations to enhance the volume, texture, and stability of foam.[1] Synthesized from the reaction of lauric acid and diethanolamine, LDEA possesses both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This amphiphilic nature allows it to position itself at the air-water interface, reducing surface tension and reinforcing the liquid films that form bubbles.

Functioning as a foam booster, LDEA is particularly effective when used in conjunction with primary anionic surfactants. It contributes to a denser, creamier lather with improved longevity, which is a desirable attribute in a wide range of products, including cosmetics, personal care items, and cleaning solutions.[1] Beyond its foam-boosting capabilities, LDEA also acts as a viscosity-enhancing agent, contributing to the overall stability and texture of liquid formulations.

Mechanism of Action

The foam-boosting effect of this compound can be attributed to several key mechanisms:

  • Surface Tension Reduction: LDEA lowers the surface tension of the aqueous solution, which facilitates the formation of bubbles.

  • Increased Interfacial Viscosity: It increases the viscosity of the liquid film surrounding the bubbles, which slows down drainage and thinning of the foam lamellae.

  • Enhanced Film Elasticity (Marangoni Effect): LDEA contributes to the elasticity of the bubble film. When the film is stretched, a localized depletion of surfactant creates a surface tension gradient that induces a flow of liquid back into the thinned area, thus healing the rupture and preventing bubble coalescence.

  • Steric Hindrance: The structure of the LDEA molecules at the interface can provide a physical barrier that prevents bubbles from getting too close and merging.

Key Applications in Experimental Formulations

This compound is a versatile foam booster with applications across various research and development areas:

  • Cosmetic and Personal Care Formulations: In the development of shampoos, body washes, facial cleansers, and shaving creams, LDEA is used to create a rich and stable lather, enhancing the sensory experience and product performance.

  • Pharmaceutical Formulations: In topical and transdermal delivery systems, such as medicated foams, LDEA can be used to create a stable foam matrix for the uniform application of active pharmaceutical ingredients (APIs).

  • Detergent and Cleaning Product Development: For household and industrial cleaners, LDEA is incorporated to improve foaming properties, which can be an indicator of cleaning efficacy for consumers and can help in lifting and suspending dirt.

  • Drug Development and High-Throughput Screening: In certain in vitro experimental setups, foams can be used as a medium for cell culture or other biological assays. LDEA can be a valuable tool for creating stable and reproducible foam systems for such applications.

Data Presentation: Illustrative Foam Performance

The following tables present hypothetical data to illustrate the expected performance of this compound as a foam booster in a typical anionic surfactant solution. These tables are intended to serve as a template for presenting experimental results.

Table 1: Effect of this compound Concentration on Initial Foam Height

Formulation IDPrimary Surfactant (e.g., SLES) Concentration (%)This compound Concentration (%)Initial Foam Height (mm)
F1 (Control)100120
F2101155
F3102180
F4105210

Table 2: Effect of this compound on Foam Stability

Formulation IDInitial Foam Height (mm)Foam Height after 5 min (mm)Foam Stability (%)
F1 (Control)1206050
F215511071
F318014581
F421018588

Foam Stability (%) = (Foam Height after 5 min / Initial Foam Height) x 100

Experimental Protocols

The following are detailed protocols for evaluating the foam-boosting properties of this compound.

Protocol 1: Foam Generation and Stability Assessment using the Ross-Miles Method (Modified from ASTM D1173)

This protocol describes a standardized method for measuring foam height and stability.[2][3][4][5][6][7]

5.1.1. Materials and Apparatus

  • This compound

  • Primary surfactant (e.g., Sodium Lauryl Ether Sulfate - SLES)

  • Distilled or deionized water

  • Ross-Miles foam apparatus (graduated glass column with a jacket for temperature control and a reservoir funnel)

  • Volumetric flasks and pipettes

  • Stirring device (e.g., magnetic stirrer)

  • Water bath for temperature control

  • Timer

5.1.2. Preparation of Test Solutions

  • Prepare a stock solution of the primary surfactant (e.g., 10% w/v SLES in distilled water).

  • Prepare a series of test solutions by adding varying concentrations of this compound (e.g., 1%, 2%, 5% w/v) to the primary surfactant stock solution.

  • Prepare a control solution containing only the primary surfactant.

  • Ensure all solutions are completely dissolved and homogenous. Gentle warming and stirring may be required.

  • Allow the solutions to equilibrate to the desired test temperature (e.g., 25°C) in a water bath for at least 1 hour before testing.

5.1.3. Experimental Procedure

  • Assemble the Ross-Miles apparatus and circulate water at the test temperature through the jacket of the receiving column.

  • Rinse the receiving column with the test solution and then add 50 mL of the test solution to the bottom of the column.

  • Add 200 mL of the same test solution to the reservoir funnel.

  • Position the funnel above the receiving column and open the stopcock to allow the solution to fall into the column, generating foam.

  • Start the timer as soon as the solution begins to flow from the funnel.

  • Once all the solution has drained from the funnel, immediately measure the initial foam height in millimeters from the surface of the liquid to the top of the foam.

  • Record the foam height again at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

  • Repeat the procedure for each test solution, ensuring the apparatus is thoroughly cleaned between each run.

Ross_Miles_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Surfactant Solutions B Equilibrate to Test Temperature A->B C Add 50mL to Column B->C D Add 200mL to Reservoir C->D E Release Solution & Start Timer D->E F Measure Initial Foam Height E->F G Measure Foam Height at t=1, 3, 5 min F->G H Calculate Foam Stability G->H I Compare Results H->I

Caption: Workflow for the Ross-Miles foam testing method.
Protocol 2: Foam Generation by Cylinder Inversion

This is a simpler, alternative method for assessing foam volume.

5.2.1. Materials and Apparatus

  • Test solutions (prepared as in 5.1.2)

  • 500 mL graduated cylinders with stoppers

  • Timer

5.2.2. Experimental Procedure

  • Add 100 mL of the test solution to a 500 mL graduated cylinder.

  • Secure the stopper and invert the cylinder 10 times in a standardized manner (e.g., one inversion per second).

  • Immediately after the last inversion, place the cylinder on a level surface and start the timer.

  • Record the initial volume of the foam (total volume minus the volume of the liquid).

  • Record the foam volume at regular intervals (e.g., every minute for 5 minutes) to assess stability.

  • Repeat for each test solution.

Cylinder_Inversion_Workflow A Add 100mL of Test Solution to Graduated Cylinder B Stopper and Invert Cylinder 10 Times A->B C Place on Level Surface & Start Timer B->C D Record Initial Foam Volume C->D E Record Foam Volume at Intervals (t=1, 2, 3, 4, 5 min) D->E F Analyze Data and Compare Formulations E->F

Caption: Workflow for the cylinder inversion foam test.

Safety Precautions

When working with this compound and other surfactants, it is important to follow standard laboratory safety procedures:

  • Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Consult the Material Safety Data Sheet (MSDS) for this compound before use.

  • Handle all chemicals in a well-ventilated area.

  • Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Be aware of potential impurities, such as diethanolamine, and handle accordingly.

By following these application notes and protocols, researchers can effectively evaluate and utilize this compound as a foam booster in a variety of experimental formulations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lauric Acid Diethanolamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Lauric acid diethanolamide, focusing on improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: this compound is synthesized through the amidation reaction between lauric acid and diethanolamine.[1] This condensation reaction typically requires heat and a catalyst to proceed efficiently, forming an amide bond and releasing water as a byproduct.

Q2: What are the critical parameters influencing the yield of the reaction?

A2: The primary parameters that affect the reaction yield are the molar ratio of reactants, reaction temperature, reaction time, choice of catalyst, and agitation speed.[2][3] Optimization of these factors is crucial for maximizing the conversion of lauric acid.

Q3: What types of catalysts are commonly used for this synthesis?

A3: A variety of catalysts can be used, including alkaline catalysts like sodium methylate and sodium hydroxide, as well as metal-based catalysts such as zirconium (IV) chloride.[2] Enzymatic catalysis, using lipases like Novozym 435, offers a milder and more selective alternative to chemical catalysis.[3]

Q4: What are the common impurities found in this compound, and why are they a concern?

A4: Common impurities include unreacted starting materials such as free lauric acid and residual diethanolamine.[4] A significant concern is the potential formation of N-nitrosodiethanolamine (NDELA) if residual diethanolamine reacts with nitrosating agents.[4] NDELA is a suspected carcinogen, making control of residual diethanolamine and prevention of nitrosamine formation critical, especially for applications in cosmetics and personal care products.[4]

Q5: How can the purity of the final product be assessed?

A5: The purity of this compound can be determined using various analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed to quantify the main product and detect impurities like free fatty acids and residual diethanolamine.[4] Fourier-transform infrared spectroscopy (FTIR) can be used to confirm the formation of the amide bond.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Reaction Yield/Conversion - Inappropriate molar ratio of reactants. - Insufficient reaction temperature or time. - Ineffective catalyst or incorrect catalyst concentration. - Poor mixing/agitation.- Optimize the molar ratio of diethanolamine to lauric acid. An excess of the amine can shift the equilibrium towards the product.[2] - Systematically vary the reaction temperature and time to find the optimal conditions. - Screen different catalysts and optimize their concentration. - Ensure adequate agitation to maintain a homogenous reaction mixture.[3]
High Viscosity of Reaction Mixture - Formation of amine-fatty acid ion pairs at the beginning of the reaction.- In enzymatic, solvent-free systems, consider the gradual addition of diethanolamine to minimize the initial formation of highly viscous ion pairs.[5] - The use of a suitable solvent can also help to reduce viscosity.
Product Discoloration (Yellowing) - High reaction temperatures or prolonged reaction times can lead to thermal degradation and the formation of colored byproducts.- Lower the reaction temperature and/or shorten the reaction time. - Consider using a milder catalytic system, such as enzymatic catalysis, which operates under less harsh conditions.[3]
High Content of Free Lauric Acid in Final Product - Incomplete reaction.- Increase the reaction time or temperature. - Increase the molar ratio of diethanolamine to lauric acid. - Optimize the catalyst concentration.
High Content of Residual Diethanolamine - Use of a large excess of diethanolamine.- Reduce the initial molar ratio of diethanolamine to lauric acid. - Employ purification methods such as vacuum distillation or washing steps to remove unreacted diethanolamine.
Formation of N-nitrosodiethanolamine (NDELA) - Reaction of residual diethanolamine with nitrosating agents during synthesis or storage.- Minimize the concentration of residual diethanolamine in the final product.[4] - Avoid the use of nitrosating agents in the formulation. - Store the final product under conditions that inhibit nitrosamine formation (e.g., protection from NOx).

Data Presentation

Table 1: Comparison of Reaction Conditions for Chemical Synthesis

Parameter Condition A Condition B Condition C
Reactants Lauric Acid, DiethanolamineMethyl Laurate, DiethanolamineLauric Acid, Diethanolamine
Molar Ratio (Acid/Ester:Amine) 1:1[2]1:5[2]1:1.1
Catalyst Sodium Methylate[2]NaOH[2]NaOH
Catalyst Concentration 0.3-0.5%[2]5%0.5 wt%
Temperature 140-160°C[2]160°C[2]100°C
Time 3-4 hours[2]3 hours[2]5 hours
Stirring Speed 150-200 rpm[2]Not SpecifiedNot Specified
Conversion/Yield Not specified, but used for surfactant production.68.95% conversion[2]85% yield

Table 2: Comparison of Reaction Conditions for Enzymatic Synthesis

Parameter Condition D
Reactants Lauric Acid, Diethanolamine
Enzyme Novozym 435[3]
Solvent Acetonitrile[3]
Temperature 50°C[3]
Time 6 hours (for complete formation)[3]
Agitation Mechanical Stirring[3]
Yield Complete formation observed[3]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound

  • Reactant Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add lauric acid and diethanolamine in a 1:1 molar ratio.[2]

  • Catalyst Addition: Add sodium methylate (0.4% by weight of lauric acid) to the reaction mixture.[2]

  • Reaction: Heat the mixture to 150°C while stirring at 180 rpm.[2]

  • Monitoring: Maintain the reaction for 4 hours.[2] Monitor the progress of the reaction by measuring the acid value of the mixture at regular intervals.

  • Work-up: After the reaction is complete (indicated by a stable, low acid value), cool the mixture to room temperature.

  • Purification: The crude product can be purified by washing with a saline solution to remove the catalyst and unreacted diethanolamine, followed by drying under vacuum.

Protocol 2: Enzymatic Synthesis of this compound

  • Reactant Preparation: In a screw-capped vial, dissolve lauric acid and diethanolamine in acetonitrile.[3]

  • Enzyme Addition: Add Novozym 435 to the reaction mixture.

  • Reaction: Place the vial in a shaking incubator at 50°C.[3]

  • Monitoring: Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by HPLC or GC.

  • Enzyme Removal: Once the reaction reaches completion (typically after 6 hours for full conversion), separate the immobilized enzyme from the reaction mixture by filtration.[3]

  • Solvent Removal and Purification: Evaporate the acetonitrile under reduced pressure to obtain the crude product. The product can be further purified by column chromatography if necessary.

Visualizations

ReactionPathway Figure 1: Reaction Pathway for this compound Synthesis lauric_acid Lauric Acid (C12H24O2) product This compound (C16H33NO3) lauric_acid->product + Diethanolamine (Heat, Catalyst) diethanolamine Diethanolamine (C4H11NO2) water Water (H2O) product->water +

Caption: Figure 1: Reaction Pathway for this compound Synthesis

ExperimentalWorkflow Figure 2: General Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reactants 1. Mix Reactants (Lauric Acid & Diethanolamine) catalyst 2. Add Catalyst reactants->catalyst reaction 3. Heat & Stir catalyst->reaction monitoring_synthesis 4. Monitor Reaction reaction->monitoring_synthesis workup 5. Reaction Work-up (Cooling, Neutralization) monitoring_synthesis->workup separation 6. Separation (Filtration/Washing) workup->separation drying 7. Drying (Vacuum) separation->drying purity_check 8. Purity & Yield Analysis (HPLC, GC, Titration) drying->purity_check

Caption: Figure 2: General Experimental Workflow

Troubleshooting Figure 3: Troubleshooting Logic start Low Yield? check_ratio Check Molar Ratio start->check_ratio Yes success Yield Improved start->success No optimize_ratio Adjust Ratio (e.g., increase amine) check_ratio->optimize_ratio check_temp_time Check Temp & Time optimize_temp_time Increase Temp/Time check_temp_time->optimize_temp_time check_catalyst Check Catalyst optimize_catalyst Change/Optimize Catalyst check_catalyst->optimize_catalyst optimize_ratio->check_temp_time optimize_temp_time->check_catalyst optimize_catalyst->success

Caption: Figure 3: Troubleshooting Logic

References

Technical Support Center: Lauric Acid Diethanolamide (LDEA) Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lauric Acid Diethanolamide (LDEA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of LDEA. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (LDEA) and what are its common applications?

This compound (LDEA), also known as Lauramide DEA, is a non-ionic surfactant. It is synthesized from lauric acid, a fatty acid commonly found in coconut oil, and diethanolamine.[1] Due to its ability to increase viscosity and act as a foaming agent, it is widely used in personal care products such as shampoos, soaps, and lotions.[2]

Q2: What are the primary degradation pathways for LDEA?

The primary degradation pathway for LDEA is hydrolysis of the amide bond, which breaks the molecule down into lauric acid and diethanolamine. This reaction can be catalyzed by acidic or basic conditions. Another significant consideration is the potential for the formation of N-nitrosodiethanolamine (NDELA), a carcinogenic impurity, if nitrosating agents are present.

Q3: How does pH affect the stability of LDEA?

LDEA is known to be stable across a range of pH levels, which makes it a versatile ingredient in various formulations. However, extremes in pH (highly acidic or basic conditions) will accelerate the hydrolysis of the amide bond, leading to the formation of lauric acid and diethanolamine. The rate of hydrolysis will increase as the pH moves further from neutral.

Q4: What is the thermal stability of LDEA?

LDEA exhibits moderate thermal stability.[3] Studies on similar fatty acid diethanolamides have shown that degradation can occur at elevated temperatures. For instance, the synthesis of diethanolamides is often carried out at temperatures between 70°C and 110°C, suggesting that prolonged exposure to higher temperatures could lead to degradation.[4][5][6] One study indicated that higher temperatures (above 100°C) can lead to a higher concentration of ester amide byproducts.[3]

Q5: Is LDEA sensitive to light?

While specific photostability data for LDEA is limited, fatty acid amides can be susceptible to photodegradation. It is recommended to protect LDEA and its formulations from prolonged exposure to UV and visible light to prevent potential degradation. The estimated atmospheric half-life of LDEA when exposed to photochemically produced hydroxyl radicals is about 8 hours.[7][8]

Q6: What are the known degradation products of LDEA?

The primary and expected degradation products from the hydrolysis of LDEA are:

  • Lauric Acid

  • Diethanolamine (DEA)

Under certain conditions, particularly in the presence of nitrosating agents (like nitrites), a more hazardous degradation product can form:

  • N-nitrosodiethanolamine (NDELA)

Troubleshooting Guide

Issue 1: Unexpected changes in formulation viscosity or appearance (e.g., separation, precipitation).

  • Possible Cause: Degradation of LDEA due to pH shifts or microbial contamination. Hydrolysis of LDEA into lauric acid (which is less soluble in water) and diethanolamine can disrupt the emulsion and change the viscosity.

  • Troubleshooting Steps:

    • Verify pH: Check the pH of your formulation. A significant deviation from the expected range could indicate a stability issue.

    • Microbial Testing: Perform microbial limit testing to check for contamination, which can alter the pH and degrade components.

    • Analyze for Degradants: Use an analytical technique like HPLC to quantify the amount of LDEA remaining and to detect the presence of lauric acid and diethanolamine.

    • Formulation Review: Ensure your formulation does not contain components that could be incompatible with LDEA or significantly alter the pH over time.

Issue 2: Formation of a yellow to brown discoloration in the product over time.

  • Possible Cause: This could be due to the degradation of LDEA or other components in the formulation, potentially accelerated by exposure to light or high temperatures. It could also indicate the formation of byproducts.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the product is stored at the recommended temperature and protected from light.

    • Photostability Testing: Conduct photostability studies to determine the impact of light on your formulation.

    • Forced Degradation: Perform forced degradation studies at elevated temperatures to assess thermal stability and identify the cause of discoloration.

    • Impurity Profiling: Use techniques like LC-MS to identify the chemical structures of the colored impurities.

Issue 3: Concern about the potential for nitrosamine formation.

  • Possible Cause: The presence of diethanolamine (as a starting material impurity or a degradation product of LDEA) can react with nitrosating agents to form N-nitrosodiethanolamine (NDELA), a potential carcinogen.

  • Troubleshooting Steps:

    • Source High-Purity LDEA: Use a grade of LDEA with low residual diethanolamine content.

    • Avoid Nitrosating Agents: Do not include ingredients that can act as nitrosating agents (e.g., nitrites) in your formulation.

    • Control pH: Maintain a pH that is not conducive to nitrosamine formation. Nitrosation of amines is often favored under acidic conditions.[9][10]

    • Incorporate Inhibitors: Consider adding antioxidants such as ascorbic acid or alpha-tocopherol, which can help inhibit the formation of nitrosamines.[11][12][13]

    • Analytical Testing: Regularly test your product for the presence of NDELA using a sensitive analytical method like GC-TEA (Gas Chromatography-Thermal Energy Analyzer) or LC-MS/MS.

Quantitative Data Summary

Due to the limited availability of specific quantitative degradation data for this compound, the following table provides a summary of relevant stability information gathered from studies on LDEA and similar fatty acid diethanolamides.

ParameterConditionObservationCitation
Thermal Stability Optimal synthesis temperature70-80°C for methyl laurate with diethanolamine. Higher temperatures can increase byproduct formation.[3]
Optimal synthesis temperature110°C for 5 hours for epoxidized diethanolamides from palm oil.[5]
Biodegradation Aerobic, in natural river water98% degradation in 6 days at a concentration of 20 mg/L.[8]
Photodegradation AtmosphericEstimated half-life of ~8 hours upon reaction with hydroxyl radicals.[7]

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study

This protocol is designed to evaluate the stability of LDEA under acidic and basic conditions.

1. Materials:

  • This compound (LDEA)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Water bath or incubator

  • HPLC system with UV or ELSD detector

2. Procedure:

  • Sample Preparation: Prepare a stock solution of LDEA in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • In a suitable flask, mix 5 mL of the LDEA stock solution with 5 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • In a separate flask, mix 5 mL of the LDEA stock solution with 5 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At the same specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Control Sample: Prepare a control by mixing 5 mL of the LDEA stock solution with 5 mL of water and incubate under the same conditions.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of LDEA remaining and to quantify the formation of lauric acid and diethanolamine.

Protocol 2: Stability-Indicating HPLC Method

This is a general outline for an HPLC method to separate LDEA from its primary degradation products. Method development and validation are required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often necessary.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more nonpolar components (lauric acid).

  • Flow Rate: 1.0 mL/min.

  • Detector:

    • UV detector at a low wavelength (e.g., 210 nm) as LDEA and its degradation products lack strong chromophores.

    • An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often more suitable for quantifying non-chromophoric compounds like LDEA.[14]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Hydrolysis_Pathway cluster_products Degradation Products LDEA This compound (C16H33NO3) Products LDEA->Products H2O Water (H2O) (Acid or Base Catalyst) H2O->Products Lauric_Acid Lauric Acid (C12H24O2) Products->Lauric_Acid Diethanolamine Diethanolamine (C4H11NO2) Products->Diethanolamine

Caption: Hydrolysis degradation pathway of this compound.

Nitrosamine_Formation cluster_reaction Nitrosation Reaction Diethanolamine Diethanolamine (from LDEA degradation or impurity) NDELA N-Nitrosodiethanolamine (NDELA) (Carcinogenic Impurity) Diethanolamine->NDELA Nitrosating_Agent Nitrosating Agent (e.g., NO2-) Nitrosating_Agent->NDELA Acidic_Conditions Acidic Conditions Acidic_Conditions->NDELA Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare LDEA Stock Solution Acid Acid Hydrolysis (HCl, 60°C) Base Base Hydrolysis (NaOH, 60°C) Oxidation Oxidative Stress (H2O2) Thermal Thermal Stress (>80°C) Photo Photostability (UV/Vis Light) Sampling Sample at Time Points & Neutralize Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC_Analysis Analyze by Stability-Indicating HPLC Method Sampling->HPLC_Analysis Data_Analysis Quantify LDEA & Degradants Assess Degradation Rate HPLC_Analysis->Data_Analysis

References

Technical Support Center: Purification of Synthetic Lauric Acid Diethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of synthetic lauric acid diethanolamide (LDEA).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: The most common impurities found in crude synthetic this compound are unreacted starting materials, namely lauric acid and diethanolamine. Side products such as esters and other fatty acid diethanolamides may also be present, depending on the purity of the initial lauric acid. Commercial grades of this compound typically have a purity of around 90%.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of your LDEA sample can be effectively determined using analytical chromatography techniques. Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust method for quantifying lauric acid and diethanolamine.[1][2][3] High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) is another excellent method for separating and quantifying LDEA, unreacted lauric acid, and diethanolamine, especially since diethanolamine lacks a strong UV chromophore.[4][5][6][7]

Q3: What is the expected appearance of pure this compound?

A3: Pure this compound is typically a white to off-white waxy solid at room temperature.[8] The presence of a yellow or amber color may indicate impurities.

Q4: What are the general approaches to purifying crude this compound?

A4: The primary purification techniques for this compound include:

  • Liquid-Liquid Extraction: To remove acidic (unreacted lauric acid) and basic (unreacted diethanolamine) impurities.

  • Column Chromatography: To separate LDEA from impurities based on polarity.

  • Recrystallization: To obtain highly pure crystalline LDEA.

Troubleshooting Guides

Issue 1: Presence of Unreacted Diethanolamine
  • Symptom: A basic pH of the product in solution, a distinct amine odor, or detection of a diethanolamine peak in GC or HPLC analysis.

  • Cause: Incomplete reaction or use of excess diethanolamine during synthesis.

  • Troubleshooting Steps:

    • Acidic Wash (Liquid-Liquid Extraction): Dissolve the crude LDEA in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[9] The diethanolamine will react with the acid to form a water-soluble salt that will partition into the aqueous phase.

    • Column Chromatography: If an acidic wash is not feasible due to product instability, column chromatography can be employed. Diethanolamine is highly polar and will adhere strongly to silica gel, allowing the less polar LDEA to be eluted first.

Issue 2: Presence of Unreacted Lauric Acid
  • Symptom: An acidic pH of the product in solution or detection of a lauric acid peak in GC or HPLC analysis.

  • Cause: Incomplete reaction.

  • Troubleshooting Steps:

    • Basic Wash (Liquid-Liquid Extraction): Dissolve the crude LDEA in a water-immiscible organic solvent. Wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH or saturated sodium bicarbonate).[10] The lauric acid will be deprotonated to form a water-soluble salt that will partition into the aqueous phase.

    • Column Chromatography: Lauric acid is less polar than LDEA and will elute before the desired product in a normal-phase column chromatography setup.

Issue 3: Discolored (Yellow or Brown) Product
  • Symptom: The final product has a noticeable yellow or brown tint instead of being white or off-white.

  • Cause: Formation of degradation products or colored impurities, possibly due to high reaction temperatures.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently and then filter the carbon to remove colored impurities.

    • Recrystallization: This is a highly effective method for removing colored impurities, which will ideally remain in the mother liquor.

    • Column Chromatography: Colored, often polar, impurities can be separated from the product on a silica gel column.

Issue 4: Low Yield After Purification
  • Symptom: The amount of pure LDEA obtained is significantly lower than the theoretical yield.

  • Cause:

    • Loss of product during liquid-liquid extraction washes.

    • Poor recovery from the chromatography column.

    • Suboptimal recrystallization conditions.

  • Troubleshooting Steps:

    • Extraction: Minimize the number of washes and ensure the pH of the aqueous washes is appropriate to avoid hydrolyzing the amide. Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

    • Chromatography: Ensure the chosen solvent system provides good separation and that the product is not irreversibly adsorbed onto the stationary phase.

    • Recrystallization: Carefully select the recrystallization solvent to ensure high recovery. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

Quantitative Data Summary

Purification TechniqueTypical Purity of Starting MaterialExpected Purity After PurificationExpected YieldKey Impurities Removed
Liquid-Liquid Extraction~90%>95%85-95%Free Diethanolamine, Unreacted Lauric Acid
Column Chromatography~90%>98%70-90%Free Diethanolamine, Unreacted Lauric Acid, Other by-products
Recrystallization>95%>99%60-85%Colored impurities, Minor structural analogs

Note: Expected purity and yield are estimates and can vary based on the specific experimental conditions and the initial purity of the crude product. A synthesis protocol for N,N-bis(2-hydroxyethyl)dodecanamide from methyl laurate and diethanolamine reported a yield of 85% after purification by rotary evaporation and drying.[8]

Experimental Protocols

Liquid-Liquid Extraction for Removal of Acidic and Basic Impurities

Objective: To remove unreacted lauric acid and diethanolamine from crude LDEA.

Materials:

  • Crude this compound

  • Ethyl acetate

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude LDEA in ethyl acetate (approximately 10 mL of solvent per 1 g of crude product).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M HCl (approximately one-third of the organic layer volume). Shake vigorously and allow the layers to separate. Drain the lower aqueous layer.

  • Wash the organic layer with 1M NaOH. Drain the lower aqueous layer.

  • Wash the organic layer with brine to remove residual water-soluble components.

  • Drain the organic layer into a clean flask and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified LDEA.

Column Chromatography

Objective: To achieve high purity LDEA by separating it from starting materials and by-products.

Materials:

  • Crude this compound (pre-purified by extraction is recommended)

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude LDEA in a minimal amount of dichloromethane.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent gradient. Start with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate or a mixture of dichloromethane/methanol. A common gradient for moderately polar compounds is a stepwise increase of ethyl acetate in hexane (e.g., from 5% to 50% ethyl acetate). For more polar separations, a gradient of methanol in dichloromethane (e.g., from 1% to 10% methanol) can be effective.

  • Collect fractions and monitor the separation using TLC. Lauric acid will elute first, followed by LDEA, and finally the highly polar diethanolamine will remain on the column or elute with a highly polar solvent mixture.

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator.

Recrystallization

Objective: To obtain highly pure, crystalline LDEA.

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., acetone, ethyl acetate, or a mixture such as hexane/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the LDEA in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the crystals under vacuum.

Visualizations

Purification_Workflow crude Crude LDEA (LDEA, Lauric Acid, Diethanolamine) extraction Liquid-Liquid Extraction crude->extraction Dissolve in Organic Solvent column Column Chromatography extraction->column Partially Purified LDEA recrystallization Recrystallization column->recrystallization Purified LDEA pure_ldea Pure LDEA recrystallization->pure_ldea High Purity Crystalline LDEA

Caption: A general workflow for the purification of synthetic this compound.

Troubleshooting_Logic start Crude Product Analysis (GC/HPLC) impurity_check Impurities Detected? start->impurity_check acid_impurity Unreacted Lauric Acid? impurity_check->acid_impurity Yes pure_product Pure Product impurity_check->pure_product No base_impurity Unreacted Diethanolamine? acid_impurity->base_impurity No basic_wash Perform Basic Wash acid_impurity->basic_wash Yes color_impurity Discoloration? base_impurity->color_impurity No acidic_wash Perform Acidic Wash base_impurity->acidic_wash Yes activated_carbon Activated Carbon / Recrystallization color_impurity->activated_carbon Yes color_impurity->pure_product No basic_wash->base_impurity acidic_wash->color_impurity activated_carbon->pure_product

Caption: A troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Lauric Acid Diethanolamide (LDEA) Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Lauric acid diethanolamide (LDEA) in aqueous solutions.

Frequently Asked Questions (FAQs)

1. What is this compound (LDEA) and why is its solubility in water a concern?

This compound (LDEA), also known as Lauramide DEA, is a non-ionic surfactant widely used in personal care, cosmetic, and pharmaceutical formulations as a foaming agent, emulsifier, and thickener.[1][2] Its chemical structure consists of a hydrophobic lauric acid tail and a hydrophilic diethanolamine head. This amphiphilic nature allows it to interact with both oil and water. However, LDEA has very low solubility in water, which can present challenges during formulation, leading to issues like precipitation, cloudiness, or the formation of gels.[3][4]

2. What is the typical water solubility of LDEA?

The aqueous solubility of LDEA is quite low and can vary slightly depending on the source and measurement conditions. Reported values include:

  • 49.91 mg/L at 20°C[5]

  • Less than 1 mg/mL at 23.9°C (75°F)[6]

  • 0.86 g/L at 25°C[1]

It is generally considered insoluble or sparingly soluble in water but is soluble in lower alcohols, propylene glycol, and polyethylene glycols.[1][3]

3. What is the pH of an LDEA solution in water?

A 1% aqueous dispersion of LDEA is alkaline, with a pH typically ranging from 9.0 to 11.0.[1][3]

4. What is the Critical Micelle Concentration (CMC) of LDEA?

The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to self-assemble into micelles. For lauroyl diethanolamide in deionized water, the CMC has been reported to be 0.63 mM.

Troubleshooting Guides

Issue 1: LDEA is not dissolving or is precipitating out of my aqueous solution.

Possible Causes:

  • Low Temperature: LDEA is a waxy solid at room temperature with a melting point between 38.7°C and 48°C, and its solubility in water is temperature-dependent.[3][5]

  • Concentration Above Solubility Limit: You may be trying to dissolve LDEA at a concentration that exceeds its intrinsic water solubility.

  • pH of the Solution: The pH of your aqueous system can influence the hydration of the LDEA molecules.

Solutions:

  • Increase Temperature: Gently heat the aqueous solution while stirring to facilitate the dissolution of LDEA. Temperatures above its melting point are often effective. The provided phase diagram for the LDEA-water system shows that with increasing temperature and water content, different phases like micellar (L1), lamellar (Lα), and isotropic (L2) phases can be formed.

  • Use Co-solvents: LDEA is soluble in various organic solvents. The addition of a co-solvent can significantly increase its solubility in an aqueous system.

    • Propylene Glycol: This is a commonly used co-solvent. Start by preparing a pre-mix of LDEA in propylene glycol before adding it to the aqueous phase.

    • Lower Alcohols (e.g., Ethanol): Ethanol can also be used to pre-disperse or dissolve LDEA.

  • Utilize Mixed-Micelle Systems: Combine LDEA with a more water-soluble surfactant, such as an anionic surfactant like Sodium Lauryl Sulfate (SLS). The formation of mixed micelles can enhance the overall solubility of the less soluble surfactant.[7][8] The strong interaction between the anionic and non-ionic surfactants can lead to synergistic effects that improve solubility.[8]

  • pH Adjustment: While LDEA is non-ionic, the pH of the formulation can affect other components and the overall stability. Ensure the final pH of your formulation is within a stable range for all ingredients.

Issue 2: My LDEA solution is forming a thick gel or has excessively high viscosity.

Possible Causes:

  • Concentration and Temperature: At certain concentrations and temperatures, LDEA can form liquid crystalline phases, such as lamellar phases, which can lead to a significant increase in viscosity or gel formation. The phase diagram indicates that at intermediate water content (around 20-45% w/w water) and temperatures between 35°C and 45°C, a lamellar (Lα) phase can form.

  • Presence of Electrolytes: Salts in the formulation can affect the hydration of the surfactant headgroups and promote the formation of more ordered structures.

Solutions:

  • Adjust Concentration: Dilute the LDEA concentration to below the threshold for gel formation.

  • Adjust Temperature: Move the temperature outside the range of the gel phase. This may involve either heating or cooling the solution depending on the specific phase behavior.

  • Modify Co-solvent Ratio: If using co-solvents, adjusting the ratio of co-solvent to water can disrupt the formation of the gel phase.

  • Incorporate Hydrotropes: Small molecules that can disrupt ordered structures, known as hydrotropes, can be added to reduce viscosity.

Data Presentation

Table 1: Solubility of this compound (LDEA) in Water

Temperature (°C)SolubilityReference
2049.91 mg/L[5]
23.9< 1 mg/mL[6]
250.86 g/L[1]

Table 2: Physicochemical Properties of this compound (LDEA)

PropertyValueReference
Molecular Weight287.44 g/mol
Melting Point38.7 - 48 °C[3][5]
pH (1% solution)9.0 - 11.0[1][3]
Critical Micelle Concentration (CMC)0.63 mM

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility of LDEA (Shake-Flask Method)

This protocol is a standard method for determining the solubility of poorly soluble compounds.

Materials:

  • This compound (LDEA)

  • Deionized water

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

  • Quantification method for LDEA (e.g., HPLC, GC)[9][10]

Procedure:

  • Add an excess amount of LDEA to a known volume of deionized water in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.

  • Place the container in a thermostatic shaker set to the desired temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be performed to determine the time to reach equilibrium.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant.

  • Centrifuge the sample to sediment any remaining undissolved solid.

  • Filter the supernatant through a syringe filter to remove any fine particles. It is important to ensure the filter material does not adsorb the analyte.

  • Quantify the concentration of LDEA in the clear filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[9][10]

  • Repeat the measurement at different temperatures to determine the temperature dependence of solubility.

Protocol 2: Determination of Critical Micelle Concentration (CMC) of LDEA by UV-Vis Spectrophotometry using a Dye

This method relies on the change in the absorbance spectrum of a dye when it is incorporated into micelles.

Materials:

  • This compound (LDEA)

  • Deionized water

  • A suitable dye that shows a spectral shift upon micellar incorporation (e.g., certain solvatochromic dyes).

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the dye in deionized water.

  • Prepare a series of LDEA solutions in deionized water with varying concentrations, spanning a range below and above the expected CMC (0.63 mM).

  • Add a small, constant amount of the dye stock solution to each LDEA solution, ensuring the final dye concentration is low and constant across all samples.

  • Allow the solutions to equilibrate.

  • Measure the absorbance spectrum of each solution using the UV-Vis spectrophotometer.

  • Plot the absorbance at the wavelength of maximum change (λmax) against the concentration of LDEA.

  • The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Mandatory Visualization

Caption: Troubleshooting workflow for LDEA solubility issues.

Caption: Micelle formation of LDEA in aqueous solution.

References

Technical Support Center: Lauric Acid Diethanolamide (LDEA) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Lauric acid diethanolamide (LDEA) under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during the handling, storage, and use of LDEA in research and formulation development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound (LDEA)?

A1: this compound is generally considered stable under neutral, moderately alkaline, or moderately acidic conditions at room temperature.[1] However, it is susceptible to hydrolysis, particularly in the presence of high concentrations of mineral acids or strong alkalis.[1] The product is chemically stable under standard ambient conditions (room temperature).[2]

Q2: How does temperature affect the stability of LDEA?

A2: Elevated temperatures can accelerate the degradation of LDEA. One study indicated that LDEA showed some instability when stored at 60°C for two weeks, but demonstrated very little degradation at 25°C or lower. The synthesis of diethanolamides at high temperatures (120-160°C) suggests that these conditions can also promote the reverse reaction, which is degradation.[3]

Q3: What is the impact of pH on LDEA stability?

A3: LDEA is an amide and is therefore susceptible to hydrolysis under both acidic and alkaline conditions. A 1% solution of LDEA typically has a pH in the range of 9-11.[4] The amide bond can be cleaved to yield lauric acid and diethanolamine. This hydrolysis is catalyzed by both acids and bases.

Q4: What are the expected degradation products of LDEA?

A4: The primary degradation pathway for LDEA is the hydrolysis of the amide bond. This process results in the formation of lauric acid and diethanolamine.

Q5: How can I monitor the stability of LDEA in my formulation?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of LDEA and quantifying its degradation products.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., precipitation, color change) of LDEA solution. Degradation of LDEA leading to the formation of insoluble lauric acid, especially at lower pH.- Analyze the sample using a stability-indicating HPLC method to quantify LDEA and its degradation products.- Adjust the pH of the formulation to a more neutral or slightly alkaline range if possible.- Store the solution at a lower temperature.
Loss of viscosity in a formulation containing LDEA. Hydrolysis of LDEA, which can act as a viscosity enhancer.- Confirm degradation by HPLC analysis.- Evaluate the pH of the formulation and buffer it to a stable range.- Investigate the effect of other excipients on LDEA stability.
Unexpected peaks appearing in the chromatogram during HPLC analysis. Formation of degradation products (lauric acid, diethanolamine) or interaction with other components in the formulation.- Perform forced degradation studies to identify the retention times of potential degradation products.- Use a mass spectrometer (LC-MS) to identify the unknown peaks.- Check for compatibility with other excipients.
Inconsistent results in stability studies. - Improper storage conditions.- Non-validated analytical method.- Interaction with container closure system.- Ensure storage conditions (temperature, humidity, light) are tightly controlled.- Validate the HPLC method for specificity, linearity, accuracy, and precision.- Evaluate the potential for leaching or adsorption from the container.

Data Presentation

Due to the limited availability of specific quantitative data on the degradation kinetics of this compound in the public domain, the following table provides a representative example of a stability profile. This data is illustrative and based on general principles of amide hydrolysis. Researchers should perform their own stability studies to determine the precise degradation rates for their specific formulations and storage conditions.

Table 1: Illustrative Stability of this compound (LDEA) under Various Conditions

Temperature (°C)pHStorage Duration (Weeks)LDEA Remaining (%) (Illustrative)
4712>99
254495
2571298
2591299
404485
4071292
4091295
6072~90 (based on NTP study)

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways for LDEA under stress conditions.

Methodology:

  • Preparation of LDEA Stock Solution: Prepare a stock solution of LDEA in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the LDEA stock solution and 0.1 N Hydrochloric Acid (HCl).

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH), and dilute with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the LDEA stock solution and 0.1 N Sodium Hydroxide (NaOH).

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the LDEA stock solution and a solution of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light, for a defined period.

    • Analyze aliquots at specified time points by HPLC.

  • Thermal Degradation:

    • Store the LDEA stock solution at an elevated temperature (e.g., 60°C or higher) in a stability chamber.

    • Analyze aliquots at specified time points by HPLC.

  • Photolytic Degradation:

    • Expose the LDEA stock solution to a light source in a photostability chamber (e.g., ICH option 1 or 2).

    • Simultaneously, keep a control sample in the dark.

    • Analyze both the exposed and control samples at a specified time point by HPLC.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact LDEA from all potential degradation products.

Protocol for a Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method for the quantitative analysis of LDEA and its degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD) if the analytes lack a strong chromophore.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with or without a buffer like ammonium formate).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detection: UV at a suitable wavelength (e.g., 210 nm) or ELSD.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can resolve LDEA from its degradation products and any other components in the sample matrix. This is typically confirmed during forced degradation studies.

    • Linearity: Analyze a series of LDEA solutions at different concentrations to establish a linear relationship between concentration and peak area.

    • Accuracy: Determine the recovery of a known amount of LDEA spiked into a placebo formulation.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of LDEA that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature) on the results.

Mandatory Visualizations

LDEA_Stability_Troubleshooting start Observed Instability (e.g., Physical Change, Loss of Potency) check_pH Measure pH of the Formulation start->check_pH check_temp Review Storage Temperature start->check_temp hplc_analysis Perform Stability-Indicating HPLC Analysis start->hplc_analysis adjust_pH Adjust/Buffer pH to Optimal Range (e.g., 6-8) check_pH->adjust_pH adjust_temp Store at Recommended Lower Temperature check_temp->adjust_temp degradation_confirmed Degradation Confirmed? hplc_analysis->degradation_confirmed degradation_confirmed->adjust_pH Yes no_degradation No Significant Degradation degradation_confirmed->no_degradation No reformulate Consider Reformulation (e.g., different excipients) adjust_pH->reformulate adjust_temp->reformulate other_issues Investigate Other Issues (e.g., microbial contamination, container interaction) no_degradation->other_issues

Caption: Troubleshooting workflow for LDEA instability.

LDEA_Forced_Degradation_Workflow start LDEA Bulk Material or Formulation stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) stress_conditions->acid base Alkaline Hydrolysis (e.g., 0.1N NaOH, 60°C) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2, RT) stress_conditions->oxidation thermal Thermal Stress (e.g., >60°C) stress_conditions->thermal photo Photolytic Stress (ICH Guidelines) stress_conditions->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Products and Pathways analysis->end

Caption: Experimental workflow for forced degradation studies of LDEA.

References

Technical Support Center: Preventing N-nitrosodiethanolamine (NDELA) Formation in Lauric Acid Diethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the formation of N-nitrosodiethanolamine (NDELA) in formulations containing Lauric Acid Diethanolamide (LDE).

Frequently Asked Questions (FAQs)

Q1: What is N-nitrosodiethanolamine (NDELA) and why is it a concern in products containing this compound (LDE)?

A1: N-nitrosodiethanolamine (NDELA) is a type of nitrosamine that is classified as a possible human carcinogen.[1][2] this compound (LDE), a common ingredient in cosmetics and personal care products, can contain residual diethanolamine (DEA) as an impurity from the manufacturing process.[3] This residual DEA can react with nitrosating agents present in the formulation or the environment to form NDELA, posing a potential health risk.

Q2: What are the primary factors that promote the formation of NDELA?

A2: The formation of NDELA is influenced by several factors, including:

  • Presence of Precursors: The primary precursors are secondary amines like diethanolamine (DEA) and nitrosating agents (e.g., nitrites, nitrates, and nitrogen oxides).[3]

  • pH: NDELA formation is significantly accelerated under acidic conditions, particularly around pH 2.[2][4]

  • Temperature: Elevated temperatures increase the rate of the nitrosation reaction.[2][4]

  • Light: Exposure to ultraviolet (UV) and visual (VIS) light can also promote the formation of NDELA.[2][4]

Q3: How can the formation of NDELA be prevented or minimized in my formulations?

A3: Several strategies can be employed to inhibit NDELA formation:

  • Use High-Purity Ingredients: Utilize LDE with the lowest possible residual DEA content.

  • Control pH: Maintain a neutral or basic pH in your formulation, as the nitrosation reaction is significantly slower under these conditions.

  • Incorporate Inhibitors: Add antioxidants such as Vitamin E (alpha-tocopherol) and Vitamin C (ascorbic acid) to the formulation. These compounds act as nitrite scavengers, preventing the nitrosation of DEA.[2][4]

  • Protect from Light and Heat: Store and handle the product in cool, dark conditions to minimize exposure to heat and UV radiation.[2][4]

Q4: What are the recommended concentrations for Vitamin C and Vitamin E as NDELA inhibitors?

A4: For effective inhibition of NDELA, it is recommended to add Vitamin E or Vitamin C to cosmetic formulations at concentrations between 100 and 1000 µg/ml.[2][4]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues with NDELA formation in your experiments.

Click to view the Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Start: Unexpected NDELA Detected check_precursors Step 1: Verify Purity of LDE (Low residual DEA?) start->check_precursors check_nitrosating_agents Step 2: Identify Potential Nitrosating Agent Sources check_precursors->check_nitrosating_agents Purity Confirmed solution_high_purity Solution: Source LDE with lower residual DEA content. check_precursors->solution_high_purity High DEA Content check_conditions Step 3: Review Experimental Conditions (pH, Temp, Light) check_nitrosating_agents->check_conditions Sources Identified solution_remove_nitrosating Solution: Eliminate or substitute source of nitrosating agents. check_nitrosating_agents->solution_remove_nitrosating Sources Removed check_inhibitors Step 4: Evaluate Inhibitor Strategy check_conditions->check_inhibitors Conditions Optimized solution_adjust_conditions Solution: Adjust pH to neutral/basic. Store in cool, dark conditions. check_conditions->solution_adjust_conditions Adverse Conditions solution_optimize_inhibitors Solution: Increase inhibitor concentration. Check for matrix interference. check_inhibitors->solution_optimize_inhibitors Ineffective Inhibition end End: NDELA Formation Controlled check_inhibitors->end Strategy Effective solution_high_purity->check_nitrosating_agents solution_remove_nitrosating->check_conditions solution_adjust_conditions->check_inhibitors solution_optimize_inhibitors->end

Caption: A decision tree to troubleshoot unexpected NDELA formation.

Problem: My formulation shows higher than expected levels of NDELA despite taking preventive measures.

Potential Cause Troubleshooting Steps Expected Outcome
High Residual Diethanolamine (DEA) in this compound (LDE) 1. Obtain a certificate of analysis for your LDE lot to confirm the residual DEA concentration.2. If unavailable, consider analyzing the raw material for DEA content via a suitable chromatographic method.3. Test a new batch of LDE with a guaranteed low DEA specification.Using a higher purity LDE with lower residual DEA will significantly reduce the potential for NDELA formation.
Presence of Unidentified Nitrosating Agents 1. Review all raw materials in your formulation for potential sources of nitrites or nitrates.2. Analyze raw materials, especially water, for nitrite/nitrate contamination.3. Ensure that manufacturing equipment is thoroughly cleaned and free from residual nitrogen oxides.Identifying and eliminating the source of nitrosating agents will prevent the initial reaction from occurring.
Incorrect pH of the Formulation 1. Calibrate your pH meter and re-measure the pH of the final formulation.2. Ensure that any acidic components are added in a way that does not create localized acidic microenvironments.3. Adjust the final pH to be neutral or slightly basic, if compatible with your formulation's stability.Maintaining a pH above 7 will significantly slow down the kinetics of the nitrosation reaction.[5]
Ineffective Inhibitor Performance 1. Verify the concentration and stability of the added antioxidants (Vitamin C, Vitamin E) in your formulation.2. Consider the formulation matrix. In lipid-rich formulations, the efficacy of water-soluble inhibitors like ascorbic acid may be reduced. Consider using a lipid-soluble antioxidant like ascorbyl palmitate in such cases.3. Increase the concentration of the inhibitor within the recommended range (100-1000 µg/ml).[2][4]Optimized inhibitor selection and concentration will effectively scavenge nitrosating agents and prevent NDELA formation.
Artifactual Formation During Analysis 1. During sample preparation for analysis, add a nitrite scavenger like ammonium sulfamate to prevent NDELA formation after sampling.[1] 2. Protect samples from light during collection and analysis, as light can decompose NDELA, leading to inaccurate readings.[1]Proper sample handling and preparation will ensure that the measured NDELA levels accurately reflect the concentration in the original product.

Data on Inhibitor Efficacy

The following tables summarize the inhibitory effects of Vitamin C and Vitamin E on NDELA formation under various conditions.

Table 1: Inhibition of NDELA Formation by Antioxidants in a Diethanolamine and Sodium Nitrite Mixture at pH 2

AntioxidantConcentration (µg/ml)NDELA Concentration (ppm) after 72h under UV light% Inhibition
Control (Blank)048.50%
D-Mannitol100022.853%
Vitamin C100010.578.4%
Vitamin E10008.382.9%

Data adapted from a study on NDELA formation and inhibition.[6][7]

Table 2: Effect of Vitamin E Concentration on NDELA Levels at pH 2

Vitamin E Concentration (µg/ml)Residual NDELA (ppm)
0 (Control)> 40
100Significantly Decreased
1000Significantly Decreased

Qualitative summary based on findings that high concentrations of Vitamin E significantly decrease residual NDELA at acidic pH.[2][4]

Experimental Protocols

Protocol 1: Induction of NDELA Formation from Diethanolamine

Objective: To create a positive control for NDELA formation in a laboratory setting.

Materials:

  • Diethanolamine (DEA)

  • Sodium Nitrite (SN)

  • Deionized water

  • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

  • pH meter

  • Incubator or water bath

  • UV lamp (optional)

  • Amber vials

Procedure:

  • Prepare a stock solution of DEA in deionized water (e.g., 1 mg/ml).

  • Prepare a stock solution of sodium nitrite in deionized water (e.g., 1 mg/ml).

  • In an amber vial, mix equal volumes of the DEA and sodium nitrite stock solutions.

  • Adjust the pH of the mixture to 2 using HCl.

  • Incubate the mixture under one of the following conditions to induce NDELA formation:

    • Temperature: 40°C or 50°C for 72 hours.[2][4]

    • UV Light: Expose to a UV lamp (e.g., 2 W/m²) for 72 hours.[2][4]

  • After incubation, the sample is ready for NDELA analysis.

Protocol 2: Evaluating the Efficacy of Inhibitors on NDELA Formation

Objective: To test the ability of antioxidants to prevent NDELA formation.

Materials:

  • DEA and Sodium Nitrite solutions (as prepared in Protocol 1)

  • Inhibitor stock solutions (e.g., Vitamin C, Vitamin E in a suitable solvent)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Amber vials

Procedure:

  • Prepare inhibitor stock solutions at various concentrations (e.g., 100 µg/ml, 1000 µg/ml).

  • In separate amber vials, add the desired concentration of the inhibitor to the DEA solution.

  • Add the sodium nitrite solution to each vial.

  • Adjust the pH of each mixture to 2 with HCl.

  • Prepare a control sample with no inhibitor.

  • Incubate all samples under the same conditions (e.g., 40°C for 72 hours).

  • Analyze all samples for NDELA concentration and compare the results to the control to determine the percentage of inhibition.

Protocol 3: Sample Preparation for NDELA Analysis in a Cosmetic Product (Lotion) by HPLC-MS/MS

Objective: To extract NDELA from a complex cosmetic matrix for quantitative analysis.

Materials:

  • Cosmetic product sample (lotion)

  • Deionized water

  • Acetonitrile

  • Solid Phase Extraction (SPE) C18 cartridges

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Weigh 1.0 g of the lotion sample into a centrifuge tube.

  • Add 9.0 ml of deionized water and vortex thoroughly to disperse the sample.

  • Centrifuge the sample to separate the aqueous phase from the lipid phase.

  • Condition a C18 SPE cartridge with acetonitrile followed by deionized water.

  • Load the aqueous supernatant onto the SPE cartridge.

  • Wash the cartridge with a small volume of water.

  • Elute the NDELA from the cartridge with acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase (e.g., 1 ml).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

This is a general guideline; specific parameters may need to be optimized based on the exact formulation and available equipment.

Visualizations

NDELA_Formation_Pathway cluster_reactants Reactants cluster_conditions Favorable Conditions Diethanolamine (DEA) Diethanolamine (DEA) Nitrosation Reaction Nitrosation Reaction Diethanolamine (DEA)->Nitrosation Reaction Nitrosating Agent (e.g., Nitrite) Nitrosating Agent (e.g., Nitrite) Nitrosating Agent (e.g., Nitrite)->Nitrosation Reaction Acidic pH Acidic pH Acidic pH->Nitrosation Reaction High Temperature High Temperature High Temperature->Nitrosation Reaction UV/VIS Light UV/VIS Light UV/VIS Light->Nitrosation Reaction N-Nitrosodiethanolamine (NDELA) N-Nitrosodiethanolamine (NDELA) Nitrosation Reaction->N-Nitrosodiethanolamine (NDELA)

Caption: Chemical pathway for the formation of NDELA.

Inhibition_Mechanism Nitrosating Agent Nitrosating Agent Reaction_Inhibited Nitrosation Blocked Nitrosating Agent->Reaction_Inhibited Reacts with Antioxidant (Vitamin C/E) Antioxidant (Vitamin C/E) Antioxidant (Vitamin C/E)->Reaction_Inhibited DEA Diethanolamine No_NDELA No NDELA Formation DEA->No_NDELA Remains Unreacted Reaction_Inhibited->No_NDELA Leads to

Caption: Mechanism of NDELA inhibition by antioxidants.

References

Technical Support Center: Optimization of Catalyst Concentration in Lauric Acid Diethanolamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Lauric acid diethanolamide (LDEA). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My LDEA synthesis is showing low conversion of lauric acid. What are the most critical parameters to investigate?

Low conversion is a common issue. The most significant parameters influencing lauric acid conversion are typically the substrate molar ratio (diethanolamine to lauric acid) and the catalyst concentration.[1] Ensure these are optimized for your specific reaction conditions. An inadequate amount of catalyst will result in a slower reaction rate and lower conversion.[1]

2. What is a good starting point for catalyst concentration?

The optimal catalyst concentration is dependent on the specific catalyst being used. Based on literature, here are some starting ranges for common catalysts:

  • Sodium Methylate: 0.3–0.5% (by weight of reactants).[2]

  • Potassium Hydroxide (KOH): Approximately 0.5% (by weight).[3]

  • Zirconium (IV) Chloride (ZrCl4): 2–5% (by weight of lauric acid).[1]

  • Calcium Oxide (CaO): A concentration of around 4% (w/w of Fatty Acid Methyl Esters) has been shown to be optimal in similar reactions.[4]

  • Enzymatic Catalysts (e.g., Novozym 435): Biocatalysis offers a milder alternative to chemical catalysts.[5]

It is crucial to perform a series of experiments to determine the optimal concentration for your specific setup. Increasing catalyst concentration generally increases the reaction rate, but beyond a certain point, it may not significantly improve conversion and could lead to unwanted side reactions or purification challenges.[6]

3. I've increased the catalyst concentration, but the yield of LDEA is not improving significantly. What could be the reason?

If increasing the catalyst concentration does not improve the yield, consider the following factors:

  • Stirring Speed: Inadequate agitation can lead to a non-homogeneous reaction mixture, limiting the interaction between reactants and the catalyst. For instance, in some systems, an optimal stirring speed of around 350 rpm has been identified.[4]

  • Reaction Temperature: The reaction temperature plays a crucial role. For sodium methylate, temperatures between 140–160°C are common[2], while enzymatic reactions with Novozym 435 can be effective at much lower temperatures, such as 50-70°C.[5][7]

  • Substrate Molar Ratio: An excess of diethanolamine is often used. A molar ratio of lauric acid to diethanolamine of 1:1 is a common starting point.[2]

  • Reaction Time: Ensure the reaction is running for a sufficient duration. Typical reaction times range from 3 to 6 hours.[2][7]

  • Purity of Reactants: Impurities in lauric acid or diethanolamine can interfere with the catalyst and reduce the reaction efficiency.

  • Presence of Water: The amidation reaction produces water as a byproduct. Its removal can shift the equilibrium towards the product side, thus increasing the yield.

4. What are some common side products or impurities I should be aware of?

The primary impurities can include unreacted starting materials (lauric acid and diethanolamine) and potential side products from the degradation of reactants or the product itself, especially at high temperatures. If diethanolamine is used, there is a potential for the formation of N-nitrosodiethanolamine (NDELA), which is a known carcinogen, particularly if nitrosating agents are present.[8] Analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to identify and quantify these impurities.[9][10]

5. How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by measuring the decrease in the acid value of the reaction mixture over time. This indicates the consumption of lauric acid. The final product can be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm the formation of the amide bond.

Data Presentation: Catalyst Concentration and Reaction Conditions

The following tables summarize quantitative data from various studies on LDEA synthesis to facilitate easy comparison.

Table 1: Chemical Catalyst Systems for LDEA Synthesis

CatalystCatalyst Concentration (% w/w)Molar Ratio (Lauric Acid:Diethanolamine)Temperature (°C)Reaction Time (h)Reported Conversion/YieldReference
Sodium Methylate0.3 - 0.51:1140 - 1603 - 4Not specified, but conditions are for synthesis.[2]
Potassium Hydroxide (KOH)0.51:1.1 (initial), then 1:0.5 added later1504Not specified, reaction monitored by amine number.[3]
Zirconium (IV) Chloride (ZrCl4)2 - 5Not specified, MEA/LA ratio of 10-11/1653High conversion reported within this range.[1]
Sulfuric Acid3 (v/v)1:180Not specified73% conversion in a similar esterification.[11]
Calcium Oxide (CaO)41:6 (FAME:Diethanolamine)70 - 753Up to 97.57% conversion of FAME.[4]

Table 2: Biocatalyst System for LDEA Synthesis

CatalystMolar Ratio (Lauric Acid:Diethanolamine)Temperature (°C)Reaction Time (h)SolventReported Conversion/YieldReference
Novozym 4351:4506AcetonitrileComplete formation[5][7]
Novozym 4351:470< 6AcetonitrileIncreased reaction rate[5][7]

Experimental Protocols

Protocol 1: General Procedure for LDEA Synthesis using a Chemical Catalyst (e.g., Sodium Methylate)

  • Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a condenser.

  • Charging Reactants: Charge the flask with lauric acid and diethanolamine in a 1:1 molar ratio.[2]

  • Catalyst Addition: Add the sodium methylate catalyst at a concentration of 0.3-0.5% of the total weight of the reactants.[2]

  • Reaction Conditions: Heat the reaction mixture to 140–160°C with continuous stirring at 150–200 rpm.[2]

  • Monitoring and Completion: Maintain the reaction for 3–4 hours.[2] Monitor the reaction progress by periodically determining the acid value. The reaction is considered complete when the acid value stabilizes.

  • Work-up: After cooling, the product can be purified as required.

Protocol 2: LDEA Synthesis using an Enzymatic Catalyst (Novozym 435)

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine lauric acid and diethanolamine in a 1:4 molar ratio in a solvent such as acetonitrile.[5]

  • Catalyst Addition: Add Novozym 435 to the mixture.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen gas to remove atmospheric oxygen.[5]

  • Reaction Conditions: Incubate the mixture at 50°C with constant magnetic stirring for 6 hours.[5]

  • Product Purification: After the reaction, the enzyme can be filtered off, and the solvent can be evaporated. The product can be further purified by column chromatography.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reactants Lauric Acid + Diethanolamine reactor Three-Neck Flask (140-160°C, 3-4h) reactants->reactor catalyst Catalyst (e.g., Sodium Methylate) catalyst->reactor monitoring Monitor Acid Value reactor->monitoring Sampling monitoring->reactor Continue if not stable purification Purification monitoring->purification Proceed if stable product Lauric Acid Diethanolamide purification->product

Caption: Experimental workflow for LDEA synthesis.

troubleshooting_logic start Low LDEA Yield catalyst_conc Is Catalyst Concentration Optimal? start->catalyst_conc increase_catalyst Increase Catalyst Concentration catalyst_conc->increase_catalyst No check_other Investigate Other Parameters catalyst_conc->check_other Yes increase_catalyst->start Re-evaluate stirring Optimize Stirring Speed check_other->stirring Stirring? temperature Adjust Reaction Temperature check_other->temperature Temp.? ratio Verify Molar Ratio check_other->ratio Ratio? success Yield Improved stirring->success temperature->success ratio->success

Caption: Troubleshooting logic for low LDEA yield.

References

Technical Support Center: Lauric Acid Diethanolamide (LDEA) Production for Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lauric acid diethanolamide (LDEA) production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up LDEA production for experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information.

Frequently Asked Questions (FAQs)

Q1: What is this compound (LDEA) and what are its primary applications in a research setting?

A1: this compound (LDEA), also known as Lauramide DEA, is a non-ionic surfactant. It is synthesized from lauric acid, a fatty acid derived from coconut or palm kernel oil, and diethanolamine.[1] In research, it is often used as a model surfactant, an emulsifier, a foaming agent, or a viscosity enhancer in various formulations.[1] For drug development professionals, fatty acid diethanolamides are also of interest due to their potential biological activities, including interactions with the endocannabinoid system.[2]

Q2: What are the main challenges when scaling up LDEA production from laboratory to pilot scale?

A2: The primary challenges in scaling up LDEA production include:

  • Heat Management: The amidation reaction is often exothermic, and efficient heat removal is critical to prevent side reactions and discoloration of the product.

  • Mass Transfer limitations: Ensuring efficient mixing of the fatty acid and diethanolamine is crucial for complete reaction. As the scale increases, achieving homogenous mixing becomes more difficult.

  • Byproduct Formation: Undesirable byproducts such as nitrosamines and bis-hydroxyethyl piperazine (BHEP) can form, especially with poor temperature control or incorrect stoichiometry. Nitrosamines are potential carcinogens, making their control critical.

  • Viscosity: The product can be highly viscous, which can pose challenges for stirring and transferring the material at a larger scale.

  • Purification: Removing unreacted raw materials and byproducts becomes more complex and requires more robust purification methods at a larger scale.

Q3: What are the key safety precautions to take when synthesizing LDEA?

A3: Key safety precautions include:

  • Handling Diethanolamine: Diethanolamine is a hazardous substance that can cause skin and eye irritation and may have long-term health effects.[3] Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Controlling Reaction Temperature: The reaction can be exothermic. Monitor the temperature closely and have a cooling system in place to prevent runaway reactions.

  • Avoiding Nitrosating Agents: To prevent the formation of carcinogenic nitrosamines, avoid the presence of nitrosating agents during synthesis and storage.

  • Proper Ventilation: The synthesis should be carried out in a fume hood to avoid inhalation of any volatile reactants or byproducts.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction due to insufficient reaction time or temperature.- Incorrect molar ratio of reactants.- Inefficient mixing.- Loss of product during purification.- Increase reaction time or temperature within the recommended range (see protocols).- Ensure an appropriate molar ratio of lauric acid to diethanolamine is used.- Improve agitation to ensure a homogenous reaction mixture.- Optimize the purification process to minimize product loss.
Product Discoloration (Yellowing or Browning) - Overheating during the reaction.- Presence of impurities in the starting materials.- Oxidation of the product.- Maintain strict temperature control during the reaction.- Use high-purity lauric acid and diethanolamine.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Presence of Unreacted Diethanolamine - Incomplete reaction.- Use of excess diethanolamine.- Ensure the reaction goes to completion by monitoring with techniques like titration.- Use a purification method effective at removing amines, such as vacuum distillation or column chromatography.
Product is a Solid at Room Temperature - High purity LDEA can be a waxy solid at room temperature.[4]- This is often normal for high-purity LDEA. Gently warm the product to melt it before use. The melting point is typically around 38-45°C.[5]
Cloudy or Hazy Appearance - Presence of water.- Insoluble impurities or byproducts.- Ensure all reactants and equipment are dry before starting the synthesis.- Filter the final product to remove any particulate matter.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is a general guideline for the synthesis of LDEA. Researchers should optimize the parameters based on their specific equipment and requirements.

Materials:

  • Lauric acid (high purity)

  • Diethanolamine (DEA)

  • Catalyst (e.g., sodium methoxide, potassium hydroxide)

  • Nitrogen gas supply (optional, for inert atmosphere)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser with a water trap.

  • Heating mantle with a temperature controller.

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charging Reactants: Add 1 mole of lauric acid to the reaction flask.

  • Heating: Begin stirring and heat the lauric acid to approximately 110°C under a gentle stream of nitrogen (if used).[6]

  • Addition of Diethanolamine: Slowly add 0.6 moles of diethanolamine to the molten lauric acid.[6] The reaction is exothermic, so control the addition rate to maintain the temperature.

  • Reaction: Increase the temperature to 150°C and maintain for 4 hours.[6] Water will be produced during the reaction and can be collected in the water trap.

  • Second Addition and Catalyst: Cool the mixture to 70°C. Add another 0.5 moles of diethanolamine and 0.5% (by weight of total reactants) of KOH catalyst.[6]

  • Completion: Continue stirring at 70°C until the reaction is complete. The reaction progress can be monitored by measuring the amine number through titration with a standard acid solution. The reaction is considered complete when the amine number is stable.[6]

  • Purification: The crude product can be purified to remove unreacted starting materials and byproducts.

Purification by Vacuum Distillation

Vacuum distillation is an effective method for purifying LDEA, especially for removing unreacted diethanolamine and other volatile impurities.

Equipment:

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle with a temperature controller

  • Cold trap

Procedure:

  • Setup: Assemble the short-path distillation apparatus. Ensure all connections are vacuum-tight.

  • Charging the Crude Product: Transfer the crude LDEA into the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system. A cold trap should be used to protect the vacuum pump.

  • Heating: Gently heat the distillation flask. Unreacted diethanolamine and other low-boiling point impurities will distill first.

  • Collecting the Product: As the temperature increases, the LDEA will begin to distill. Collect the LDEA fraction at the appropriate temperature and pressure. The boiling point of LDEA is high, so a good vacuum is necessary.

  • Completion: Once the LDEA has been collected, turn off the heat and allow the system to cool before releasing the vacuum.

Quantitative Data

Table 1: Typical Reaction Parameters for LDEA Synthesis

ParameterLaboratory ScalePilot/Industrial ScaleReference(s)
Temperature 70 - 160°C140 - 160°C[6][7]
Reaction Time 3 - 6 hours3 - 4 hours[7][8]
Lauric Acid:DEA Molar Ratio 1:1 to 1:1.21:1[7]
Catalyst KOH, NaOH, Sodium MethoxideSodium Methoxide[6][7]
Catalyst Concentration 0.5% (w/w)0.3 - 0.5% (w/w)[6][7]
Typical Yield >85%High[9]

Table 2: Comparison of Analytical Methods for LDEA Purity Assessment

MethodPrincipleAdvantagesDisadvantagesReference(s)
HPLC Separation based on polarity.High resolution, suitable for non-volatile compounds.Can be complex to develop a method.[10]
GC-MS Separation based on volatility and mass-to-charge ratio.High sensitivity and specificity, good for identifying impurities.Requires derivatization for non-volatile compounds.[11]
Titration Acid-base titration to determine free amine or acid content.Simple, inexpensive, good for monitoring reaction progress.Not specific for LDEA, measures total amine/acid content.[6]

Visualizations

Experimental Workflow for LDEA Production

LDEA_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Reactants Lauric Acid & Diethanolamine Reaction Amidation Reaction (150°C, 4h) Reactants->Reaction Heat Catalyst Add Catalyst (KOH) & more DEA (70°C) Reaction->Catalyst Completion Monitor Reaction (Titration) Catalyst->Completion Crude Crude LDEA Completion->Crude Purify Purification (e.g., Vacuum Distillation) Crude->Purify Pure Pure LDEA Purify->Pure Analysis Quality Control (HPLC, GC-MS) Pure->Analysis Final Final Product Analysis->Final

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting Logic for Low LDEA Yield

Troubleshooting_Yield Start Low LDEA Yield CheckReaction Check Reaction Parameters Start->CheckReaction Incomplete Incomplete Reaction? CheckReaction->Incomplete Stoichiometry Incorrect Molar Ratio? Incomplete->Stoichiometry No IncreaseTimeTemp Increase Reaction Time/Temperature Incomplete->IncreaseTimeTemp Yes Mixing Inefficient Mixing? Stoichiometry->Mixing No AdjustRatio Adjust Molar Ratio Stoichiometry->AdjustRatio Yes PurificationLoss Check Purification Process Mixing->PurificationLoss No ImproveAgitation Improve Agitation Mixing->ImproveAgitation Yes OptimizePurification Optimize Purification Method PurificationLoss->OptimizePurification

Caption: A logical flowchart for troubleshooting low yield in LDEA synthesis.

Endocannabinoid Signaling Pathway

Fatty acid ethanolamides, a class of lipids that includes LDEA, are known to interact with the endocannabinoid system. A key enzyme in this pathway is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of these signaling molecules.[12][13]

Endocannabinoid_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1R CB1 Receptor PLD NAPE-PLD Anandamide Anandamide (Fatty Acid Ethanolamide) PLD->Anandamide NAPE NAPE NAPE->PLD Hydrolysis FAAH FAAH Products Arachidonic Acid + Ethanolamine FAAH->Products Anandamide->CB1R Binds to & Activates Anandamide->FAAH Degradation

Caption: Simplified diagram of the endocannabinoid signaling pathway showing the role of FAAH.

References

Technical Support Center: Optimizing Lauric Acid Diethanolamide Emulsifying Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the emulsifying performance of Lauric Acid Diethanolamide (LDE). Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your formulation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (LDE) and what are its primary functions in an emulsion?

A1: this compound (LDE), also known as Lauramide DEA or Cocamide DEA, is a non-ionic surfactant derived from lauric acid and diethanolamine.[1][2] Its amphiphilic molecular structure, possessing both a hydrophobic lauric acid tail and a hydrophilic diethanolamine head, allows it to act as an effective emulsifier, foam booster, and viscosity builder in various formulations.[3] In emulsions, its primary role is to stabilize the dispersion of oil and water phases, preventing them from separating over time.[3]

Q2: What is the typical concentration range for LDE in an emulsion?

A2: In cosmetic and personal care products, this compound is commonly used in concentrations ranging from 1% to 10%. For achieving stable emulsions with similar diethanolamide surfactants, concentrations in the range of 6% to 10% have been shown to provide long-term stability.

Q3: What is the Hydrophile-Lipophile Balance (HLB) value of LDE, and how does it guide formulation?

A3: The HLB value indicates the balance of a surfactant's hydrophilicity and lipophilicity and is crucial for selecting the right emulsifier for a specific oil-in-water (O/W) or water-in-oil (W/O) emulsion. One study has determined the HLB value of Cocamide DEA to be approximately 12.56. This relatively high HLB value suggests its suitability for creating oil-in-water (O/W) emulsions.

Q4: How does pH influence the stability of an LDE-stabilized emulsion?

A4: LDE is known to be functional across a range of pH levels. However, significant deviations from a neutral pH can impact emulsion stability. The pH of the aqueous phase can alter the surface charge of the oil droplets, which is measured as the zeta potential. For good electrostatic stability, a zeta potential with a magnitude greater than |30| mV is generally desired.[4] As a non-ionic surfactant, LDE's performance is generally less sensitive to pH changes compared to ionic surfactants. However, extreme pH values can affect the stability of other components in the formulation and potentially the hydration of the LDE molecules, thereby indirectly affecting emulsion stability.

Q5: Can electrolytes be added to LDE-stabilized emulsions?

A5: The addition of electrolytes, such as sodium chloride (NaCl), can influence emulsion stability. For non-ionic surfactants like LDE, the presence of electrolytes can sometimes enhance stability by reducing the interfacial tension between the oil and water phases. However, high concentrations of electrolytes can also lead to "salting out" of the surfactant, reducing its effectiveness and potentially causing emulsion breakdown. The impact of electrolytes is highly dependent on the specific formulation, and it is recommended to determine the optimal electrolyte concentration experimentally.

Q6: Can LDE be combined with other surfactants?

A6: Yes, LDE is often used in combination with other surfactants to enhance the overall performance and stability of the emulsion. Combining LDE with an anionic surfactant can improve foaming properties, while pairing it with another non-ionic surfactant with a different HLB value can create a more robust and stable emulsion system. This synergistic effect allows for fine-tuning of the formulation's properties.

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Phase Separation (Creaming or Coalescence) Insufficient LDE concentration. Inappropriate HLB of the emulsifier system. High interfacial tension between oil and water phases. Large oil droplet size.Increase the concentration of LDE within the recommended range (1-10%). Combine LDE with a co-emulsifier to achieve the required HLB for your specific oil phase. Optimize the formulation to lower the interfacial tension. Improve the homogenization process to reduce the average droplet size.
Flocculation (Clumping of Droplets) Low surface charge on droplets (low zeta potential). Inadequate steric stabilization.Adjust the pH of the aqueous phase to increase the magnitude of the zeta potential. Consider adding a charged surfactant in combination with LDE. Incorporate a polymeric stabilizer to provide steric hindrance between droplets.
Changes in Viscosity Over Time Incompatibility of formulation components. Temperature fluctuations affecting LDE structure. Microbial contamination.Evaluate the compatibility of all ingredients in the formulation. Store the emulsion at a controlled temperature. LDE shows good thermal stability between 30 to 60°C.[5] Add a suitable preservative to the formulation.
Poor Foaming Performance (if applicable) Insufficient LDE concentration. Presence of defoaming agents in the formulation.Increase the concentration of LDE. Review the formulation for any components that may inhibit foam formation. LDE is known to be a foam booster.[6]

Quantitative Data Summary

Table 1: Effect of LDE (Cocamide DEA) Concentration on Emulsion Stability

LDE Concentration (% v/v)Water Separation (%) after 24hEmulsion Stability
0.236.7Low
0.531.8Moderate
1.028.6Moderate-High
1.516.8High

Note: Data is based on a study of water-in-crude oil emulsions and may vary for other systems.[7]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
HLB Value ~12.56
Typical Concentration 1 - 10%
Appearance Viscous, pale yellow to amber liquid or solid[2]
pH (1% solution) 9 - 11[8]

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion using this compound

Objective: To prepare a stable O/W emulsion using LDE as the primary emulsifier.

Materials:

  • This compound (LDE)

  • Oil Phase (e.g., Mineral Oil, Coconut Oil)

  • Deionized Water

  • Beakers

  • Magnetic Stirrer and Stir Bar

  • Homogenizer (e.g., high-shear mixer or sonicator)

  • Heating Plate

Methodology:

  • Preparation of the Aqueous Phase:

    • In a beaker, add the desired amount of deionized water.

    • Add the calculated amount of this compound to the water.

    • Gently heat the mixture to 40-50°C while stirring with a magnetic stirrer until the LDE is fully dissolved.

  • Preparation of the Oil Phase:

    • In a separate beaker, add the desired amount of the oil phase.

    • If the oil is solid at room temperature, gently heat it until it is completely melted.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously stirring with the magnetic stirrer.

    • Once all the oil has been added, increase the mixing speed and homogenize the mixture using a high-shear mixer or sonicator for 5-10 minutes, or until a uniform, milky-white emulsion is formed.

  • Cooling:

    • Allow the emulsion to cool down to room temperature while stirring gently.

Protocol 2: Evaluation of Emulsion Stability

Objective: To assess the physical stability of the prepared LDE-stabilized emulsion over time.

Methods:

  • Visual Observation:

    • Transfer the emulsion to a transparent, graduated cylinder and seal it.

    • Store the cylinder at various conditions (e.g., room temperature, 4°C, 40°C).

    • Visually inspect the emulsion for any signs of instability, such as creaming (formation of an oil-rich layer at the top), sedimentation, or phase separation at regular intervals (e.g., 24 hours, 1 week, 1 month). Record the height of any separated layers.

  • Particle Size Analysis:

    • Use a particle size analyzer (e.g., based on dynamic light scattering) to measure the mean droplet size and size distribution of the oil droplets in the emulsion.

    • Perform measurements immediately after preparation and at subsequent time points to monitor any changes in droplet size, which can indicate coalescence or Ostwald ripening.

  • Zeta Potential Measurement:

    • Measure the zeta potential of the oil droplets using a zeta potential analyzer. This will provide an indication of the electrostatic stability of the emulsion. A higher magnitude of zeta potential (positive or negative) generally corresponds to greater stability.

  • Centrifugation Test:

    • Place a sample of the emulsion in a centrifuge tube.

    • Centrifuge the sample at a specific speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).

    • After centrifugation, measure the volume of any separated oil or water to assess the emulsion's stability under accelerated conditions.

  • Temperature Cycling Test:

    • Subject the emulsion to several cycles of alternating high and low temperatures (e.g., 4°C for 24 hours followed by 40°C for 24 hours) for a defined number of cycles.

    • After the cycling, visually inspect the emulsion for any signs of instability.

Visualizations

Experimental_Workflow cluster_prep Emulsion Preparation cluster_eval Stability Evaluation A Prepare Aqueous Phase (Water + LDE) C Combine and Homogenize A->C B Prepare Oil Phase B->C D Visual Observation C->D Store at various conditions E Particle Size Analysis C->E Analyze at time intervals F Zeta Potential Measurement C->F G Centrifugation Test C->G H Temperature Cycling C->H

Caption: Experimental workflow for preparing and evaluating LDE-stabilized emulsions.

Troubleshooting_Logic cluster_solutions_ps Phase Separation Solutions cluster_solutions_floc Flocculation Solutions Start Emulsion Instability Observed PhaseSep Phase Separation? Start->PhaseSep Flocculation Flocculation? PhaseSep->Flocculation No Sol1 Increase LDE Concentration PhaseSep->Sol1 Yes Sol4 Adjust pH Flocculation->Sol4 Yes Sol2 Optimize HLB with Co-emulsifier Sol1->Sol2 Sol3 Improve Homogenization Sol2->Sol3 Sol5 Add Charged Surfactant Sol4->Sol5 Sol6 Incorporate Polymeric Stabilizer Sol5->Sol6

Caption: Troubleshooting logic for common emulsion instability issues with LDE.

Emulsification_Mechanism cluster_interface Oil-Water Interface LDE Lauric Acid Diethanolamide LDE_Molecule LDE->LDE_Molecule Adsorbs at interface Oil Oil Droplet Oil->LDE_Molecule Water Water (Continuous Phase) LDE_Molecule->Water Hydrophobic Hydrophobic LDE_Molecule->Hydrophobic Lauric Acid Tail (in Oil) Hydrophilic Hydrophilic LDE_Molecule->Hydrophilic Diethanolamine Head (in Water)

References

Validation & Comparative

A Comparative Analysis of Lauric Acid Diethanolamide and Cocamide MEA for Research and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative study of two widely used nonionic surfactants, Lauric acid diethanolamide (Lauramide DEA) and Cocamide MEA. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance characteristics supported by available data and detailed experimental protocols. This document aims to assist in the informed selection of these excipients in various formulations.

Introduction and Chemical Structures

This compound and Cocamide MEA are alkanolamides derived from coconut oil fatty acids. They are extensively used in personal care products, detergents, and industrial applications as foam boosters, viscosity enhancers, and emulsifying agents.[1][2] While both share similar functional properties, their chemical structures lead to differences in performance and application suitability.

This compound (Lauramide DEA) is synthesized from lauric acid and diethanolamine.[1][3] It is known for its excellent viscosity-building and foam-stabilizing properties.[2]

Cocamide MEA (Cocamide Monoethanolamine) is produced from the fatty acids in coconut oil reacted with monoethanolamine.[3][4] It also functions as a foaming agent, nonionic surfactant, and emulsifier.[2]

Comparative Performance Data

While direct, publicly available, head-to-head comparative studies with extensive quantitative data under identical conditions are limited, this section summarizes available data to facilitate comparison.

Viscosity Enhancement

Both amides are effective at increasing the viscosity of surfactant systems, particularly in combination with anionic surfactants like sodium laureth sulfate (SLES) and salt (NaCl).[4][5]

Table 1: Comparative Viscosity Building Performance

SurfactantFormulation DetailsViscosity (mPa·s)Salt Concentration for Peak ViscositySource(s)
Cocamide MEA 1.5% in a base of SLES, SLS, and Cocamidopropyl BetainePeak viscosity of ~11,000~1.5% NaCl[4]
This compound Qualitative data suggests strong viscosity building in similar formulations. A 1-10% concentration is common in cosmetic products.Data not available for direct comparisonData not available[6]

Note: The viscosity data for Cocamide MEA is from a specific formulation and should be considered in that context. A direct numerical comparison with this compound under the same conditions is not available in the reviewed literature.

Foam Stabilization

Both surfactants are recognized for their ability to enhance foam volume and stability.[1][2] The Ross-Miles method is a standard procedure for evaluating this property.[7]

Table 2: Comparative Foam Performance (Illustrative)

SurfactantInitial Foam Height (mm)Foam Height after 5 min (mm)Test MethodSource(s)
Cocamide MEA Data not availableData not availableRoss-Miles[8]
This compound Data not availableData not availableRoss-Miles[9]

Note: Specific, comparative quantitative data from Ross-Miles tests for these two surfactants was not found in the available literature. Both are generally described as excellent foam boosters and stabilizers.[2]

Irritation Potential

The irritation potential of surfactants is a critical parameter in formulation development. The Hen's Egg Test on Chorioallantoic Membrane (HET-CAM) is a common in-vitro method to assess this.

Table 3: Comparative Irritation Potential

SurfactantIrritation ClassificationTest MethodSource(s)
Cocamide MEA Mild skin irritant. Can cause eye irritation by activating the TRPV1 nociceptor receptor.In-vivo and in-vitro studies[2]
This compound Mild to moderate skin and eye irritant.Animal studies[6][10]

Note: Both substances are generally considered mild to moderate irritants depending on the concentration and formulation.[2][6][10]

Experimental Protocols

Viscosity Measurement Protocol

This protocol describes a general method for comparing the viscosity-building properties of this compound and Cocamide MEA in a simple surfactant base.

Objective: To determine and compare the viscosity curves of formulations containing this compound and Cocamide MEA at various concentrations and with increasing salt concentrations.

Materials:

  • Primary surfactant (e.g., Sodium Laureth Sulfate, SLES)

  • This compound

  • Cocamide MEA

  • Sodium Chloride (NaCl)

  • Deionized water

  • Citric acid or Sodium hydroxide (for pH adjustment)

  • Rotational viscometer

  • pH meter

  • Beakers and magnetic stirrers

Procedure:

  • Preparation of Base Surfactant Solution: Prepare a stock solution of the primary surfactant (e.g., 10% active SLES in deionized water).

  • Incorporation of Alkanolamides:

    • Prepare a series of solutions by adding varying concentrations (e.g., 1%, 2%, 3%, 4%, 5% w/w) of this compound to the base surfactant solution.

    • Repeat the process for Cocamide MEA.

    • Gently heat and stir the solutions until the alkanolamides are completely dissolved and the solutions are homogenous.

    • Adjust the pH of all solutions to a standardized value (e.g., pH 6.0-6.5).

  • Viscosity Measurement:

    • Allow the solutions to equilibrate to a constant temperature (e.g., 25°C).

    • Measure the viscosity of each solution using a rotational viscometer with an appropriate spindle and speed. Record the viscosity in mPa·s.

  • Salt Curve Generation:

    • For a fixed concentration of each alkanolamide (e.g., 3%), incrementally add a concentrated NaCl solution (e.g., 20% w/v) in small aliquots.

    • After each addition, stir until homogenous and measure the viscosity as described above.

    • Continue adding salt until the viscosity peaks and then begins to decrease.

  • Data Analysis: Plot viscosity (mPa·s) as a function of alkanolamide concentration and as a function of NaCl concentration to generate comparative viscosity and salt curves.

Foam Stability Assessment (Ross-Miles Method)

This protocol outlines the Ross-Miles method (ASTM D1173) for comparing the foaming properties.[7]

Objective: To measure and compare the initial foam height and the stability of the foam generated by solutions of this compound and Cocamide MEA.

Apparatus:

  • Ross-Miles foam apparatus (graduated glass column with a jacket for temperature control and a reservoir pipette).[7]

Procedure:

  • Solution Preparation: Prepare solutions of each surfactant at a specified concentration (e.g., 0.1% w/v in deionized water) and adjust the pH.

  • Apparatus Setup:

    • Rinse the apparatus thoroughly with deionized water.

    • Add 50 mL of the test solution to the bottom of the graduated column.

    • Fill the reservoir pipette with 200 mL of the same test solution.

  • Foam Generation:

    • Position the pipette so that its tip is at the 900-mm mark of the column.

    • Allow the solution from the pipette to run into the column.[7]

  • Measurement:

    • Immediately after all the solution has run out of the pipette, record the height of the foam column in millimeters. This is the initial foam height.

    • Record the foam height again after a specified time, typically 5 minutes.[7]

  • Data Analysis: Compare the initial foam heights and the foam heights after 5 minutes for both surfactants. Foam stability can be expressed as the percentage of the initial foam height remaining after 5 minutes.

Irritation Potential Assessment (HET-CAM Protocol)

The Hen's Egg Test on Chorioallantoic Membrane (HET-CAM) is an in-vitro alternative to animal testing for assessing eye irritation potential.[11]

Objective: To evaluate and compare the irritation potential of this compound and Cocamide MEA by observing their effects on the chorioallantoic membrane of a hen's egg.

Materials:

  • Fertilized hen's eggs, incubated for 9-10 days.

  • Test solutions of this compound and Cocamide MEA (e.g., 1% in a suitable solvent).

  • Positive control (e.g., 0.1 M NaOH or 1% Sodium Dodecyl Sulfate).

  • Negative control (e.g., 0.9% NaCl solution).

  • Egg incubator, candling lamp, and tools for opening the eggshell.

Procedure:

  • Egg Preparation: Incubate fertile hen's eggs for 9 days. On day 9, candle the eggs to check for viability and mark the air sac.

  • Exposure of the CAM: Carefully open the eggshell over the air sac to expose the inner shell membrane. Moisten the membrane with saline and carefully remove it to expose the chorioallantoic membrane (CAM).

  • Application of Test Substance: Apply a defined volume (e.g., 0.3 mL) of the test solution directly onto the CAM.

  • Observation: Observe the CAM for 5 minutes for the appearance of three endpoints: hemorrhage (bleeding), lysis (vessel degradation), and coagulation (protein denaturation).[12]

  • Scoring: Record the time (in seconds) at which each endpoint first appears. The irritation score (IS) is calculated based on these times. A common scoring system is as follows:

    • IS = [ (301 - Time of Hemorrhage) / 300 ] * 5 + [ (301 - Time of Lysis) / 300 ] * 7 + [ (301 - Time of Coagulation) / 300 ] * 9

  • Data Analysis: Compare the irritation scores of this compound and Cocamide MEA. Higher scores indicate a greater irritation potential. The scores are typically categorized as non-irritant, slightly irritant, moderately irritant, or severely irritant.[11]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the comparative analysis of the two surfactants.

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison prep_LDEA Prepare Lauramide DEA Solutions viscosity Viscosity Measurement prep_LDEA->viscosity foam Foam Stability (Ross-Miles) prep_LDEA->foam irritation Irritation Potential (HET-CAM) prep_LDEA->irritation prep_CMEA Prepare Cocamide MEA Solutions prep_CMEA->viscosity prep_CMEA->foam prep_CMEA->irritation analyze_visc Compare Viscosity & Salt Curves viscosity->analyze_visc analyze_foam Compare Foam Height & Stability foam->analyze_foam analyze_irr Compare Irritation Scores irritation->analyze_irr conclusion Comparative Assessment Report analyze_visc->conclusion analyze_foam->conclusion analyze_irr->conclusion

Workflow for Comparative Surfactant Analysis
Signaling Pathway for Irritation

Cocamide MEA has been reported to cause eye irritation through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a nociceptor.[2] The following diagram illustrates this signaling pathway.

G CMEA Cocamide MEA TRPV1 TRPV1 Channel (on Nociceptive Neuron) CMEA->TRPV1 binds to & activates Influx Ca²⁺/Na⁺ Influx TRPV1->Influx opens Depolarization Membrane Depolarization Influx->Depolarization AP Action Potential Generation Depolarization->AP Brain Signal to Brain AP->Brain Sensation Sensation of Irritation/Stinging Brain->Sensation

TRPV1 Signaling Pathway in Cocamide MEA-Induced Irritation

Conclusion

Both this compound and Cocamide MEA are effective nonionic surfactants for viscosity building and foam stabilization. The choice between them may depend on the specific formulation requirements, desired rheology, and cost considerations. Cocamide MEA, being a monoethanolamide, is sometimes preferred in formulations where the presence of diethanolamine is a concern, due to the potential for nitrosamine formation with diethanolamides. However, with proper formulation and manufacturing controls, this compound remains a widely used and effective ingredient.[13] The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to determine the optimal surfactant for a specific application.

References

A Comparative Guide to Analytical Methods for Lauric Acid Diethanolamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Lauric acid diethanolamide (lauramide DEA), a nonionic surfactant widely used in cosmetics, personal care products, and pharmaceuticals. The selection of an appropriate analytical technique is critical for quality control, formulation development, and regulatory compliance. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetric methods, supported by experimental data to aid in your decision-making process.

At a Glance: Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the most common analytical methods for the quantification of lauramide DEA and its related components.

MethodAnalyteLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Key AdvantagesKey Disadvantages
HPLC-MS Cocamide DEA----High specificity and sensitivity, suitable for complex matrices.Requires sophisticated instrumentation.
GC-FID Lauric Acid0.99960.385 µg/mL1.168 µg/mL99.2 - 100.43Robust, reliable, and provides high sensitivity for fatty acids.May require derivatization for the intact amide.
GC-FID DiethanolamineLinear from 0.50 to 5.00 µg/µL~0.05 µg/g-94 - 100Effective for quantifying residual precursors.Indirectly assesses lauramide DEA content.
Titrimetry Acid Number----Simple, cost-effective, and rapid.Non-specific, measures overall acidity, not the intact amide directly.

Note: Data for HPLC-MS is for the closely related Cocamide DEA, suggesting applicability to Lauramide DEA. Data for GC-FID of Lauric Acid is presented as a proxy for the fatty acid component of Lauramide DEA.

Method Selection Workflow

The selection of an appropriate analytical method depends on various factors including the specific analytical need, available instrumentation, and the nature of the sample matrix. The following diagram illustrates a logical workflow for method selection.

MethodSelection start Define Analytical Goal qualitative Qualitative Analysis (Identification) start->qualitative quantitative Quantitative Analysis (Purity/Assay) start->quantitative impurity Impurity Profiling (e.g., free DEA) start->impurity hplc_ms HPLC-MS qualitative->hplc_ms High Specificity gc_ms GC-MS qualitative->gc_ms Volatile Compounds quantitative->hplc_ms High Sensitivity & Complex Matrix titration Titration (Acid Number) quantitative->titration Simple & Rapid Assay gc_fid GC-FID quantitative->gc_fid Robust & Reliable impurity->gc_fid Trace Analysis

Caption: Workflow for selecting an analytical method for this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on validated methods for lauramide DEA, its precursors, or closely related compounds.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Cocamide DEA

This method is suitable for the selective and sensitive quantification of cocamide DEA in complex matrices and can be adapted for lauramide DEA.[1]

  • Instrumentation: High-Performance Liquid Chromatograph coupled with a Mass Spectrometer (HPLC-MS).

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in an appropriate solvent.

    • Perform serial dilutions as necessary to bring the analyte concentration within the calibration range.

    • Filter the final solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water, both containing a suitable modifier like formic acid.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for target ions of lauramide DEA.

  • Quantification: Generate a calibration curve by plotting the peak area of lauramide DEA standards against their known concentrations. Determine the concentration in the sample from this curve.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Lauric Acid

This method is used for the quantification of lauric acid, a key component of lauramide DEA, and can be indicative of the amide's concentration after hydrolysis.[2]

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (GC-FID).

  • Sample Preparation (for Lauric Acid in Oil):

    • Dissolve a known amount of the oil sample in methanol.

    • For total fatty acid analysis, a hydrolysis and derivatization step to form fatty acid methyl esters (FAMEs) is typically required.

  • Chromatographic Conditions:

    • Column: ZB-WAX plus column (30 m x 0.25 mm ID, 0.5 µm film thickness) or equivalent.[2]

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 10 minutes.

    • Detector Temperature: 260°C.

    • Injection Mode: Split.

  • Quantification: Prepare standard solutions of lauric acid in methanol. Generate a calibration curve by plotting the peak area against the concentration. The concentration of lauric acid in the sample is determined from this curve.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Diethanolamine

This method is designed to quantify the amount of free diethanolamine (DEA) in fatty acid diethanolamides.[3]

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (GC-FID).

  • Sample Preparation:

    • Dissolve a known weight of the lauramide DEA sample in methanol.

    • Use an internal standard for improved accuracy.

  • Chromatographic Conditions:

    • Column: A wide-bore capillary column such as Rtx-1 (methyl silicone) or SPB-5 (5% diphenyl/95% dimethyl polysiloxane).[3]

    • Carrier Gas: Helium.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Isothermal at 150°C or a suitable temperature ramp.

    • Detector Temperature: 300°C.

    • Injection Mode: Splitless.[3]

  • Quantification: A calibration curve is prepared using standard solutions of diethanolamine. The concentration of free DEA in the sample is calculated based on the peak area ratio to the internal standard.

Potentiometric Titration for Surfactant Assay

Titrimetric methods can be employed for a rapid, indirect assay of nonionic surfactants like lauramide DEA. This often involves determining parameters like the acid number.

  • Instrumentation: Potentiometric titrator with a suitable electrode (e.g., pH electrode).

  • Sample Preparation:

    • Accurately weigh the lauramide DEA sample.

    • Dissolve the sample in a suitable solvent mixture, such as isopropanol and water.

  • Titration Procedure:

    • Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M KOH) or a strong acid, depending on the specific titration being performed.

    • The endpoint is determined by the inflection point of the titration curve.

  • Calculation: The amount of titrant consumed is used to calculate the desired parameter (e.g., acid value), which can be related to the purity of the lauramide DEA.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. For high-throughput quality control where a simple assay is needed, titrimetry offers a cost-effective and rapid solution. For more detailed analysis, such as determining the purity or quantifying specific components like the fatty acid content or residual precursors, chromatographic methods are superior. GC-FID is a robust and reliable technique, particularly for the analysis of the lauric acid component after hydrolysis or for quantifying free diethanolamine. For the direct, highly sensitive, and specific quantification of intact lauramide DEA in complex formulations, HPLC-MS is the method of choice. Each method has its own set of advantages and limitations, and the information provided in this guide is intended to assist researchers and scientists in selecting the most appropriate technique for their analytical needs.

References

A Comparative Analysis of Lauric Acid Diethanolamide and Amino Acid-Based Surfactants in Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate surfactants is a critical decision impacting formulation stability, efficacy, and safety. This guide provides an objective comparison of the performance of lauric acid diethanolamide, a widely used non-ionic surfactant, against a range of popular amino acid-based surfactants. The comparison is supported by available experimental data on key performance indicators and mildness.

This compound has long been a staple in various formulations for its effective foam boosting, thickening, and emulsifying properties.[1][2] However, the growing demand for milder and more biocompatible ingredients has led to the increased adoption of amino acid-based surfactants. These surfactants, derived from natural amino acids, are recognized for their low toxicity, high biodegradability, and gentle action on the skin.[3]

Quantitative Performance Comparison

To facilitate a direct comparison, the following tables summarize key performance data for this compound and several common amino acid-based surfactants. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

SurfactantTypeCritical Micelle Concentration (CMC)Surface Tension at CMC (mN/m)
This compoundNon-ionic0.63 mM[4]39.6[5]
Sodium Lauroyl GlycinateAnionic12 mmol/L[6]~21[6]
Sodium Cocoyl GlycinateAnionic0.21 mmol/L[6][7]~33[6][7]
Sodium Lauroyl SarcosinateAnionic14.6 mM[8]Not explicitly stated at CMC
Sodium Lauroyl GlutamateAnionic0.4 g/L (~1.2 mM)[9]Not explicitly stated at CMC

Table 1: Comparison of Critical Micelle Concentration and Surface Tension.

SurfactantFoaming PropertiesEmulsifying Properties
This compound Good foam booster and stabilizer, enhances lather quality.[1]Effective emulsifier, helps to stabilize oil and water mixtures.[2]
Sodium Lauroyl Glycinate Excellent foaming, produces a dense and stable foam.[10]Good emulsifying properties.
Sodium Cocoyl Glycinate Produces a rich, creamy, and stable lather.[10]Efficient emulsifier due to its amphiphilic nature.[11]
Sodium Lauroyl Sarcosinate Good foaming and cleansing ability over a wide pH range.Good emulsifying properties.
Sodium Cocoyl Alaninate Good foaming agent.Effective in forming and stabilizing emulsions.[12][13]
Potassium Cocoyl Glycinate Excellent foaming performance, creates a smooth and dense foam.[14]Good emulsifying properties.

Table 2: Qualitative Comparison of Foaming and Emulsifying Properties.

Mildness and Skin Irritation Potential

A key differentiator between these surfactant classes is their impact on the skin barrier. Amino acid-based surfactants are generally considered to be milder than many traditional surfactants.[3] The Zein test is a common in vitro method used to assess the irritation potential of surfactants by measuring the amount of corn protein (zein) they can dissolve, which correlates with their potential to damage skin proteins.

SurfactantZein Test Value (mg N/100mL)Irritation Potential Classification
Sodium Lauryl Sulphate (Standard)~511[15]Strong Irritant[15]
This compound Data not available in a comparable formatConsidered to have some irritation potential
Amino Acid-Based Surfactants (General) Generally lower than traditional anionic surfactantsGenerally considered mild/low-irritant

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of surfactant performance.

Surface Tension and Critical Micelle Concentration (CMC) Determination

Objective: To measure the surface tension of surfactant solutions at various concentrations to determine the CMC, the concentration at which micelles begin to form.

Method (Wilhelmy Plate Method):

  • Prepare a series of aqueous solutions of the surfactant at different concentrations.

  • Use a tensiometer equipped with a Wilhelmy plate.

  • Calibrate the instrument with deionized water of a known surface tension.

  • For each concentration, immerse the Wilhelmy plate into the solution.

  • Measure the force exerted on the plate by the surface tension of the liquid.

  • Calculate the surface tension in millinewtons per meter (mN/m).

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the concentration at the point of inflection in the curve, where the surface tension plateaus.[16]

Foaming Performance (Ross-Miles Method)

Objective: To evaluate the foaming capacity and foam stability of a surfactant solution.

Method (ASTM D1173):

  • Prepare a standard concentration of the surfactant solution in water.

  • Use a standardized Ross-Miles apparatus, which consists of a jacketed glass column with a reservoir at the top.[17][18]

  • Pour a specific volume of the surfactant solution into the column.

  • Release a set volume of the same solution from the reservoir, allowing it to fall from a specified height and create foam.[17]

  • Immediately after all the solution has been released, measure the initial foam height.

  • Record the foam height again at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[17]

Emulsification Index (EI) Determination

Objective: To assess the ability of a surfactant to form and stabilize an emulsion.

Method:

  • Prepare an aqueous solution of the surfactant at a specific concentration.

  • Mix a defined volume of the surfactant solution with an equal volume of an immiscible oil (e.g., mineral oil or a specific test oil).

  • Homogenize the mixture using a vortex mixer or a high-speed homogenizer for a set period (e.g., 2 minutes) to form an emulsion.

  • Allow the emulsion to stand undisturbed for a specified time (e.g., 24 hours).

  • Measure the height of the emulsified layer and the total height of the liquid in the container.

  • Calculate the Emulsification Index (EI) using the following formula: EI (%) = (Height of emulsified layer / Total height of liquid) x 100

Skin Irritation Potential (Zein Test)

Objective: To evaluate the in vitro irritation potential of a surfactant by measuring its ability to denature protein.

Method:

  • Prepare a standardized solution of the surfactant in deionized water.

  • Add a known weight of insoluble corn protein (zein) to the surfactant solution.[19]

  • Stir the mixture for a specified period (e.g., 1 hour) at a constant temperature.

  • Filter the solution to separate the undissolved zein.[19]

  • Quantify the amount of dissolved zein in the filtrate. This can be done by nitrogen analysis (Kjeldahl method) or by drying and weighing the undissolved zein.[15]

  • The amount of dissolved zein is expressed as a "Zein number" or in mg of nitrogen per 100 mL of solution. A higher value indicates a greater potential for skin irritation.[15]

Visualization of Surfactant-Induced Skin Irritation Pathway

Surfactant-induced skin irritation is a complex process involving the disruption of the stratum corneum, the outermost layer of the skin. This disruption can lead to an inflammatory response mediated by the release of cytokines.

Surfactant_Irritation_Pathway Surfactant Surfactant Monomers LipidBilayer Intercellular Lipid Bilayer Surfactant->LipidBilayer Disruption & Fluidization Keratin Corneocyte Keratin Surfactant->Keratin Binding & Denaturation Keratinocyte Keratinocyte LipidBilayer->Keratinocyte Increased Permeability Keratin->Keratinocyte Cellular Stress IL1a_pool Pre-formed IL-1α Pool Keratinocyte->IL1a_pool Activation Cytokine_Release Release of Pro-inflammatory Cytokines & Chemokines (e.g., IL-1α, TNF-α, IL-6, IL-8) IL1a_pool->Cytokine_Release Release Inflammation Inflammatory Cascade Cytokine_Release->Inflammation Initiation

Caption: Surfactant-Induced Skin Irritation Signaling Pathway.

The diagram above illustrates the general mechanism by which surfactants can induce skin irritation. Surfactant monomers penetrate the stratum corneum, where they can disrupt the organized structure of the intercellular lipid bilayer and interact with keratin proteins within the corneocytes.[20][21][22][23] This damage compromises the skin's barrier function, allowing for deeper penetration of the surfactant and other potential irritants. The resulting cellular stress on the underlying keratinocytes in the viable epidermis triggers the release of pre-formed pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α).[24][25][26] This initial release initiates a cascade of further cytokine and chemokine production, leading to the clinical signs of inflammation and irritation.[25]

Conclusion

Both this compound and amino acid-based surfactants offer valuable properties for a wide range of applications. This compound is a cost-effective and efficient foam booster and emulsifier. However, for applications where mildness and biocompatibility are paramount, amino acid-based surfactants present a superior profile. The available data, although not always directly comparable, consistently indicates that amino acid-based surfactants exhibit lower irritation potential. The choice between these surfactant classes will ultimately depend on the specific performance requirements, desired mildness profile, and cost considerations of the final formulation. For drug development and personal care products targeting sensitive skin, the favorable safety profile of amino acid-based surfactants makes them a compelling choice.

References

Spectroscopic Analysis for Structural Confirmation of Lauric Acid Diethanolamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of compounds like Lauric acid diethanolamide (LDEA), a nonionic surfactant with wide applications in cosmetics, personal care products, and potentially as an excipient in drug formulations, is critical for its function and safety. Spectroscopic methods are indispensable tools for the unambiguous confirmation of its chemical structure. This guide provides a comparative overview of key spectroscopic techniques for the structural elucidation of LDEA, presenting available data, detailed experimental protocols, and a comparison with alternative analytical methods.

Overview of Spectroscopic Techniques for LDEA Structural Confirmation

The primary methods for the structural confirmation of this compound (N,N-bis(2-hydroxyethyl)dodecanamide) include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecule's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : Provides detailed information about the carbon-hydrogen framework of the molecule, including the number and types of protons and carbons, their connectivity, and chemical environment.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Mass Spectrometry (MS) : Determines the molecular weight of the compound and provides information about its structure through fragmentation analysis.

Spectroscopic Data for this compound

While a complete, publicly available, and fully assigned high-resolution spectral dataset for pure this compound is not readily found in a single source, data can be aggregated from various databases and reports. The following tables summarize the expected and reported spectroscopic data for LDEA.

NMR Spectroscopy Data (¹H and ¹³C)

Quantitative NMR (qNMR) can also be employed for the precise quantification of LDEA in various matrices.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Assignment Structure Predicted Chemical Shift (ppm) Multiplicity Integration
aCH₃ -(CH₂)₈-CH₂-CH₂-C(O)N(CH₂CH₂OH)₂~ 0.88Triplet3H
bCH₃-(CH₂)₈ -CH₂-CH₂-C(O)N(CH₂CH₂OH)₂~ 1.26Multiplet16H
cCH₃-(CH₂)₈-CH₂ -CH₂-C(O)N(CH₂CH₂OH)₂~ 1.63Quintet2H
dCH₃-(CH₂)₈-CH₂-CH₂ -C(O)N(CH₂CH₂OH)₂~ 2.25Triplet2H
eCH₃-(CH₂)₁₀-C(O)N(CH₂ CH₂OH)₂~ 3.4-3.6Triplet4H
fCH₃-(CH₂)₁₀-C(O)N(CH₂CH₂ OH)₂~ 3.7-3.8Triplet4H
gCH₃-(CH₂)₁₀-C(O)N(CH₂CH₂OH )₂VariableBroad Singlet2H

Note: Predicted chemical shifts are based on typical values for similar functional groups. Actual values may vary depending on the solvent and experimental conditions. A published ¹H NMR spectrum of a fatty amide shows signals for the -CH₂ group adjacent to the amide at approximately 3.80 ppm and the -CH₂ group connected to the terminal -OH at around 3.48 ppm.[2]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Assignment Structure Predicted Chemical Shift (ppm)
1CH₃ -(CH₂)₁₀-C(O)N(CH₂CH₂OH)₂~ 14.1
2-10CH₃-(CH₂)₉ -CH₂-C(O)N(CH₂CH₂OH)₂~ 22.7 - 31.9
11CH₃-(CH₂)₉-CH₂ -C(O)N(CH₂CH₂OH)₂~ 34.0
12CH₃-(CH₂)₁₀-C(O) N(CH₂CH₂OH)₂~ 174.5
13CH₃-(CH₂)₁₀-C(O)N(CH₂ CH₂OH)₂~ 50-52
14CH₃-(CH₂)₁₀-C(O)N(CH₂CH₂ OH)₂~ 60-62

Note: Predicted chemical shifts are based on typical values for similar functional groups. Actual values may vary depending on the solvent and experimental conditions. The PubChem database indicates the availability of a ¹³C NMR spectrum for this compound.[3][4]

FTIR Spectroscopy Data

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~ 3350 (broad)O-H stretchHydroxyl (-OH)
2924, 2853C-H stretch (asymmetric & symmetric)Alkyl chain (-CH₂, -CH₃)[5]
~ 1630C=O stretch (Amide I band)Tertiary Amide (-C(O)N<)
~ 1465C-H bend (scissoring)Methylene (-CH₂)
~ 1250C-N stretchAmide
~ 1050C-O stretchAlcohol (-CH₂OH)

Note: The presence of a broad O-H stretching band and the characteristic Amide I band are key features for the identification of LDEA. An infrared absorption spectrum is available in the National Toxicology Program report on Lauric Acid Diethanolamine Condensate.

Mass Spectrometry Data

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Interpretation
288[M+H]⁺Protonated molecular ion
287[M]⁺˙Molecular ion
270[M-OH]⁺Loss of a hydroxyl group
256[M-CH₂OH]⁺Loss of a hydroxymethyl group
226[M-(CH₂CH₂OH)₂]⁺Loss of the diethanolamine group
184[C₁₂H₂₂O]⁺McLafferty rearrangement fragment
106[N(CH₂CH₂OH)₂]⁺Diethanolamine fragment
74, 43, 57Common alkyl chain fragments

Note: Fragmentation patterns can vary depending on the ionization technique (e.g., EI, ESI). The Human Metabolome Database and PubChem provide MS/MS spectral data for Lauroyl diethanolamide.[4][6]

Comparison with Alternative Analytical Techniques

While NMR, FTIR, and MS are primary tools for structural confirmation, other chromatographic techniques coupled with detection methods are valuable for purity assessment and quantification, and can provide complementary structural information.

Table 5: Comparison of Analytical Techniques for LDEA Analysis

Technique Principle Information Provided Advantages Disadvantages
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Detailed carbon-hydrogen framework, connectivity, stereochemistry.Non-destructive, highly detailed structural information, quantitative.Lower sensitivity, requires higher sample concentration, complex spectra for mixtures.
FTIR Spectroscopy Absorption of infrared radiation causing molecular vibrations.Presence of functional groups.Fast, easy to use, non-destructive, good for identifying key functional groups.Limited structural detail, not ideal for complex mixtures without separation.
Mass Spectrometry Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight and fragmentation pattern for structural clues.High sensitivity, provides molecular weight, can be coupled with chromatography.Destructive, fragmentation can be complex to interpret, may require derivatization.
GC-MS Separation by gas chromatography followed by mass spectrometry detection.Separation of volatile components and their mass spectra.Excellent for separating and identifying components in a mixture, high sensitivity.[7]Requires volatile or derivatized samples, thermal degradation of labile compounds is possible.[8]
HPLC-MS Separation by high-performance liquid chromatography followed by mass spectrometry detection.Separation of non-volatile components and their mass spectra.Suitable for non-volatile and thermally labile compounds, high sensitivity and selectivity.[9][10][11]Can be more complex to develop methods, potential for ion suppression effects.

Experimental Protocols

The following are generalized protocols that can be adapted for the analysis of this compound.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.[12]

  • Instrument Parameters (Example for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (e.g., zg30).

      • Spectral Width: ~16 ppm.

      • Number of Scans: 16-64 (depending on concentration).

      • Relaxation Delay (d1): 1-5 seconds.

      • Temperature: 298 K.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse (e.g., zgpg30).

      • Spectral Width: ~240 ppm.

      • Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).

      • Relaxation Delay (d1): 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum and assign the signals to the corresponding protons.

    • Identify and assign the carbon signals in the ¹³C spectrum.

FTIR-ATR Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • As LDEA is a viscous liquid or waxy solid, Attenuated Total Reflectance (ATR) is the preferred sampling technique.

    • Place a small amount of the sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.[13]

  • Instrument Parameters:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

GC-MS Analysis

Objective: To separate and identify this compound and any potential impurities.

Methodology:

  • Sample Preparation:

    • Dissolve a known amount of the LDEA sample in a suitable solvent (e.g., methanol, ethyl acetate).[7]

    • Derivatization (e.g., silylation) may be necessary to improve volatility and thermal stability.

  • Instrument Parameters (Example):

    • Gas Chromatograph:

      • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Carrier Gas: Helium, constant flow rate of 1 mL/min.

      • Injector Temperature: 250 °C.

      • Oven Temperature Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peak corresponding to LDEA based on its retention time.

    • Analyze the mass spectrum of the LDEA peak and compare the fragmentation pattern with known databases or predicted fragmentation.

    • Identify any impurity peaks by analyzing their respective mass spectra.

Visualizing the Analytical Workflow

The following diagrams illustrate the experimental workflows and the logical relationships between the spectroscopic techniques for the structural confirmation of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ftir FTIR Analysis cluster_ms MS Analysis cluster_confirmation Structural Confirmation Sample Lauric Acid Diethanolamide Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Prep Direct Application to ATR Crystal Sample->FTIR_Prep MS_Prep Dilution/Derivatization (for GC/LC-MS) Sample->MS_Prep NMR_Acq ¹H & ¹³C NMR Acquisition NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Integration) NMR_Acq->NMR_Proc NMR_Result Chemical Shifts & Coupling Constants NMR_Proc->NMR_Result Confirmation Structure Confirmed NMR_Result->Confirmation FTIR_Acq FTIR-ATR Spectrum Acquisition FTIR_Prep->FTIR_Acq FTIR_Proc Background Subtraction FTIR_Acq->FTIR_Proc FTIR_Result Absorption Bands (Wavenumbers) FTIR_Proc->FTIR_Result FTIR_Result->Confirmation MS_Acq Mass Spectrum Acquisition (GC/LC-MS) MS_Prep->MS_Acq MS_Proc Fragmentation Analysis MS_Acq->MS_Proc MS_Result Molecular Ion & Fragment m/z MS_Proc->MS_Result MS_Result->Confirmation

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Logical_Relationship_Diagram cluster_primary Primary Structural Information cluster_techniques Spectroscopic Techniques cluster_confirmation Confirmation LDEA This compound (Unknown Structure) Molecular_Weight Molecular Weight LDEA->Molecular_Weight Functional_Groups Functional Groups (-OH, Amide, Alkyl) LDEA->Functional_Groups Carbon_Hydrogen_Framework C-H Framework (Connectivity) LDEA->Carbon_Hydrogen_Framework MS Mass Spectrometry (MS) Molecular_Weight->MS FTIR FTIR Spectroscopy Functional_Groups->FTIR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Carbon_Hydrogen_Framework->NMR Confirmed_Structure Confirmed Structure of LDEA MS->Confirmed_Structure Provides MW & fragmentation pattern FTIR->Confirmed_Structure Confirms functional groups NMR->Confirmed_Structure Defines exact connectivity

Caption: Logical relationship of spectroscopic techniques for LDEA structural elucidation.

Conclusion

The structural confirmation of this compound is reliably achieved through a combination of NMR spectroscopy, FTIR spectroscopy, and Mass Spectrometry. While NMR provides the most detailed structural information, FTIR offers a rapid confirmation of key functional groups, and MS confirms the molecular weight and provides valuable fragmentation data. For analysis of LDEA in complex matrices, chromatographic methods such as GC-MS and HPLC-MS are powerful complementary techniques. The protocols and data presented in this guide provide a framework for the robust analytical characterization of this compound for research, development, and quality control purposes.

References

A Comparative Guide to the Biological Efficacy of Lauric Acid Diethanolamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of lauric acid diethanolamide and its derivatives, drawing upon available experimental data. While direct comparative studies on a wide range of this compound derivatives are limited in publicly available literature, this document synthesizes existing knowledge on the parent compound, its analogs, and the foundational molecule, lauric acid, to provide a framework for research and development.

Overview of Biological Activities

Lauric acid and its derivatives have garnered significant interest for their diverse biological activities, ranging from antimicrobial to anticancer effects. This compound, a nonionic surfactant synthesized from lauric acid and diethanolamine, is primarily used in the cosmetics industry but also exhibits notable biological properties. Its derivatives, particularly analogs with varying fatty acid chain lengths, are also being explored for their therapeutic potential.

Antimicrobial Efficacy

This compound and its analogs have demonstrated promising antibacterial properties. A key study highlights their potential as standalone antimicrobial agents and as synergists that can enhance the efficacy of other antibiotics.[1]

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC) of this compound (μg/mL)Minimum Inhibitory Concentration (MIC) of Berberine Hydrochloride (μg/mL)
Escherichia coli125250
Staphylococcus aureus62.5125
Bacillus subtilis62.5125
Pseudomonas aeruginosa250500

Data sourced from patent CN102038668A. The data indicates that this compound shows stronger inhibitory effects against these strains compared to berberine hydrochloride.[1]

Studies on diethanolamides derived from other natural oils also confirm the antimicrobial potential of this class of compounds, suggesting that the fatty acid component is a key determinant of activity. Research on fatty acids in general has shown that their derivatives can possess potent antimicrobial effects, with monoglycerides of fatty acids being particularly effective against bacteria like Staphylococcus aureus.[2][3]

Anticancer Potential

While direct studies on the anticancer effects of this compound derivatives are scarce, extensive research on the parent molecule, lauric acid, provides significant insights into potential mechanisms of action. Lauric acid has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including colon and breast cancer cells.[4][5]

The proposed anticancer mechanisms of lauric acid often involve the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.[6][7] It is hypothesized that derivatives of lauric acid, including its diethanolamides, may retain or even enhance these cytotoxic activities against cancer cells. One study demonstrated that a nanogel formulation containing lauric acid induced excessive ROS expression in oral cancer cells, leading to cytotoxicity.[8]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by these compounds is crucial for their development as therapeutic agents.

Anticancer Signaling Pathway of Lauric Acid

The anticancer activity of lauric acid is linked to its ability to induce oxidative stress and interfere with cancer cell signaling. A primary mechanism involves the generation of ROS, which can trigger apoptosis through various pathways. In breast cancer cells, lauric acid-induced ROS can activate the EGFR/ERK/AP-1 axis, leading to cell cycle arrest and apoptosis.[5] In colon cancer cells, lauric acid has been shown to downregulate the expression of the epidermal growth factor receptor (EGFR), a key protein in cancer cell survival and proliferation.[4][9]

anticancer_pathway la Lauric Acid ros ↑ Reactive Oxygen Species (ROS) la->ros egfr ↓ EGFR Signaling la->egfr erk ERK/AP-1 Axis ros->erk jnk JNK Pathway ros->jnk apoptosis Apoptosis & Cell Cycle Arrest egfr->apoptosis erk->apoptosis jnk->apoptosis mic_workflow prep_compound 1. Prepare Stock Solution of Test Compound serial_dilute 2. Perform Serial Dilutions in 96-well plate prep_compound->serial_dilute inoculate 4. Inoculate each well with bacterial suspension serial_dilute->inoculate prep_inoculum 3. Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate 5. Incubate at 37°C for 18-24 hours inoculate->incubate read_results 6. Read Results Visually (Lowest concentration with no growth = MIC) incubate->read_results sar_hypothesis structure This compound Derivative R-Group (Alkyl Chain) Diethanolamine Head Group logic_node Influence structure:r->logic_node Chain Length (e.g., C2-C16) structure:dea->logic_node Polarity & Solubility activity Antimicrobial Efficacy logic_node->activity

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Lauric Acid Diethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Lauric acid diethanolamide (LDEA) is critical for quality control, formulation development, and stability testing. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of LDEA, supported by experimental data drawn from studies on LDEA and its constituent components. Additionally, a classical titration method is presented as a simpler, albeit less specific, alternative.

Data Presentation: A Comparative Overview of Analytical Techniques

The performance of different analytical techniques for the quantification of LDEA and its related compounds is summarized in the table below. It is important to note that direct comparative studies on LDEA are limited; therefore, some data is extrapolated from the analysis of lauric acid and other fatty acid diethanolamides.

ParameterHigh-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD)Gas Chromatography (GC) with Flame Ionization Detector (FID)Acid-Base Titration
Principle Separation based on polarity, detection of non-volatile analytes.Separation of volatile compounds based on boiling point, detection by flame ionization.Neutralization of the basic diethanolamine moiety with a standardized acid.
Specificity High; can separate LDEA from precursors and related compounds.High; can separate LDEA from other volatile impurities.Low; titrates total basicity, not specific to LDEA.
Linearity (r²) ≥ 0.9971 (for Lauric Acid)≥ 0.9996 (for Lauric Acid)Not Applicable
Limit of Detection (LOD) ≤ 0.421 mg/mL (for Lauric Acid)≤ 0.033 mg/mL (for Lauric Acid)Dependent on indicator and concentration, generally in the % range.
Limit of Quantification (LOQ) ≤ 1.277 mg/mL (for Lauric Acid)≤ 0.099 mg/mL (for Lauric Acid)Dependent on experimental conditions.
Accuracy (% Recovery) Acceptable for related compounds.94-100% (for Diethanolamine in fatty acid amides).[1]High for simple matrices, but susceptible to interference.
Precision (%RSD) < 2% (Intra- and Inter-day for Lauric Acid).[2][3]< 2% (Intra- and Inter-day for Lauric Acid).[2][3]Typically < 2% for replicate titrations.
Sample Preparation Simple dissolution.May require derivatization to increase volatility.Simple dissolution.
Analysis Time ~40 minutes per sample.[4]~10-20 minutes per sample.~5-10 minutes per sample.
Instrumentation Cost HighHighLow
Primary Use Case Purity testing and quantification in complex mixtures.Routine quality control and impurity profiling of volatile components.Rapid estimation of total amide content where high specificity is not required.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD)

This method is suitable for the quantification of LDEA in various samples.

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Deionized Water.

  • This compound reference standard.

3. Standard Preparation:

  • Prepare a stock solution of LDEA (1 mg/mL) in acetonitrile.

  • Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 1.0 mg/mL.

4. Sample Preparation:

  • Accurately weigh a sample containing LDEA and dissolve it in acetonitrile to a known volume to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject 20 µL of each standard and sample solution into the HPLC system.

  • Record the peak areas and construct a calibration curve to determine the concentration of LDEA in the samples.

Gas Chromatography (GC) with Flame Ionization Detector (FID)

This method is well-suited for the routine analysis of LDEA, particularly for assessing purity and quantifying volatile components.

1. Instrumentation and Conditions:

  • GC System: Agilent 8890 GC System or equivalent with FID.

  • Column: Capillary column suitable for fatty acid analysis (e.g., ZB-WAX plus, 30 m x 0.25 mm ID, 0.5 µm film thickness).[2]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.[3]

  • Oven Temperature Program: Initial temperature of 100°C, ramp to 220°C at 10°C/min, and hold for 5 minutes.

  • Injection Mode: Split.

2. Reagents and Standards:

  • Methanol (GC grade).

  • This compound reference standard.

  • (Optional) Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

3. Standard Preparation:

  • Prepare a stock solution of LDEA (1 mg/mL) in methanol.

  • Create a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 100 to 500 µg/mL.[2]

4. Sample Preparation:

  • Accurately weigh a sample containing LDEA and dissolve it in methanol to a known volume to achieve a concentration within the calibration range.

  • (Optional - if derivatization is needed for better peak shape and volatility) To 1 mL of the sample or standard solution, add 100 µL of BSTFA, cap tightly, and heat at 60°C for 30 minutes. Cool to room temperature before injection.

5. Analysis:

  • Inject 1 µL of each standard and sample solution into the GC system.

  • Record the peak areas and construct a calibration curve to determine the concentration of LDEA in the samples.

Acid-Base Titration

This method provides a rapid estimation of the total amine content, which can be correlated to the LDEA concentration in the absence of other basic impurities.

1. Instrumentation and Reagents:

  • Automatic Potentiometric Titrator or standard burette and pH meter.

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution.

  • Methanol or a mixture of isopropyl alcohol and water as solvent.

2. Sample Preparation:

  • Accurately weigh a sample of LDEA and dissolve it in a suitable volume (e.g., 50 mL) of the chosen solvent.

3. Titration Procedure:

  • Immerse the pH electrode in the sample solution and stir continuously.

  • Titrate the sample with the standardized 0.1 M HCl solution.

  • Record the volume of titrant added and the corresponding pH values.

  • The endpoint is determined by the point of maximum inflection on the titration curve, which corresponds to the neutralization of the diethanolamine moiety of LDEA. A patent for LDEA synthesis mentions monitoring the reaction endpoint by titration with a hydrochloric acid standard solution.[5]

4. Calculation:

  • Calculate the percentage of LDEA using the following formula: % LDEA = (V × M × MW) / (W × 10) Where:

    • V = Volume of HCl titrant (mL)

    • M = Molarity of HCl solution

    • MW = Molecular weight of LDEA (287.44 g/mol )

    • W = Weight of the sample (g)

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the HPLC and GC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh LDEA Standard & Sample dissolve Dissolve in Acetonitrile start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject 20 µL into HPLC System filter->inject separate Separation on C18 Column inject->separate detect Detection by ELSD separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify LDEA Concentration calibrate->quantify

Caption: Workflow for HPLC-ELSD Analysis of this compound.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing start Weigh LDEA Standard & Sample dissolve Dissolve in Methanol start->dissolve derivatize Optional: Derivatize with BSTFA dissolve->derivatize inject Inject 1 µL into GC System derivatize->inject separate Separation on WAX Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify LDEA Concentration calibrate->quantify

Caption: Workflow for GC-FID Analysis of this compound.

References

A Comparative Analysis of Foaming Stability in Surfactant Formulations: Lauric Acid Diethanolamide vs. Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate surfactants is critical for optimizing formulation characteristics. This guide provides an objective comparison of the foaming stability of Lauric acid diethanolamide (LDEA) with common alternatives, supported by experimental data. The information presented herein is intended to aid in the formulation of products where foam generation and persistence are key performance indicators.

This compound (LDEA) is a widely utilized non-ionic surfactant, recognized for its efficacy as a foam booster and stabilizer in a variety of personal care and cleaning products.[1][2][3] However, the demand for alternative surfactants has grown, driven by evolving regulatory landscapes and consumer preferences. This guide focuses on a comparative evaluation of LDEA against three prevalent alternatives: Cocamidopropyl Betaine (an amphoteric surfactant), Sodium Cocoyl Glutamate (an anionic surfactant), and Lauryl Glucoside (a non-ionic surfactant).

Comparative Foaming Stability: A Data-Driven Overview

It is generally observed that amino acid-based surfactants, such as Sodium Cocoyl Glutamate, are known for producing a creamy and stable foam.[4] In fact, they can even enhance the foam stability of less stable surfactants.[5] Amphoteric surfactants like Cocamidopropyl Betaine are also recognized for their foam-boosting and stabilizing properties, particularly when used in conjunction with other surfactants.[6][7] Non-ionic surfactants like Lauryl Glucoside are reputed for their excellent and stable foam creation.[8][9][10][11][12]

For a truly direct and quantitative comparison, it is imperative to evaluate these surfactants under identical experimental conditions using a standardized methodology, such as the Ross-Miles test. The following table illustrates a hypothetical but representative dataset that a researcher might expect to generate from such a comparative study.

SurfactantTypeInitial Foam Height (mm)Foam Height after 1 min (mm)Foam Height after 5 min (mm)
This compound (LDEA)Non-ionic150135110
Cocamidopropyl BetaineAmphoteric145130105
Sodium Cocoyl GlutamateAnionic140132115
Lauryl GlucosideNon-ionic155140120

Note: The data presented in this table is illustrative and intended to provide a framework for comparison. Actual experimental results may vary depending on the specific formulation, concentration, water hardness, and temperature.

Experimental Protocol: The Ross-Miles Method

To ensure accurate and reproducible assessment of foaming properties, a standardized experimental protocol is essential. The Ross-Miles method (ASTM D1173) is a widely accepted standard for determining the foaming characteristics of surfactants.[13][14][15]

Principle

The Ross-Miles test measures the initial foam height and the stability of the foam generated by a standardized falling stream of the surfactant solution.[13]

Apparatus

A specialized glass apparatus is required, consisting of a jacketed receiving cylinder with volume markings and a dropping funnel (pipette) with a specified orifice size, positioned at a fixed height above the liquid level in the receiver.[15][16]

Procedure
  • Solution Preparation: A solution of the surfactant to be tested is prepared at a specified concentration in water of a known hardness. The temperature of the solution is brought to a controlled value.

  • Apparatus Setup: The receiving cylinder is thermostated to the desired temperature. A specific volume of the surfactant solution is placed in the bottom of the receiving cylinder.

  • Foam Generation: A defined volume of the same surfactant solution is placed in the dropping funnel. This solution is then allowed to fall from the specified height into the solution in the receiving cylinder, creating foam.

  • Initial Foam Height Measurement: The total height of the foam is measured immediately after all the solution has been discharged from the funnel.

  • Foam Stability Measurement: The height of the foam is measured again at predetermined time intervals, typically after 1, 3, and 5 minutes, to assess the foam's stability.[13]

Experimental Workflow

The logical flow of the experimental procedure for comparing the foaming stability of different surfactant formulations can be visualized as follows:

Foam_Stability_Workflow cluster_prep Preparation Phase cluster_test Testing Phase (Ross-Miles Method) cluster_analysis Data Analysis and Comparison Prep_LDEA Prepare LDEA Solution Test_LDEA Test LDEA Formulation Prep_LDEA->Test_LDEA Prep_Alt1 Prepare Alternative 1 Solution (e.g., Cocamidopropyl Betaine) Test_Alt1 Test Alternative 1 Formulation Prep_Alt1->Test_Alt1 Prep_Alt2 Prepare Alternative 2 Solution (e.g., Sodium Cocoyl Glutamate) Test_Alt2 Test Alternative 2 Formulation Prep_Alt2->Test_Alt2 Prep_Alt3 Prepare Alternative 3 Solution (e.g., Lauryl Glucoside) Test_Alt3 Test Alternative 3 Formulation Prep_Alt3->Test_Alt3 Measure_Initial_Foam Measure Initial Foam Height Test_LDEA->Measure_Initial_Foam Test_Alt1->Measure_Initial_Foam Test_Alt2->Measure_Initial_Foam Test_Alt3->Measure_Initial_Foam Measure_Stability Measure Foam Height Over Time (1 min, 5 min) Measure_Initial_Foam->Measure_Stability Immediately After Compare_Data Compare Foaming Stability Data Measure_Stability->Compare_Data Foam_Stabilization_Pathway cluster_surfactant Surfactant Action cluster_stabilization Foam Stabilization Mechanisms Surfactant Surfactant Molecules Adsorption Adsorption at Air-Water Interface Surfactant->Adsorption Micelle Micelle Formation in Bulk Solution Surfactant->Micelle Surface_Tension Reduced Surface Tension Adsorption->Surface_Tension Film_Elasticity Increased Film Elasticity (Gibbs-Marangoni Effect) Adsorption->Film_Elasticity Repulsion Steric/Electrostatic Repulsion Adsorption->Repulsion Drainage Liquid Drainage Micelle->Drainage Reduces Rate Of Ostwald Ostwald Ripening Surface_Tension->Ostwald Reduces Coalescence Coalescence Film_Elasticity->Coalescence Inhibits Repulsion->Coalescence Inhibits Stable_Foam Stable Foam

References

Validating Commercial Lauric Acid Diethanolamide: A Comparative Purity and Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of commercially sourced Lauric acid diethanolamide (LDEA). It further offers a comparative analysis of its performance against common alternatives, Cocamide MEA and Decyl Glucoside. The experimental protocols detailed herein are designed to be reproducible, enabling researchers to make informed decisions when selecting surfactants for their specific applications. All quantitative data is summarized in structured tables for clear comparison, and key experimental workflows are visualized using Graphviz diagrams.

Purity Analysis of Commercial this compound

The purity of this compound is paramount, as impurities can significantly impact experimental outcomes, toxicity profiles, and product stability. Commercial preparations of LDEA are known to contain residual reactants and byproducts. The primary impurities of concern are unreacted Diethanolamine (DEA) and N-nitrosodiethanolamine (NDELA), a potential carcinogen.

A robust analytical workflow is essential for quantifying the purity of LDEA and identifying these critical impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose.

Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analytical_methods Analytical Methods cluster_data_analysis Data Analysis Sample Commercial LDEA Sample Dissolution Dissolve in Methanol Sample->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration HPLC HPLC-UV Analysis (Purity of LDEA) Filtration->HPLC GC_FID GC-FID Analysis (Free Diethanolamine) Filtration->GC_FID LC_TEA LC-TEA Analysis (N-nitrosodiethanolamine) Filtration->LC_TEA Quantification Quantification against Certified Reference Standards HPLC->Quantification GC_FID->Quantification LC_TEA->Quantification Comparison Comparison with Supplier Specifications Quantification->Comparison Report Purity Report Generation Comparison->Report Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor (Inactive) Kinase2->TranscriptionFactor Phosphorylates TF_Active Transcription Factor (Active) TranscriptionFactor->TF_Active Gene Target Gene TF_Active->Gene Binds to promoter Response Cellular Response Gene->Response Leads to Impurity Diethanolamine Impurity Impurity->Kinase1 Inhibits

Performance of Lauric Acid Diethanolamide in Diverse Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Lauric acid diethanolamide (LDEA), a widely used non-ionic surfactant, in different buffer systems. Understanding how LDEA behaves in various chemical environments is crucial for optimizing formulation stability, efficacy, and sensory attributes in pharmaceutical and cosmetic applications. This document outlines the expected performance of LDEA concerning its critical micelle concentration (CMC), foaming properties, and viscosity, supported by illustrative data from closely related non-ionic surfactants. Detailed experimental protocols are also provided to enable researchers to conduct their own comparative studies.

Executive Summary

This compound is valued for its excellent emulsifying, foam-boosting, and viscosity-enhancing properties. As a non-ionic surfactant, its performance is generally stable across a wide pH range, a significant advantage over ionic surfactants which can be sensitive to changes in pH and ionic strength.[1] This stability makes LDEA a versatile excipient in various formulations. However, subtle variations in performance can occur depending on the specific buffer system employed. While direct comparative data for LDEA is limited in publicly available literature, this guide synthesizes information from analogous non-ionic surfactants to provide a predictive overview of its behavior.

Data Presentation: Comparative Performance Metrics

The following tables summarize the expected performance of this compound in common buffer systems. The data presented is based on typical values observed for non-ionic surfactants and should be considered illustrative.

Table 1: Critical Micelle Concentration (CMC) of Non-Ionic Surfactants in Various Buffer Systems

Buffer System (0.1 M)pHExpected CMC of LDEA (mM)Reference Surfactant & Value (mM)
Deionized Water~7.00.08 - 0.12Decyl Glucoside: ~0.1
Phosphate Buffer7.40.07 - 0.11Alkyl Polyglucoside: Stable[1]
Citrate Buffer5.00.09 - 0.13Decyl Glucoside: Stable[1]
Acetate Buffer4.50.10 - 0.14Non-ionic surfactants are generally stable in a wide pH range.
Tris Buffer8.00.07 - 0.11Lauric Acid: ~1.3-1.5 [This is for the acid, not the amide, and is provided for context]

Table 2: Foaming Properties of Non-Ionic Surfactants in Different Buffer Systems (Ross-Miles Method)

Buffer System (0.1 M)pHExpected Initial Foam Height (mm)Expected Foam Stability (Height at 5 min, mm)Reference Surfactant Performance
Deionized Water~7.0150 - 180130 - 160Decyl Glucoside exhibits good foaming.[2]
Phosphate Buffer7.4145 - 175125 - 155Generally stable foam is expected.
Citrate Buffer5.0140 - 170120 - 150Amine-based surfactants can show pH-dependent foam stability.[3]
Acetate Buffer4.5135 - 165115 - 145Foam stability might be slightly reduced in more acidic conditions.[4]
Tris Buffer8.0150 - 180130 - 160Performance is expected to be similar to neutral pH.

Table 3: Viscosity of Non-Ionic Surfactant Solutions (1% w/v) in Various Buffer Systems

Buffer System (0.1 M)pHExpected Viscosity (mPa·s) at 25°CReference Surfactant Behavior
Deionized Water~7.05 - 15Viscosity increases with surfactant concentration.[5][6]
Phosphate Buffer7.46 - 18Buffer ions can influence micellar packing and thus viscosity.
Citrate Buffer5.04 - 14Lower pH may slightly decrease viscosity for some non-ionic surfactants.
Acetate Buffer4.54 - 12Similar trend to citrate buffer is expected.
Tris Buffer8.06 - 18Performance is anticipated to be comparable to phosphate buffer.

Experimental Protocols

To facilitate in-house evaluation of this compound, detailed methodologies for key performance experiments are provided below.

Determination of Critical Micelle Concentration (CMC) by Tensiometry

Principle: The CMC is the concentration at which surfactant molecules begin to form micelles. This is identified by a sharp change in the slope of the surface tension versus the logarithm of the surfactant concentration curve.[7][8]

Apparatus:

  • Surface Tensiometer (Wilhelmy plate or Du Noüy ring method)

  • Precision balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of LDEA (e.g., 10 mM) in the desired buffer system (e.g., 0.1 M phosphate buffer, pH 7.4).

  • Create a series of dilutions from the stock solution, ranging from concentrations well below to well above the expected CMC (e.g., 0.001 mM to 1 mM).

  • Calibrate the tensiometer with deionized water.

  • Measure the surface tension of each dilution, ensuring temperature control (e.g., 25°C). Allow the surface tension to equilibrate before recording the value.

  • Plot the surface tension (mN/m) as a function of the logarithm of the LDEA concentration (log C).

  • The CMC is determined from the intersection of the two linear portions of the plot.[7]

Evaluation of Foaming Properties by the Ross-Miles Method (ASTM D1173)

Principle: This method measures the initial foam height and the stability of the foam over time. A standard volume of surfactant solution is dropped from a specified height into a larger volume of the same solution, and the resulting foam is measured.[9][10]

Apparatus:

  • Ross-Miles foam apparatus (graduated glass column with a reservoir)

  • Volumetric flasks

  • Timer

  • Thermostatic bath to maintain constant temperature (e.g., 25°C)

Procedure:

  • Prepare a solution of LDEA at a specified concentration (e.g., 0.5% w/v) in the desired buffer system.

  • Add 50 mL of the LDEA solution to the bottom of the graduated column.

  • Add 200 mL of the same solution to the reservoir.

  • Position the apparatus in the thermostatic bath and allow it to equilibrate.

  • Open the stopcock of the reservoir to allow the solution to fall into the column.

  • Start the timer as soon as the reservoir is empty.

  • Record the initial foam height.

  • Record the foam height at subsequent intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[9]

Measurement of Viscosity using a Rotational Rheometer

Principle: A rotational rheometer measures the torque required to rotate a spindle immersed in the sample fluid at a constant speed. This provides a measure of the fluid's resistance to flow (viscosity).

Apparatus:

  • Rotational rheometer with appropriate geometry (e.g., concentric cylinder or cone and plate)

  • Thermostatic control unit

  • Beakers and pipettes

Procedure:

  • Prepare a solution of LDEA at the desired concentration (e.g., 1% w/v) in the selected buffer system.

  • Calibrate the rheometer according to the manufacturer's instructions.

  • Place a known volume of the sample into the rheometer's sample holder.

  • Allow the sample to equilibrate to the desired temperature (e.g., 25°C).

  • Perform a shear rate sweep to determine the viscosity over a range of shear rates.

  • For a simple comparison, the viscosity at a specific shear rate can be reported. For a more comprehensive analysis, the entire flow curve can be analyzed.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_tests Performance Evaluation cluster_analysis Data Analysis & Comparison prep_ldea Prepare LDEA Stock Solution prep_dilutions Create Dilution Series in Each Buffer prep_ldea->prep_dilutions prep_buffers Prepare Buffer Systems (Phosphate, Citrate, Acetate, Tris) prep_buffers->prep_dilutions cmc_test CMC Determination (Tensiometry) prep_dilutions->cmc_test foam_test Foam Analysis (Ross-Miles Method) prep_dilutions->foam_test visc_test Viscosity Measurement (Rotational Rheometry) prep_dilutions->visc_test analyze_cmc Plot Surface Tension vs. log(C) Determine CMC cmc_test->analyze_cmc analyze_foam Record Initial Foam Height & Stability Over Time foam_test->analyze_foam analyze_visc Analyze Flow Curves Compare Viscosity Values visc_test->analyze_visc comparison Comparative Analysis of LDEA Performance in Different Buffers analyze_cmc->comparison analyze_foam->comparison analyze_visc->comparison

Caption: Experimental workflow for evaluating LDEA performance.

Conclusion

This compound is a robust non-ionic surfactant that maintains its key performance characteristics across a range of pH values typical in pharmaceutical and cosmetic formulations. While its performance in terms of critical micelle concentration, foaming, and viscosity is generally stable, minor variations can be expected depending on the specific buffer system used. The experimental protocols detailed in this guide provide a framework for researchers to quantify these differences and select the optimal buffer system to achieve desired formulation attributes. Further studies focusing specifically on LDEA in various buffered environments would be beneficial to build a more comprehensive understanding of its performance profile.

References

Safety Operating Guide

Proper Disposal of Lauric Acid Diethanolamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This guide provides detailed, step-by-step procedures for the proper disposal of lauric acid diethanolamide, also known as lauramide DEA, tailored for researchers, scientists, and drug development professionals.

This compound is recognized for causing skin irritation and serious eye damage.[1] It is also toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal protocols is crucial to mitigate these risks and comply with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes protective gloves, and eye and face protection. Work should be conducted in a well-ventilated area to avoid inhalation of any dust or aerosols.[2] In case of a spill, dampen the solid material with 60-70% ethanol before transferring it to a suitable container.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with federal, state, and local regulations, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5]

  • Waste Identification and Classification:

    • This compound waste should be classified as hazardous waste due to its irritant properties and environmental toxicity.[6]

    • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[5] Plastic containers are often preferred for chemical waste.[7]

    • The container must be labeled with the words "Hazardous Waste" and a clear description of the contents, such as "this compound Waste".[4] Include appropriate hazard pictograms.[4]

    • Ensure the container is kept closed except when adding waste.[7]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][7]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[4]

    • The storage area should be a dry, cool, and well-ventilated space, away from incompatible materials.[8][9]

  • Waste Segregation:

    • Do not mix this compound waste with incompatible chemicals. It is an alcohol and an amide.[2][3]

    • Avoid contact with strong reducing agents, which can form flammable gases.[2][10] It can also react with oxoacids and carboxylic acids.[2][10]

  • Disposal Request and Pickup:

    • Once the container is full or has been accumulating for the maximum allowed time (typically up to one year in an SAA as long as volume limits are not exceeded), contact your institution's EHS department to arrange for pickup.[7][11]

    • The waste will be transported by a licensed hazardous waste contractor for final disposal at an approved facility.[4][8]

Under no circumstances should this compound be disposed of down the drain. [2][7] This is to prevent environmental contamination and potential damage to plumbing systems.

Quantitative Data Summary

PropertyValueSource
Molecular Weight287.44 g/mol [6]
pH (1% solution)9-11[6]
UN Number3077 (for environmentally hazardous substance, solid, n.o.s.)
SAA Maximum Volume55 gallons[4]

Experimental Protocols

The disposal procedures outlined above are based on established safety protocols and regulatory requirements for handling hazardous chemical waste in a laboratory setting. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their methodology to ensure safety and compliance from the outset.

This compound Disposal Workflow

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Lauric acid diethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Lauric Acid Diethanolamide

This document provides immediate, essential safety protocols and logistical information for handling this compound in a laboratory setting. The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification

This compound is a combustible solid that poses several health risks. It is crucial to be aware of the following hazards before handling:

  • Causes serious eye damage (H318) [1]

  • Causes skin irritation (H315) [1][2]

  • Toxic to aquatic life with long-lasting effects (H411) [1]

  • Exposure may cause local irritation[3][4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Protection Area Required Equipment Standards and Specifications
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.Must conform to approved government standards such as EN166 (EU) or NIOSH (US).[3]
Skin Protection Chemical-resistant gloves and impervious protective clothing.The type of protective equipment must be selected based on the concentration and amount of the substance being handled.[3]
Respiratory Protection A NIOSH-approved respirator is required when dusts, vapors, or aerosols are generated.For weighing and diluting neat chemical, a half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[5] A filter of type ABEK-P is also recommended.[1]

Operational and Disposal Plans

Adherence to the following step-by-step protocols for handling, storage, and disposal is critical for laboratory safety.

Handling and Storage Protocol
  • Ventilation : Always handle this compound in a well-ventilated area to avoid the buildup of dust or vapors.[3][6]

  • Avoid Contact : Prevent all personal contact with the substance, including inhalation of dust and direct contact with skin and eyes.[6][7]

  • Hygiene Practices : Wash hands and skin thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.[6] Contaminated clothing should be changed immediately and washed before reuse.[1]

  • Storage : Store the chemical in a tightly closed, original container in a dry, cool, and well-ventilated location.[8][9] Keep it away from incompatible materials.[7]

Emergency First-Aid Procedures
  • In Case of Eye Contact : Immediately rinse cautiously with plenty of water for several minutes.[1] If present, remove contact lenses if it is easy to do so and continue rinsing.[1] Call a poison center or physician immediately.[1]

  • In Case of Skin Contact : Immediately remove all contaminated clothing.[1] Wash the affected skin with plenty of soap and water.[1] If skin irritation develops, seek medical advice.[1]

  • If Inhaled : Move the person to fresh air.[1][3] If breathing is difficult or stops, provide artificial respiration and consult a physician.[3]

  • If Swallowed : Rinse the mouth thoroughly with water.[3] Make the victim drink water (two glasses at most).[1] Do not induce vomiting.[8] Seek immediate medical attention.[1]

Accidental Release Measures
  • Evacuate : Evacuate all non-essential personnel from the spill area.[1][3]

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : Prevent the spill from entering drains or waterways.[1][3]

  • Small Spills :

    • Dampen the solid spill material with 60-70% ethanol to minimize dust.[2][4]

    • Transfer the dampened material into a suitable, labeled container for disposal.[2][4]

    • Use absorbent paper dampened with 60-70% ethanol to clean up any remaining residue.[2][4]

  • Large Spills :

    • Wear full protective equipment, including respiratory protection.[6]

    • Collect, bind, and pump off the spilled material into a designated waste container.[1]

  • Decontamination : Wash the spill area with a soap and water solution after the material has been removed.[4]

Disposal Plan
  • Regulatory Compliance : All waste materials must be disposed of in accordance with federal, state, and local environmental regulations.[1]

  • Waste Containers : Dispose of contents and containers at an approved waste disposal plant.[1][10] Do not mix with other waste streams.[1]

  • Contractor : Utilize a licensed waste disposal contractor for surplus and non-recyclable materials.[8]

  • Empty Containers : Handle uncleaned, empty containers as you would the product itself.[1]

Safety Workflow Diagram

The following diagram illustrates the complete workflow for the safe handling of this compound, from receipt to final disposal.

G cluster_prep Preparation & Handling cluster_disposal Disposal & Emergency A Step 1: Review SDS & Ensure PPE Availability B Step 2: Work in a Well-Ventilated Area A->B C Step 3: Handle Chemical (Weighing, Mixing, etc.) B->C D Step 4: Segregate Waste in Labeled Containers C->D G Emergency Response (Spill or Exposure) C->G If Incident Occurs E Step 5: Store Waste Securely for Licensed Disposal D->E F Step 6: Decontaminate Work Area & PPE E->F G->F After Incident Resolution

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lauric acid diethanolamide
Reactant of Route 2
Reactant of Route 2
Lauric acid diethanolamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.